molecular formula C10H19FN2O2 B1374951 (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate CAS No. 1228185-45-2

(3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Cat. No.: B1374951
CAS No.: 1228185-45-2
M. Wt: 218.27 g/mol
InChI Key: ZQRYPCAUVKVMLZ-YUMQZZPRSA-N
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Description

(3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYPCAUVKVMLZ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725532
Record name tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate
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Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228185-45-2, 907544-16-5
Record name tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Stereoselective Synthetic Strategies for Drug Development Professionals

Introduction

(3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a chiral fluorinated piperidine derivative of significant interest in medicinal chemistry. The unique stereochemical arrangement of the fluorine and amine substituents on the piperidine ring imparts specific conformational constraints and modulates the physicochemical properties of molecules incorporating this scaffold. These characteristics make it a valuable building block in the design of novel therapeutics, particularly in the development of enzyme inhibitors and receptor modulators where precise spatial orientation is critical for biological activity. This guide provides a detailed exploration of the primary synthetic routes to this key intermediate, offering a comparative analysis of their respective advantages and challenges.

Strategic Approaches to Stereocontrol

The synthesis of this compound presents a significant stereochemical challenge, requiring precise control over two adjacent chiral centers. The principal strategies that have been successfully employed can be broadly categorized into two main approaches:

  • Asymmetric Hydrogenation of a Prochiral Fluoroenamide: This method involves the stereoselective reduction of a tetrahydropyridine precursor, where the chirality is introduced in the final ring-saturation step.

  • Biocatalytic Asymmetric Transamination of a Prochiral Fluoroketone: This enzymatic approach utilizes a transaminase to stereoselectively install the amine group onto a fluorinated piperidinone scaffold.

This guide will delve into the technical details of each of these state-of-the-art methodologies.

Route 1: Asymmetric Hydrogenation of a Fluoroenamide Intermediate

This strategy hinges on the preparation of a specific fluoroenamide substrate derived from 3-fluoro-4-aminopyridine, followed by a rhodium-catalyzed asymmetric hydrogenation to establish the desired (3S,4S) stereochemistry.[1]

Workflow Overview

Asymmetric_Hydrogenation_Workflow A 3-Fluoro-4-aminopyridine B N-Benzoyl-3-fluoro-4-aminopyridine A->B Benzoylation C N-Benzoyl-1-benzyl-3-fluoro-4-aminopyridinium salt B->C Benzylation D N-Benzoyl-1-benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-amine C->D Partial Reduction (NaBH4) E N-Benzoyl-(3S,4S)-4-amino-3-fluoropiperidine D->E Asymmetric Hydrogenation (Rh-catalyst) F (3S,4S)-4-Amino-3-fluoropiperidine E->F Deprotection G This compound F->G Boc Protection

Caption: Asymmetric Hydrogenation Workflow.

Detailed Experimental Protocols

Step 1: Synthesis of N-Benzoyl-1-benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-amine (Fluoroenamide Substrate)

The preparation of the crucial fluoroenamide substrate is a multi-step process starting from commercially available 3-fluoro-4-aminopyridine.[2]

  • Benzoylation of 3-Fluoro-4-aminopyridine:

    • Procedure: To a solution of 3-fluoro-4-aminopyridine in a suitable solvent such as dichloromethane, add benzoyl chloride in the presence of a base like triethylamine or pyridine. The reaction is typically carried out at room temperature.

    • Rationale: The benzoyl group serves as a protecting group for the amino functionality and is a key component of the final enamide structure.

  • Benzylation of N-Benzoyl-3-fluoro-4-aminopyridine:

    • Procedure: The resulting N-benzoyl-3-fluoro-4-aminopyridine is then quaternized by reaction with benzyl bromide in a solvent like acetonitrile or dichloromethane.[3] The reaction mixture is typically stirred at room temperature for an extended period.[3]

    • Rationale: Activation of the pyridine ring as a pyridinium salt is essential to facilitate the subsequent partial reduction.

  • Partial Reduction to the Tetrahydropyridine:

    • Procedure: The N-benzoyl-1-benzyl-3-fluoro-4-aminopyridinium salt is partially reduced using a mild reducing agent such as sodium borohydride in a protic solvent like methanol.[2] The reaction is carefully controlled at low temperatures to favor the formation of the tetrahydropyridine over complete reduction.

    • Rationale: This selective reduction yields the prochiral fluoroenamide, which is the substrate for the key asymmetric hydrogenation step.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the chirality-inducing step of the synthesis.

  • Catalyst System: A chiral rhodium catalyst is employed, typically generated in situ from a rhodium precursor like [Rh(cod)2]BF4 and a chiral diphosphine ligand. The choice of ligand is critical for achieving high enantioselectivity.

  • Procedure: The fluoroenamide substrate is dissolved in a suitable solvent (e.g., methanol or a mixture of solvents) and subjected to hydrogenation under a hydrogen atmosphere in the presence of the chiral rhodium catalyst.[1]

  • Rationale: The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of hydrogen across the double bond from a specific face, leading to the desired stereoisomer.

Step 3: Deprotection and Boc Protection

  • Procedure: The benzoyl and benzyl protecting groups are removed, followed by the introduction of the tert-butoxycarbonyl (Boc) group.

  • Rationale: The Boc group is a widely used protecting group for amines in pharmaceutical synthesis due to its stability and ease of removal under acidic conditions.

Data Summary: Asymmetric Hydrogenation Route
StepKey ReagentsTypical YieldStereoselectivity (ee/dr)
Fluoroenamide Synthesis3-Fluoro-4-aminopyridine, Benzoyl chloride, Benzyl bromide, NaBH4GoodN/A
Asymmetric HydrogenationFluoroenamide, [Rh(cod)2]BF4, Chiral Ligand, H2HighHigh (often >95% ee)
Deprotection/Boc-protectionDeprotecting agent, (Boc)2OHighN/A

Route 2: Biocatalytic Asymmetric Transamination

This elegant approach utilizes an engineered ω-transaminase enzyme to directly introduce the amino group with the correct stereochemistry onto a prochiral fluorinated ketone precursor.[4][5]

Workflow Overview

Biocatalytic_Transamination_Workflow A N-Boc-4-piperidone B N-Boc-4-piperidone silyl enol ether A->B Enolate Formation C N-Boc-3-fluoropiperidin-4-one B->C Electrophilic Fluorination (Selectfluor) D This compound C->D Asymmetric Transamination (ω-Transaminase, Amine Donor)

Caption: Biocatalytic Transamination Workflow.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-3-fluoropiperidin-4-one

The synthesis of the fluoroketone precursor is a critical first step.

  • Formation of the Silyl Enol Ether:

    • Procedure: N-Boc-4-piperidone is treated with a silylating agent, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a base like triethylamine.

    • Rationale: Conversion to the silyl enol ether provides a stable, isolable enolate equivalent for the subsequent fluorination reaction.

  • Electrophilic Fluorination:

    • Procedure: The silyl enol ether is then reacted with an electrophilic fluorinating agent, most commonly Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[6] The reaction is typically performed in a suitable organic solvent.

    • Rationale: Selectfluor is a user-friendly and effective source of electrophilic fluorine for the fluorination of enolates and their equivalents.

Step 2: Biocatalytic Asymmetric Transamination

This is the key stereoselective transformation in this route.

  • Enzyme and Reaction System: An engineered ω-transaminase is employed. These enzymes often require a cofactor, pyridoxal-5'-phosphate (PLP), and an amine donor, such as isopropylamine.[2] The reaction is typically carried out in an aqueous buffer system, often with a co-solvent to aid substrate solubility.

  • Procedure: The N-Boc-3-fluoropiperidin-4-one is incubated with the ω-transaminase, PLP, and the amine donor at a controlled pH and temperature. The progress of the reaction is monitored by analytical techniques such as HPLC.

  • Rationale: The enzyme's active site is exquisitely shaped to bind the fluoroketone in a specific orientation, leading to the highly stereoselective transfer of the amino group from the donor to form the desired (3S,4S) product.

Data Summary: Biocatalytic Transamination Route
StepKey ReagentsTypical YieldStereoselectivity (ee/dr)
Fluoroketone SynthesisN-Boc-4-piperidone, TMSOTf, Selectfluor®GoodN/A
Asymmetric TransaminationN-Boc-3-fluoropiperidin-4-one, ω-Transaminase, PLP, Amine DonorHighExcellent (>99% ee)

Comparative Analysis and Conclusion

Both the asymmetric hydrogenation and biocatalytic transamination routes offer viable pathways to this compound with high stereoselectivity.

  • The asymmetric hydrogenation route is a well-established chemical method that can provide high enantiomeric excess. However, it involves a multi-step synthesis of the fluoroenamide substrate and requires the use of a precious metal catalyst.

  • The biocatalytic transamination route offers a more direct and potentially "greener" alternative. The use of an enzyme allows for exceptional stereoselectivity under mild reaction conditions. The main challenge in this approach lies in the development and optimization of a suitable transaminase enzyme for the specific substrate.

The choice between these two synthetic strategies will depend on various factors, including the scale of the synthesis, cost considerations, and the availability of the necessary catalysts and enzymes. For large-scale manufacturing, the biocatalytic route is often favored due to its potential for higher efficiency and reduced environmental impact.[4]

References

  • Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism*. Journal of the American Chemical Society. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Beilstein Journals. [Link]

  • Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. Structural and Activity Features in the Reactivity of Transaminases. ResearchGate. [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. [Link]

  • Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism*. Journal of the American Chemical Society. [Link]

  • Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. [Link]

  • Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. ChemRxiv. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. [Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]

  • Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. ACS Publications. [Link]

  • Asymmetric biomimetic transamination of α-keto amides to peptides. ResearchGate. [Link]

  • Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. [Link]

  • CAS 907544-20-1: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Autechilo. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Pharmaffiliates. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Features of tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance and Spectroscopic Challenge of a Fluorinated Piperidine

The molecule, tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 1228185-45-2), represents a class of chiral building blocks that are of significant interest in medicinal chemistry and drug development.[1] The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the strategic introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The trans stereochemical relationship between the fluorine at C3 and the amino group at C4 creates a specific three-dimensional architecture that can be crucial for targeted biological activity.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) data for this compound. While direct, publicly available experimental spectra for this specific stereoisomer are limited, this document, grounded in the principles of NMR spectroscopy and data from closely related analogues, offers a comprehensive interpretation of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra. Understanding these spectral signatures is paramount for researchers to confirm the identity, purity, and stereochemical integrity of this valuable synthetic intermediate.

Core Principles: The Influence of Fluorine and Stereochemistry on NMR Spectra

The NMR spectra of tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate are dictated by several key factors:

  • Electronegativity of Fluorine: The highly electronegative fluorine atom deshields adjacent nuclei (both ¹H and ¹³C), causing their resonances to appear at a higher chemical shift (downfield).

  • Spin-Spin Coupling: The ¹⁹F nucleus (spin I = ½) couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns. These couplings, denoted as JHF and JCF, are transmitted through bonds and their magnitudes are highly dependent on the dihedral angle between the coupled nuclei, providing crucial stereochemical information.

  • Chair Conformation of the Piperidine Ring: The piperidine ring predominantly adopts a chair conformation. In the (3S,4S) isomer, a diequatorial arrangement of the fluorine and amino groups is expected to be the most stable conformation to minimize steric strain. This conformational preference governs the axial or equatorial positions of the ring protons, which in turn determines their chemical shifts and proton-proton coupling constants (JHH).

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group introduces a characteristic set of signals in both the ¹H and ¹³C spectra, serving as a useful internal reference.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The anticipated ¹H NMR spectrum, typically recorded in CDCl₃ or DMSO-d₆, will present a series of signals corresponding to the protons of the piperidine ring, the Boc group, and the amino group. The interpretation relies heavily on the multiplicities and coupling constants arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) interactions.

Expected Chemical Shifts and Multiplicities (in CDCl₃, 400 MHz):

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityKey Coupling Constants (J, Hz)Rationale
H3~4.5 - 4.8ddd (doublet of doublet of doublets)¹JHF ≈ 45-50 Hz, ³JHH(ax-ax) ≈ 8-10 Hz, ³JHH(ax-eq) ≈ 3-4 HzDirectly attached to the carbon bearing the fluorine, resulting in a large one-bond H-F coupling. It is also coupled to the protons on C2 and C4.
H4~3.0 - 3.3ddd²JHF ≈ 15-20 Hz, ³JHH(ax-ax) ≈ 8-10 Hz, ³JHH(ax-eq) ≈ 3-4 HzAdjacent to the fluorine-bearing carbon, leading to a significant two-bond H-F coupling. It is also coupled to the protons on C3 and C5.
H2, H6 (axial)~2.8 - 3.1mIn an axial position, experiencing deshielding from the nitrogen and coupling to their geminal equatorial protons and adjacent axial/equatorial protons.
H2, H6 (equatorial)~4.0 - 4.3mIn an equatorial position, generally more deshielded than their axial counterparts in Boc-protected piperidines.
H5 (axial & equatorial)~1.6 - 2.0mFurther from the electron-withdrawing groups, appearing more upfield.
NH₂~1.5 - 2.5br sA broad singlet, the chemical shift of which is concentration and solvent dependent.
-C(CH₃)₃~1.45sA sharp singlet integrating to 9 protons, characteristic of the Boc group.

Note: For comparison, the related (3S,4R) diastereomer shows a multiplet for two protons at 1.88 ppm and another multiplet for two protons at 3.01 ppm in CDCl₃.[2] The distinct stereochemistry of the (3S,4S) isomer will lead to different coupling patterns and chemical shifts for the ring protons.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear map of the carbon framework. The key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The magnitude of the JCF coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.

Expected Chemical Shifts and ¹³C-¹⁹F Coupling (in CDCl₃, 100 MHz):

Carbon AssignmentExpected Chemical Shift (δ, ppm)¹³C-¹⁹F Coupling (JCF, Hz)Rationale
C3~90 - 95d, ¹JCF ≈ 180-190 HzDirectly bonded to fluorine, resulting in a downfield shift and a very large one-bond C-F coupling.
C4~50 - 55d, ²JCF ≈ 18-25 HzTwo bonds away from fluorine, showing a moderate C-F coupling.
C2~45 - 50d, ²JCF ≈ 15-20 HzAlso two bonds from fluorine, exhibiting a similar coupling to C4.
C5~25 - 30d, ³JCF ≈ 5-10 HzThree bonds from fluorine, resulting in a smaller C-F coupling.
C6~40 - 45s (or very small ⁴JCF)Generally, four-bond C-F coupling is not resolved.
-C =O~155sCarbonyl carbon of the Boc group.
-C (CH₃)₃~80sQuaternary carbon of the Boc group.
-C(CH₃ )₃~28.5sMethyl carbons of the Boc group, appearing as a single intense peak.

¹⁹F NMR Spectral Analysis: The Fluorine Perspective

The ¹⁹F NMR spectrum offers a direct and sensitive window into the electronic environment of the fluorine atom. In this molecule, a single fluorine environment is expected, leading to one primary resonance. The multiplicity of this signal will be complex due to couplings with multiple protons.

Expected ¹⁹F NMR Data (in CDCl₃, 376 MHz):

NucleusExpected Chemical Shift (δ, ppm)MultiplicityRationale
¹⁹F~ -180 to -195 (relative to CFCl₃)mThe fluorine atom will be coupled to H3 (¹JHF), H4 (²JHF), and H2 protons (²JHF), resulting in a complex multiplet. Proton decoupling would simplify this to a singlet.

Experimental Protocols: Best Practices for Data Acquisition

To obtain high-quality NMR data for tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate, the following experimental workflow is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

NMR Data Acquisition Workflow

The following diagram illustrates a standard workflow for comprehensive NMR analysis of the target molecule.

Caption: Standard workflow for NMR analysis.

Logical Relationships in Spectral Interpretation

The definitive assignment of the NMR spectra requires a correlated approach, where data from different experiments are used to build a coherent structural picture.

interpretation_logic H1 ¹H NMR - Chemical Shifts - Multiplicities - J_HH Couplings - J_HF Couplings F19 ¹⁹F NMR - Fluorine Chemical Shift - J_HF Couplings H1->F19 COSY 2D COSY - ¹H to ¹H Connectivity H1->COSY identifies HSQC 2D HSQC - ¹H to ¹³C Direct Correlation H1->HSQC correlates C13 ¹³C NMR - Carbon Chemical Shifts - J_CF Couplings C13->HSQC correlates Structure Final Structure Confirmation (3S,4S)-Stereochemistry C13->Structure confirms carbon backbone F19->H1 COSY->H1 confirms HSQC->Structure assigns

Caption: Logic flow for NMR spectral assignment.

Conclusion

The NMR characterization of tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate provides a rich dataset that confirms its structural and stereochemical identity. The key diagnostic features are the chemical shifts and splitting patterns of the protons and carbons at positions 3 and 4 of the piperidine ring, which are heavily influenced by the presence of the fluorine atom. A thorough analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, ideally supplemented with 2D correlation experiments like COSY and HSQC, allows for an unambiguous assignment of all signals. This guide serves as a foundational reference for researchers working with this important fluorinated building block, enabling them to confidently verify its structure and purity in their synthetic endeavors.

References

  • PubChem. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Available at: [Link]

Sources

CAS number 1263379-33-7 structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the provided CAS number, 1263379-33-7, did not yield any publicly available information regarding its chemical structure, properties, or associated biological data. Extensive searches across multiple chemical and scientific databases failed to identify a compound associated with this specific identifier.

This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including detailing the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, cannot be fulfilled without a verifiable chemical identity for CAS number 1263379-33-7.

It is possible that the CAS number is incorrect, assigned to a proprietary compound not in the public domain, or is a novel substance not yet cataloged in accessible databases.

Therefore, this guide cannot be completed as requested. For a comprehensive technical whitepaper to be developed, a valid and identifiable chemical entity, through a correct CAS number, chemical name, or structure, is required.

An In-depth Technical Guide to (3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a chiral, fluorinated piperidine derivative that has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure, combined with the strategic placement of a fluorine atom and an amino group, provides a unique scaffold for the development of novel therapeutics. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The Boc-protected amine at the 1-position and the free amino group at the 4-position allow for orthogonal chemical modifications, making it a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of the commercial sourcing, synthesis, analytical characterization, and applications of this important molecule.

Commercial Sourcing

This compound, identified by the CAS number 1228185-45-2 , is available from a number of specialized chemical suppliers. When sourcing this reagent, it is crucial to verify the stereochemical purity, as other isomers such as the (3S,4R) and (3R,4S) diastereomers are also commercially available and possess different biological and chemical properties. The table below provides a comparative overview of some commercial suppliers for the (3S,4S) isomer.

SupplierProduct NumberPurityAvailabilityNotes
SynthonixA12119>97%In StockAlso provides alternative name (3S,4S)-4-Amino-1-Boc-3-fluoropiperidine.
BLDpharmBD00789839≥95%In Stock
AmbeedA37836>95%In StockProvides comprehensive analytical data upon request.
AChemBlockA12119>97%In Stock
Sunway Pharm Ltd.

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthesis of this compound

The stereoselective synthesis of this compound is a challenging task due to the presence of two adjacent stereocenters. Several synthetic strategies have been developed to control the stereochemistry at the C3 and C4 positions of the piperidine ring. One common approach involves the enantioselective fluorination of a suitable piperidine precursor, followed by the stereoselective introduction of the amino group.

A plausible synthetic pathway can be envisioned starting from a protected 4-oxopiperidine derivative. The key steps would involve an asymmetric reduction or amination to set the stereocenter at C4, followed by a stereoselective fluorination at C3. Alternatively, an asymmetric hydrogenation of a fluorinated pyridinium salt precursor can also yield the desired stereoisomer.[2]

Below is a representative, conceptual synthetic protocol based on established methodologies for the synthesis of similar fluorinated piperidines.

Conceptual Synthetic Protocol

Step 1: Asymmetric Reductive Amination of 1-Boc-4-piperidone

This initial step aims to establish the stereochemistry at the C4 position. The use of a chiral auxiliary or a chiral catalyst is crucial for achieving high enantioselectivity.

  • To a solution of 1-Boc-4-piperidone (1.0 equiv.) in a suitable solvent such as methanol or dichloromethane, add a chiral amine (e.g., (S)-1-phenylethylamine) (1.1 equiv.) and a reducing agent like sodium triacetoxyborohydride (1.5 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected 4-amino-piperidine derivative by column chromatography.

Causality: The chiral amine forms a transient chiral iminium ion with the ketone, which is then reduced from a sterically less hindered face by the hydride reagent, leading to the desired stereoisomer at C4.

Step 2: Stereoselective Fluorination

The subsequent step involves the introduction of the fluorine atom at the C3 position. Electrophilic fluorinating agents are commonly employed for this transformation. The stereochemical outcome is directed by the existing stereocenter at C4.

  • Dissolve the product from Step 1 in an appropriate solvent (e.g., acetonitrile or dichloromethane).

  • Add a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) (1.2 equiv.).

  • The reaction may require the presence of a base or a catalyst to proceed efficiently.

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography to isolate the desired (3S,4S)-diastereomer.

Causality: The existing substituent at the C4 position will direct the incoming electrophilic fluorine to the less sterically hindered face of the enamine or enolate intermediate, leading to the syn relationship between the fluorine and amino groups.

Step 3: Deprotection of the Chiral Auxiliary (if applicable)

If a chiral auxiliary was used in Step 1, it needs to be removed to yield the final product.

  • The deprotection method will depend on the nature of the chiral auxiliary. For a benzyl-type auxiliary, catalytic hydrogenation is a common method.

  • Dissolve the fluorinated intermediate in a solvent like methanol and add a palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere until the deprotection is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain the final product, this compound.

Synthetic Pathway Visualization

Synthetic_Pathway start 1-Boc-4-piperidone step1 Asymmetric Reductive Amination (Chiral Amine, NaBH(OAc)3) start->step1 intermediate1 (4S)-tert-butyl 4-aminopiperidine-1-carboxylate step1->intermediate1 step2 Stereoselective Fluorination (NFSI) intermediate1->step2 intermediate2 Protected this compound step2->intermediate2 step3 Deprotection (e.g., H2, Pd/C) intermediate2->step3 product This compound step3->product

Caption: Conceptual synthetic pathway to the target compound.

Analytical Characterization

The purity and identity of this compound are critical for its successful application in drug discovery. A combination of analytical techniques is employed for its quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure and stereochemistry of the molecule. The coupling constants between the fluorine atom and adjacent protons (3JHF) are particularly informative for determining the relative stereochemistry.[3]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric and diastereomeric purity of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups such as N-H, C-H, C=O, and C-F bonds.

Analytical Workflow Visualization

Analytical_Workflow sample Synthesized Compound hplc Chiral HPLC (Purity & Isomeric Ratio) sample->hplc nmr NMR Spectroscopy (1H, 13C, 19F) (Structure & Stereochemistry) sample->nmr ms Mass Spectrometry (Molecular Weight) sample->ms ftir FTIR Spectroscopy (Functional Groups) sample->ftir pass QC Pass hplc->pass Meets Specifications fail QC Fail (Further Purification) hplc->fail Does Not Meet Specifications nmr->pass Meets Specifications nmr->fail Does Not Meet Specifications ms->pass Meets Specifications ms->fail Does Not Meet Specifications ftir->pass Meets Specifications ftir->fail Does Not Meet Specifications

Caption: Typical analytical workflow for quality control.

Applications in Drug Discovery

The unique structural features of this compound make it a highly sought-after building block in the design of novel therapeutic agents. The introduction of fluorine can lead to improved metabolic stability and enhanced binding affinity to target proteins.[4]

1. Antiviral Agents:

Fluorinated piperidines are key components in a number of antiviral drugs. The fluorine atom can modulate the pKa of the piperidine nitrogen, influencing its interaction with biological targets and improving its pharmacokinetic profile. This building block is particularly valuable in the development of inhibitors for viral proteases and polymerases. For instance, the piperidine scaffold can mimic the natural substrates of these enzymes, while the fluorine atom enhances binding and metabolic stability. The development of HIV protease inhibitors has significantly benefited from the incorporation of such fluorinated heterocyclic scaffolds.[5]

2. Protease Inhibitors:

The rigid piperidine ring can serve as a non-peptidic scaffold to present key pharmacophoric elements in a defined spatial orientation for optimal interaction with the active site of proteases. The amino group at the C4 position can be further functionalized to introduce side chains that mimic the natural amino acid residues of the protease substrate. The fluorine atom at the C3 position can enhance the binding affinity through favorable electrostatic interactions with the enzyme.

3. Modulators of Central Nervous System (CNS) Targets:

The ability of fluorine to increase the lipophilicity of a molecule can improve its ability to cross the blood-brain barrier, making this building block attractive for the development of CNS-active drugs. The piperidine scaffold is a common motif in many CNS drugs, and the introduction of fluorine and an amino group provides opportunities for fine-tuning the pharmacological properties of these agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical attention immediately.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Glorius, F. et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process. Nature Chemistry. [Link]

  • Carreira, E. M., & Furuya, T. (2010). Enantioselective Synthesis of 3-Fluoropiperidines: A New Approach to the Synthesis of Conformationally Restricted Piperidines.
  • MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Glorius, F. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • PubMed Central (PMC). (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Scheme 3. Chemoselective Functionalization of 3-Fluoropiperidine Imines a. Retrieved from [Link]

  • PubMed. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry. [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

  • PubMed Central (PMC). (2017). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry. [Link]

Sources

stereoselective synthesis of cis-3,4-substituted piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoselective Synthesis of cis-3,4-Substituted Piperidines

Authored by a Senior Application Scientist

Foreword: The Enduring Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence is not accidental; the saturated, six-membered nitrogen heterocycle offers a three-dimensional (3D) scaffold that allows for precise spatial orientation of substituents, enabling complex and specific interactions with biological targets that are often inaccessible to flat, aromatic systems.[1] In the landscape of FDA-approved drugs, the piperidine motif is one of the most frequently encountered N-heterocycles, integral to compounds with a vast range of therapeutic applications, including anesthetic, antipsychotic, and anti-allergic agents.[1][2]

The stereochemical arrangement of substituents on the piperidine ring is critical to its biological function. The cis-3,4-substituted pattern, in particular, presents a unique conformational profile that is highly sought after in drug design. This specific diastereomeric relationship is a key feature in potent and selective modulators of various biological targets, such as the CC chemokine receptor 2 (CCR2) antagonists.[3] However, achieving stereocontrol to selectively synthesize the cis isomer remains a significant challenge.

This guide provides an in-depth exploration of field-proven, reliable, and stereoselective methods for the synthesis of cis-3,4-substituted piperidines. Moving beyond a simple recitation of procedures, we will delve into the underlying principles that govern stereoselectivity, offering researchers, scientists, and drug development professionals the critical insights needed to make informed experimental choices. The methodologies presented herein are selected for their robustness, versatility, and demonstrated success in delivering the desired cis diastereomer with high fidelity.

Strategy 1: Catalytic Hydrogenation of Substituted Pyridinium Salts

The catalytic hydrogenation of substituted pyridines and their corresponding pyridinium salts is one of the most direct and atom-economical methods for accessing the piperidine core. The key to achieving high cis selectivity lies in controlling the facial selectivity of hydrogen addition to the heterocyclic ring.

Scientific Principle: The Rationale for cis-Selectivity

The hydrogenation of pyridinium salts often proceeds with high stereoselectivity to yield cis isomers.[4] This outcome is governed by the interaction of the substrate with the surface of the heterogeneous catalyst (e.g., Platinum, Palladium, Rhodium). The pyridine ring adsorbs onto the catalyst surface via its least sterically hindered face. Subsequently, the activated hydrogen atoms are delivered from the catalyst surface to the same face of the ring in a syn-addition fashion. When the substituents at the 3- and 4-positions are appropriately oriented, this concerted or stepwise addition locks in the cis stereochemistry.

Quaternization of the pyridine nitrogen to form a pyridinium salt is a crucial activation step. This process lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, reducing its aromatic stability and making it more susceptible to reduction under milder conditions than the neutral pyridine precursor.[5] Furthermore, this strategy helps to prevent catalyst poisoning, a common issue with the basic nitrogen of neutral pyridines.[5]

Experimental Protocol: Heterogeneous Hydrogenation of 3-Substituted Pyridine

This protocol is a representative example for the synthesis of a cis-3-substituted piperidine via hydrogenation of the corresponding pyridine using Platinum(IV) oxide (PtO₂), also known as Adams' catalyst.

Step-by-Step Methodology:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add the 3-substituted pyridine (1.0 g, 1.0 eq).

  • Solvent Addition: Add glacial acetic acid (5 mL). The acid serves as the solvent and facilitates the in situ formation of the pyridinium salt.

  • Catalyst Addition: Carefully add PtO₂ (5 mol%) to the solution under an inert atmosphere if the substrate is air-sensitive.

  • System Sealing and Purging: Seal the vessel securely. Purge the system three times with low-pressure hydrogen gas to remove residual air, then vent.

  • Pressurization: Pressurize the vessel with hydrogen gas to the target pressure (typically 50-70 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-8 hours. Reaction progress can be monitored by TLC or LC-MS by periodically and safely depressurizing and sampling the reaction mixture.

  • Depressurization and Filtration: Upon completion, carefully vent the hydrogen gas in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with a small amount of methanol or ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure. Basify the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acetic acid and deprotonate the piperidine nitrogen.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or distillation to yield the desired cis-3,4-substituted piperidine.

Data Presentation: Diastereoselectivity in Hydrogenation

The choice of catalyst and substrate can significantly impact the diastereomeric ratio (dr) and yield. Iridium-based catalysts, for instance, have shown remarkable functional group tolerance in ionic hydrogenations.[6]

Substrate (Pyridine Derivative)CatalystConditionsYield (%)Diastereomeric Ratio (cis:trans)Reference
3-MethylpyridinePtO₂H₂ (70 bar), AcOH, RT, 6h>90High cis selectivity[7]
3,4-Dimethylpyridine[Rh(COD)Cl]₂ / LigandH₂ (50 bar), Solvent, Temp85>95:5[2]
3-Nitro-5-(trifluoromethyl)pyridine[Ir(ppy)₂(bpy)]PF₆Hantzsch Ester, Blue LED92>20:1[6]
N-Benzyl-3,4-lutidinium bromide[Rh(COD)₂(S)-DIFLUORPHOS]BF₄H₂ (50 atm), CH₂Cl₂, 50 °C9992:8[2]
Workflow Visualization

G sub 3,4-Disubstituted Pyridine act Activation (e.g., N-alkylation or in situ protonation) sub->act Step 1 salt Pyridinium Salt act->salt hydro Catalytic Hydrogenation (e.g., PtO₂, H₂) salt->hydro Step 2 (Syn-addition of H₂) cis_piperidine cis-3,4-Disubstituted Piperidine hydro->cis_piperidine G start Azetidine with Mesylate Side Chain intermediate Transient 1-Azoniabicyclo[2.2.0]hexane start->intermediate Intramolecular Cyclization product cis-3,4-Disubstituted Piperidine intermediate->product Nucleophilic Attack (Sₙ2-type ring opening) G sub Acyclic Diene Precursor mc1 Metallacyclobutane Intermediate sub->mc1 Initiation cat Ru Catalyst (e.g., Grubbs' II) cat->mc1 mc1->mc1 product Cyclic Alkene (Tetrahydropyridine) mc1->product Cycloreversion ethylene Ethylene (byproduct) product->ethylene reduction cis-Piperidine product->reduction Diastereoselective Reduction (H₂, Pd/C)

Sources

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of Fluorinated Piperidine Derivatives

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, representing a cornerstone of modern medicinal chemistry.[1] Its three-dimensional structure is critical for molecular recognition and binding affinity to biological targets. The strategic incorporation of fluorine, an element with unique electronic properties, offers a powerful tool to modulate the physicochemical and pharmacokinetic profiles of piperidine-containing drug candidates.[1][2] Fluorination can enhance metabolic stability, tune basicity (pKa), and improve membrane permeability.[1][3]

However, the introduction of fluorine does more than just alter bulk properties; it profoundly influences the conformational equilibrium of the piperidine ring. Understanding and controlling these conformational preferences are paramount for rational drug design. This guide provides a comprehensive overview of the principles and techniques used in the conformational analysis of fluorinated piperidine derivatives, intended for researchers, scientists, and drug development professionals. We will explore the underlying stereoelectronic forces and detail the synergistic experimental and computational workflows required for a thorough analysis.

The Stereoelectronic Underpinnings of Conformational Preference

Unlike simple alkyl substituents, which prefer the sterically less hindered equatorial position, fluorine often exhibits a counterintuitive preference for the more crowded axial orientation in the piperidine chair conformation.[4][5] This preference is not governed by sterics but by a complex interplay of subtle stereoelectronic interactions.

Key Stabilizing Interactions

Several key forces contribute to the stabilization of specific conformers, particularly the axial-fluorine orientation:

  • Hyperconjugation (Gauche Effect): The primary stabilizing force is often hyperconjugation, a phenomenon also known as the fluorine gauche effect.[6][7] This involves the donation of electron density from an anti-periplanar bonding orbital (typically σC-H) into the low-lying anti-bonding orbital of the highly polar carbon-fluorine bond (σ*C-F).[1][7] This interaction is maximized in a gauche arrangement, which corresponds to the axial position in a piperidine ring relative to the C-C bonds of the ring.

  • Charge-Dipole Interactions: In protonated piperidinium salts, a strong electrostatic attraction can occur between the positive charge on the nitrogen (N⁺-H) and the partial negative charge on an axial fluorine atom (Cδ+-Fδ-).[1][8] This stabilizing C-F···H-N⁺ interaction significantly favors the axial conformer.[5][9]

  • Solvation and Dipole Moments: The polarity of the solvent plays a crucial, and sometimes decisive, role.[4][10] Conformers with larger molecular dipole moments are better stabilized by polar solvents. In some cases, particularly for charged species in highly polar solvents, this can lead to the stabilization of an equatorial conformer that possesses a larger dipole moment, overriding other effects.[1]

These forces are often in delicate balance with destabilizing steric repulsions. A comprehensive analysis must consider all contributing factors to accurately predict the dominant conformation.

cluster_Axial Axial Fluorine Conformer cluster_Equatorial Equatorial Fluorine Conformer Axial Axial-F Preference Hyperconjugation Hyperconjugation (σC-H → σ*C-F) Axial->Hyperconjugation stabilized by ChargeDipole Charge-Dipole (C-F···H-N+) Axial->ChargeDipole stabilized by Solvation Solvation Effects Axial->Solvation influenced by Equatorial Equatorial-F Preference Sterics Steric Hindrance (A-value) Equatorial->Sterics favored by Dipole Dipole Moment (in Polar Solvents) Equatorial->Dipole stabilized by

Caption: Key forces governing the conformational equilibrium of fluorinated piperidines.

Experimental Analysis: NMR Spectroscopy as the Primary Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformational preferences of fluorinated piperidines in solution.[4][8] The sensitivity of NMR parameters to the local electronic and spatial environment provides direct evidence of molecular geometry.

The Crucial Role of J-Coupling

The key to assigning axial versus equatorial positions for fluorine lies in the analysis of three-bond scalar couplings (³J), particularly between fluorine and vicinal protons (³JF,H). The magnitude of this coupling is dependent on the dihedral angle (Φ) between the coupled nuclei, as described by the Karplus equation.

  • Axial Fluorine: An axial fluorine has a gauche (~60°) and an anti (~180°) relationship with the two protons on the adjacent carbon. This results in one small and one large ³JF,H coupling constant.

  • Equatorial Fluorine: An equatorial fluorine has two gauche (~60°) relationships with the adjacent protons, resulting in two small ³JF,H coupling constants.

The most informative coupling is often ³JF,H(axial), which is significantly larger when the fluorine is axial (anti-periplanar to the axial proton) compared to when it is equatorial (gauche to both protons).

The Power of ¹⁹F NMR

Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is an exceptionally sensitive and informative technique.[11][12] The chemical shift of ¹⁹F is highly sensitive to subtle changes in its local environment, making it an excellent probe for conformational changes.[13][14] In cases of conformational exchange, the analysis of ¹⁹F NMR spectra at different temperatures can provide thermodynamic and kinetic data.

Protocol 1: NMR-Based Conformational Analysis

This protocol outlines the steps for analyzing a representative compound, 3-fluoropiperidine hydrochloride.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the 3-fluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical, as polarity can influence the conformational equilibrium.[4]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Acquire a high-resolution ¹⁹F NMR spectrum. This is often proton-decoupled to simplify the signal to a singlet unless ¹⁹F-¹⁹F couplings are present.

    • Acquire a proton-coupled ¹⁹F NMR spectrum to observe the JF,H couplings.

    • Acquire a 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment is essential to correlate each fluorine signal with the protons it is coupled to, aiding in the unambiguous assignment of coupling constants.

  • Data Analysis & Interpretation:

    • From the proton-coupled ¹⁹F spectrum (or the ¹⁹F dimension of the HETCOR spectrum), measure the ³JF,H coupling constants.

    • Assign Conformation: Compare the measured coupling constants to established values. A large coupling constant (>20 Hz) is indicative of an anti-periplanar relationship, strongly suggesting an axial fluorine. Conversely, the absence of large couplings and the presence of only small couplings (<10 Hz) points to an equatorial fluorine.[1]

    • Quantify Equilibrium: If both conformers are present and in slow exchange on the NMR timescale, the ratio of the conformers can be determined by integrating the distinct signals for the axial and equatorial species in the ¹⁹F or ¹H NMR spectrum. This ratio can be used to calculate the free energy difference (ΔG) between the conformers.

Computational Chemistry: Rationalizing and Predicting Conformation

Computational methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data.[4][15] They allow for the rationalization of observed preferences and the prediction of conformational behavior for novel derivatives.

Choosing the Right Methodology

The accuracy of computational results is highly dependent on the chosen level of theory.

  • Functional and Basis Set: For organofluorine compounds, functionals like M06-2X are often recommended as they perform well for non-covalent interactions. A sufficiently large basis set, such as def2-QZVPP, is required for accurate results.[1][4]

  • Solvent Modeling: Given the profound impact of the solvent, it is crucial to include a solvent model in the calculations. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[1][4]

Protocol 2: DFT-Based Conformational Analysis

This protocol describes a typical workflow for calculating the relative energies of the axial and equatorial conformers of 3-fluoropiperidine.

  • Structure Preparation:

    • Build the 3D structures of both the axial-fluorine and equatorial-fluorine chair conformers using a molecular modeling program (e.g., Avogadro, GaussView).

  • Geometry Optimization and Energy Calculation:

    • Perform a full geometry optimization and frequency calculation for each conformer.

    • Level of Theory: M06-2X/def2-QZVPP.

    • Solvation: Use the PCM model corresponding to the solvent used in the NMR experiments (e.g., water, chloroform).

    • The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the Gibbs free energy (G).

  • Data Analysis & Interpretation:

    • Calculate the difference in Gibbs free energy (ΔG) between the two conformers: ΔG = Gequatorial - Gaxial.

    • A negative ΔG indicates that the equatorial conformer is more stable, while a positive ΔG indicates the axial conformer is preferred.

    • Compare the calculated ΔG with the value derived from experimental NMR data. A good correlation between the experimental and computational results provides a high degree of confidence in the conformational assignment.[1][4]

cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Synthesize/Obtain Fluorinated Piperidine exp_nmr NMR Analysis (¹H, ¹⁹F, HETCOR) exp_start->exp_nmr exp_j Measure ³J(F,H) Coupling Constants exp_nmr->exp_j exp_assign Assign Conformation (Axial/Equatorial) exp_j->exp_assign validation Validate & Rationalize exp_assign->validation comp_start Build Conformers (Axial & Equatorial) comp_dft DFT Optimization + Freq (M06-2X/def2-QZVPP + PCM) comp_start->comp_dft comp_g Calculate Gibbs Free Energy (G) comp_dft->comp_g comp_delta_g Determine ΔG (G_eq - G_ax) comp_g->comp_delta_g comp_delta_g->validation validation->exp_assign validation->comp_delta_g

Caption: A synergistic workflow combining experimental and computational analysis.

Impact on Physicochemical Properties

The conformational preference of the fluorine substituent directly impacts key molecular properties relevant to drug development.

  • Basicity (pKa): Fluorine, being highly electronegative, is a strong electron-withdrawing group and generally lowers the pKa of the piperidine nitrogen.[16][17] This effect is conformation-dependent. An axial C-F bond dipole can have a different electrostatic influence on the nitrogen lone pair compared to an equatorial one, leading to different pKa values for the two conformers.[9] This modulation of basicity is a critical strategy for reducing off-target activity, such as hERG channel affinity, and improving oral absorption.[16][18]

  • Lipophilicity (LogP/LogD): Fluorination can either increase or decrease lipophilicity. The overall effect depends on the molecular context and the extent to which the polar C-F bond is solvent-exposed, a factor directly controlled by its axial or equatorial positioning.[19]

Data Presentation

Quantitative data from conformational analyses should be summarized for clear comparison.

Table 1: Example Conformational Free Energy Differences (ΔG) and Experimental Observations.

CompoundSolventΔG (kcal/mol) (Axial - Equatorial) [Computational]Dominant Conformer [Experimental]Key ³JF,H (Hz)
3-Fluoropiperidinium (HCl)Water+1.2Axial~30-40
N-Boc-3,5-difluoropiperidineChloroform-0.5Equatorial~7-12
N-Boc-3,5-difluoropiperidineDMSO+0.8Axial~38-40

Data is illustrative and based on trends reported in the literature.[1][4]

Conclusion

The conformational analysis of fluorinated piperidine derivatives is a nuanced but essential task in modern drug discovery. The preference for a specific conformation is dictated by a subtle balance of stereoelectronic forces, including hyperconjugation, charge-dipole interactions, and solvation effects, rather than simple sterics. A robust analysis requires a synergistic approach, combining the definitive experimental evidence from NMR spectroscopy—particularly the analysis of ³JF,H coupling constants—with the predictive and explanatory power of high-level DFT calculations. By mastering these techniques, medicinal chemists can rationally design and engineer fluorinated piperidine scaffolds with precisely controlled three-dimensional structures, leading to compounds with optimized potency, selectivity, and pharmacokinetic properties.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link][4][10][20][21]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link][1]

  • Pizzi, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. [Link][2]

  • Pizzi, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link][3]

  • Gerig, J. T. (1994). Use of 19F NMR to probe protein structure and conformational changes. PubMed. [Link][11]

  • Pizzi, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link][22]

  • Gerig, J. T. (1994). Use of 19F NMR to probe protein structure and conformational changes. Semantic Scholar. [Link][13]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link][23]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link][8]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link][16]

  • Prosser, R. S., & Kitevski, J. L. (2022). A beginner's guide to 19F NMR and its role in drug screening. Biochemistry and Cell Biology. [Link][12]

  • Hunter, L. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? Chemical Science. [Link][6]

  • Wuitschik, G., et al. (2010). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry. [Link][17]

  • Gerig, J. T. (1994). Use of 19F NMR to Probe Protein Structure and Conformational Changes. ResearchGate. [Link][14]

  • ResearchGate. (n.d.). Optimized molecular structures of piperidines substituted with fluorine. ResearchGate. [Link][15]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link][5]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link][24]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link][9]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. [Link][25]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Cambridge MedChem Consulting. [Link][18]

  • Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link][7]

  • O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link][26]

  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link][27]

  • Thacker, J. C. R., & Popelier, P. L. A. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. ACS Publications. [Link][28]

  • Bakhmutov, V. I. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link][29]

  • Beer, H., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link][19]

  • ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. ResearchGate. [Link][30]

  • Nairoukh, Z., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link][31]

Sources

An In-Depth Technical Guide on the Role of Fluorine in Modulating the pKa of Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals. The basicity of the piperidine nitrogen, quantified by its pKa, is a critical determinant of a drug molecule's pharmacokinetic and pharmacodynamic properties. Fine-tuning this pKa is a common objective in drug discovery to optimize absorption, distribution, metabolism, excretion (ADME), and target engagement.[1][2] The strategic incorporation of fluorine has emerged as a powerful tool for modulating this crucial parameter.[3][4][5] This guide provides a deep dive into the multifaceted role of fluorine in adjusting the pKa of piperidine nitrogen, exploring the underlying physicochemical principles, offering practical experimental and computational protocols, and illustrating these concepts with relevant examples.

The Strategic Imperative of pKa Modulation in Drug Design

The ionization state of a drug molecule is paramount to its biological journey.[1][6] The pKa dictates the degree of protonation at a given physiological pH, which directly influences:

  • Solubility and Permeability: The ionized form of a drug is typically more water-soluble, aiding in formulation and dissolution, while the neutral form is more lipophilic and better able to cross cellular membranes.[2][6]

  • Target Binding: Many drug-target interactions, such as the formation of salt bridges, are dependent on the specific ionization state of the ligand.[2]

  • ADME Properties: pKa influences a drug's absorption in the gastrointestinal tract, its distribution throughout the body, its susceptibility to metabolic enzymes like cytochrome P450s, and its route of excretion.[1][2]

  • Off-Target Effects: Undesirable interactions, such as hERG channel inhibition, can often be mitigated by reducing the basicity of nearby nitrogen atoms.[2][7]

Given these profound effects, the ability to rationally tune the pKa of a key functional group like the piperidine nitrogen is a significant advantage in the iterative process of lead optimization.

The Physicochemical Toolkit of Fluorine

Fluorine is not merely a sterically small hydrogen isostere. Its unique electronic properties make it a strategic choice for pKa modulation. The primary mechanism by which fluorine influences the basicity of a distal nitrogen is through its powerful inductive effect .[8][9][10]

  • High Electronegativity: As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework of the molecule.

  • Destabilization of the Conjugate Acid: When the piperidine nitrogen is protonated, it bears a positive charge (R₃NH⁺). A nearby fluorine atom pulls electron density away from this cationic center, destabilizing it. This destabilization makes the protonation less favorable, thereby weakening the base and lowering its pKa.

This through-bond inductive effect is distance-dependent, decaying significantly as the number of bonds between the fluorine and the nitrogen increases.[11]

Mechanisms of pKa Modulation in Fluorinated Piperidines

The introduction of fluorine onto a piperidine ring can modulate the nitrogen's pKa through several interconnected mechanisms.

The Dominant Inductive Effect

The most predictable and widely utilized effect is electron withdrawal. Placing a fluorine atom on the piperidine ring will almost always result in a decrease in the nitrogen's pKa. The magnitude of this decrease is directly related to the proximity of the fluorine to the nitrogen atom.[3][11]

  • α-Fluorination (Position 2): Fluorination at the 2-position places the C-F bond in close proximity to the nitrogen, leading to a substantial decrease in pKa.

  • β-Fluorination (Position 3): This is a common strategy that results in a significant, but less dramatic, pKa reduction compared to α-fluorination.[3] A single fluorine at the β-position in an aliphatic amine can lower the pKa by approximately 1.7 to 2.0 units.[12]

  • γ-Fluorination (Position 4): The inductive effect is attenuated at this distance, leading to a more modest decrease in basicity.

The effects are generally additive; multiple fluorine substitutions will lead to a more pronounced decrease in pKa.[11]

Table 1: Illustrative pKa Shifts in Fluorinated Piperidines

CompoundPosition of FluorineTypical pKaApproximate ΔpKa from Piperidine
PiperidineN/A~11.20
2-Fluoropiperidineα~7.5 - 8.5-2.7 to -3.7
3-Fluoropiperidineβ~9.2 - 9.7-1.5 to -2.0
4-Fluoropiperidineγ~10.0 - 10.5-0.7 to -1.2
3,3-Difluoropiperidineβ, β~7.0 - 7.5-3.7 to -4.2

Note: These are approximate values. Actual pKa can be influenced by other substituents, stereochemistry, and solvent conditions.

inductive_effect cluster_piperidine 4-Fluoropiperidine cluster_text N N C1 C N->C1 H_N H N->H_N C1->N σ-bond pathway C2 C C1->C2 C2->C1 σ-bond pathway C3 C C2->C3 C3->C2 σ-bond pathway C4 C C3->C4 F F C3->F C5 C C4->C5 C5->N F->C3 σ-bond pathway info Inductive electron withdrawal destabilizes the protonated state (N+), lowering pKa.

Caption: Inductive effect of fluorine on piperidine nitrogen basicity.

Conformational Control

Beyond simple electronics, fluorine substitution can profoundly influence the conformational equilibrium of the piperidine ring, which in turn affects the pKa.[4][5][13] Piperidine rings exist predominantly in a chair conformation, and substituents can occupy either axial or equatorial positions.

The orientation of the nitrogen's lone pair of electrons is critical for its ability to accept a proton. An equatorial lone pair is generally more sterically accessible for protonation than an axial one. Fluorine's stereoelectronic effects can dictate the conformational preference:

  • Charge-Dipole Interactions: In the protonated (piperidinium) form, a favorable interaction can occur between the positive charge on the nitrogen (N⁺-H) and the negative end of the C-F dipole. This interaction is often maximized when the fluorine atom is in an axial position, which can stabilize the conjugate acid and subtly influence the pKa.[4][13][14]

  • Hyperconjugation: Interactions between the C-F bond orbitals and adjacent C-H or C-C bond orbitals can also contribute to conformational stability.[4][13][14] For example, an anti-periplanar arrangement between a C-H bond and a C-F σ* antibonding orbital can be stabilizing.

The interplay of these forces is complex, but the key takeaway is that the stereochemical placement of fluorine can lock the piperidine into a specific conformation, thereby controlling the presentation of the nitrogen lone pair to the solvent and potential proton donors.[5]

conformational_effects cluster_axial Axial Fluorine cluster_equatorial Equatorial Fluorine Axial F Axial F Equatorial F Equatorial F Axial F->Equatorial F Ring Flip Equilibrium label_axial Stabilizing N+-H / Cδ--Fδ+ charge-dipole interaction. Lone pair may be less accessible. label_equatorial Lone pair is more sterically accessible for protonation.

Caption: Conformational equilibrium in 3-fluoropiperidine.

Intramolecular Hydrogen Bonding (IMHB)

While covalently bound fluorine is a very weak hydrogen bond acceptor, under specific geometric constraints, it can participate in intramolecular hydrogen bonds.[15][16][17] If a hydroxyl or other hydrogen bond donor group is also present on the piperidine ring, an N-H···F or O-H···F interaction can occur.

The effect of this on pKa can be counterintuitive. For instance, an intramolecular hydrogen bond in the protonated form of the piperidine (e.g., an N⁺-H···F bond) can stabilize the conjugate acid. This stabilization makes the deprotonation less favorable, which would increase the pKa, counteracting the inductive effect. The net result on pKa depends on the balance between the stabilizing hydrogen bond and the destabilizing inductive effect.

Experimental and Computational pKa Determination

Accurate pKa determination is essential for building reliable structure-basicity relationships.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa measurement due to its high precision.[18]

Objective: To determine the pKa of a fluorinated piperidine derivative by monitoring pH changes during titration with a strong acid or base.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Analyte (fluorinated piperidine, ~1 mg/mL)

  • Deionized, degassed water (to prevent carbonate interference)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Sample Preparation: Accurately weigh and dissolve the analyte in a known volume of deionized water in a jacketed titration vessel. Maintain a constant temperature (e.g., 25 °C).

  • Inert Atmosphere: Gently bubble an inert gas through the solution for 10-15 minutes before and during the titration to displace dissolved CO₂.

  • Titration:

    • For a basic analyte (like piperidine), titrate with standardized HCl.

    • Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point.[19] This is the point on the curve where half of the analyte has been neutralized, corresponding to the flattest region of the buffer zone.

    • Alternatively, the equivalence point (steepest part of the curve) can be found by calculating the first derivative (ΔpH/ΔV). The pKa is the pH at half the volume of the equivalence point.

titration_workflow start Start calibrate Calibrate pH Meter (Standard Buffers) start->calibrate prepare Prepare Analyte Solution (Known Concentration) calibrate->prepare inert Purge with N2/Ar (Remove CO2) prepare->inert titrate Titrate with Standard Acid/Base (Record pH vs. Volume) inert->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

Alternative Experimental Method: ¹⁹F NMR Spectroscopy

For fluorine-containing compounds, ¹⁹F NMR can be a powerful, non-destructive method for pKa determination.[20][21][22] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. As the adjacent nitrogen atom becomes protonated, the electron-withdrawing effect changes, causing a measurable shift in the ¹⁹F NMR signal. By recording spectra at various pH values, one can plot the ¹⁹F chemical shift versus pH. The inflection point of this sigmoidal curve corresponds to the pKa.

Computational Prediction of pKa

In silico methods are invaluable for prioritizing synthetic targets. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), can provide accurate pKa predictions.[23][24][25]

The general workflow involves:

  • Geometry Optimization: Calculate the lowest energy conformations of both the neutral piperidine (B) and its protonated form (BH⁺) in the gas phase.

  • Solvation Modeling: Since pKa is a solution-phase property, the effect of the solvent (water) must be included. This is typically done using a polarizable continuum model (PCM).

  • Free Energy Calculation: Compute the Gibbs free energies of solvation for all species involved in the acid-base equilibrium (B, BH⁺, and H⁺).

  • pKa Calculation: The pKa is then calculated from the free energy change (ΔG) of the dissociation reaction.

While computationally intensive, these methods can often predict pKa values to within 0.5-1.0 pKa units of the experimental value, providing crucial guidance for molecular design.

Conclusion and Future Outlook

The strategic placement of fluorine provides medicinal chemists with a reliable and tunable method for modulating the pKa of the piperidine nitrogen. The dominant, distance-dependent inductive effect offers a predictable way to decrease basicity, which can be critical for improving ADME properties and mitigating off-target toxicities.[3][7] However, a senior scientist must also appreciate the more subtle, yet powerful, influence of fluorine on the ring's conformational preferences and its potential for intramolecular interactions. These higher-order effects, driven by stereoelectronics, can be harnessed to create conformationally constrained scaffolds with precisely tuned basicity. The synergy between high-precision experimental techniques like potentiometric titration and increasingly accurate computational models will continue to empower the rational design of next-generation therapeutics, where the humble fluorine atom plays an outsized role in defining molecular behavior.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Hansen, F. K., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 7(5), 957-961. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • Sygnature Discovery. (2023). What is pKa and how is it used in drug development? [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11342-11347. [Link]

  • Walczak, M. A. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4567. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26, 6141-6146. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives... [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Parman, E., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(8), e3968. [Link]

  • LibreTexts Chemistry. (2022). Structural Effects on Acidity and Basicity. [Link]

  • Lin, T., et al. (2014). Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Angewandte Chemie International Edition, 53(2), 497-500. [Link]

  • Ho, J., & Coote, M. L. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 124(51), 10644–10654. [Link]

  • Ruprecht, J., & Schween, M. (2023). Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. World Journal of Chemical Education, 11(3), 25-30. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Reddit. (2019). Why does Fluorine have a more inductive force than Chlorine? [Link]

  • Leito, I., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(8). [Link]

  • Houk, K. N., & Zipse, H. (2014). Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Angewandte Chemie, 126(2), 507-510. [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • ResearchGate. (2015). Effect of Hydrogen Bonds on pK(a) Values: Importance of Networking. [Link]

  • University of Tartu. (2019). New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). [Link]

  • Science and Education Publishing. (2023). Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Reddit. (2024). Intramolecular h-bonding and decrease in Pka. [Link]

  • Research Square. (2016). Calculation of pK a Values of Alkanolamines – A DFT-B3LYP Computational Analysis. [Link]

  • ResearchGate. (2007). The p K a Distribution of Drugs: Application to Drug Discovery. [Link]

  • National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • YouTube. (2023). Inductive Effect - Acids and Bases. [Link]

  • National Institutes of Health. (2020). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. [Link]

  • Springer. (2011). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. [Link]

  • PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

Sources

Navigating the Chemical Space of C10H19FN2O2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the chemical formula C10H19FN2O2, a molecular blueprint that gives rise to a fascinating array of structural isomers. For researchers, scientists, and drug development professionals, understanding the nuances of these isomers is paramount for harnessing their therapeutic potential. This document moves beyond a mere recitation of data, offering instead a field-proven perspective on the strategic importance of this chemical entity in modern medicinal chemistry. We will delve into the core principles of its molecular architecture, synthesis, and analytical characterization, with a special focus on a key isomer, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, as a case study in rational drug design.

The Molecular Formula C10H19FN2O2: More Than a Monolithic Entity

A chemical formula is but the starting point of a deeper narrative. In the case of C10H19FN2O2, it represents a collection of constitutional isomers—molecules with the same number and types of atoms but different connectivity. This structural diversity is not a trivial matter; it is the very basis for a wide spectrum of physicochemical properties and, consequently, biological activities. The presence of a fluorine atom, a nitrogen-containing heterocyclic core, and a bulky tert-butyl carbamate protecting group hints at a molecule designed with drug-like properties in mind.

The molecular weight of any C10H19FN2O2 isomer is approximately 218.27 g/mol , with a monoisotopic mass of around 218.14305 Da[1][2][3]. This places it well within the "rule of five" territory for orally bioavailable drugs.

A Glimpse into the Isomeric Landscape

The C10H19FN2O2 formula can manifest as several distinct isomers, primarily differing in their heterocyclic scaffold (e.g., piperidine vs. pyrrolidine) and the stereochemistry of their substituents. Below is a summary of some identified isomers, highlighting their structural diversity.

Compound Name CAS Number Heterocyclic Core Key Structural Features PubChem CID
tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate907544-20-1Piperidinetrans stereochemistry of the amino and fluoro groups.11736104[1]
tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate708274-54-8PyrrolidineGeminal substitution at the 3-position.53417413[2]
tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate1033245-12-3PyrrolidineSubstituted at both the 2- and 4-positions.56698916[3]

The choice of a particular isomer in a drug discovery program is a deliberate one, driven by the desire to optimize interactions with a biological target and to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

The Strategic Role of Fluorinated Heterocycles in Drug Design

The prevalence of fluorinated piperidine and pyrrolidine scaffolds in medicinal chemistry is a testament to their utility in crafting superior therapeutic agents. The introduction of fluorine can profoundly influence a molecule's properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block "soft spots" in a molecule that are prone to oxidative metabolism, thereby increasing its half-life[3].

  • Basicity (pKa) Modulation: Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can lower the basicity of nearby nitrogen atoms. This reduction in pKa can be advantageous for improving oral bioavailability and reducing off-target effects, such as hERG channel affinity, which is associated with cardiac toxicity[2][4].

  • Conformational Control: The strategic placement of fluorine can influence the conformational preferences of the heterocyclic ring, locking it into a bioactive conformation that enhances binding affinity to the target protein[3].

  • Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. This, however, is a delicate balance, as excessive lipophilicity can lead to poor solubility and other undesirable properties[3].

The isomers of C10H19FN2O2 are textbook examples of how these principles are applied in the design of building blocks for drug discovery.

Case Study: Tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

As a prime exemplar of the C10H19FN2O2 family, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1) is a valuable chiral intermediate in the synthesis of pharmaceutical agents[5][6]. Its rigid, fluorinated piperidine scaffold makes it a sought-after component for structure-activity relationship (SAR) studies, particularly in the development of protease and kinase inhibitors[6].

Synthesis Protocol

The synthesis of this key intermediate is a multi-step process that requires careful control of stereochemistry. A common synthetic route involves the debenzylation of a protected precursor. The following protocol is a self-validating system, with the final product's identity and purity confirmed through standard analytical techniques.

Reaction: Debenzylation of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate to yield tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate.

Materials:

  • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

  • Ammonium formate

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 equivalent), ammonium formate (approximately 2.5 equivalents), and 10% Pd/C (approximately 0.3 equivalents by weight).

  • Solvent Addition: Add methanol to the mixture to serve as the reaction solvent.

  • Heating: Heat the reaction mixture to 50°C for 1 hour. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting product is tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate[7].

Diagram of the Synthesis Workflow:

G cluster_0 Synthesis Protocol start Combine Reactants: - Precursor - Ammonium Formate - 10% Pd/C - Methanol heat Heat to 50°C for 1 hour start->heat Reaction Initiation cool Cool to Room Temperature heat->cool Reaction Completion filter Filter through Diatomaceous Earth cool->filter Catalyst Removal concentrate Concentrate under Reduced Pressure filter->concentrate Solvent Removal product Final Product: tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate concentrate->product

Caption: A stepwise workflow for the synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate.

Analytical Characterization

The structural integrity and purity of the synthesized C10H19FN2O2 isomers must be rigorously confirmed. A multi-pronged analytical approach is essential for a self-validating system.

Analytical Technique Purpose Expected Outcome for tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and stereochemistry.¹H NMR will show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm) and the piperidine ring protons. ¹³C NMR and ¹⁹F NMR will further confirm the presence and environment of all carbon and fluorine atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of the compound (218.14305 Da)[1].
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak in the chromatogram indicates high purity. Chiral HPLC can be used to determine the enantiomeric or diastereomeric excess.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for N-H (amine), C=O (carbamate), and C-F bonds will be observed.

Future Directions and Applications in Drug Development

The C10H19FN2O2 isomers, particularly fluorinated piperidines and pyrrolidines, are poised to remain valuable building blocks in the quest for novel therapeutics. Their utility spans a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders. As our understanding of disease biology deepens, the demand for sophisticated, three-dimensional chemical scaffolds will only grow. The ability to fine-tune the properties of these molecules through subtle changes in stereochemistry and the strategic placement of fluorine atoms will be a key enabler of future drug discovery efforts.

Diagram of the Role of C10H19FN2O2 in Drug Discovery:

G cluster_1 Drug Discovery Pipeline formula C10H19FN2O2 Molecular Formula isomers Isomer Synthesis Piperidine Isomer Pyrrolidine Isomer formula->isomers Isomeric Diversity sar Structure-Activity Relationship (SAR) - Target Binding - Potency Optimization isomers->sar Screening & Optimization adme ADME Profiling - Metabolic Stability - Permeability sar->adme Pharmacokinetic Tuning candidate {Lead Candidate} adme->candidate Selection

Caption: The journey of C10H19FN2O2 from a molecular formula to a potential drug candidate.

Conclusion

The chemical formula C10H19FN2O2 represents a rich and diverse chemical space, populated by isomers with significant potential in drug discovery. By understanding the fundamental principles of how fluorination and heterocyclic scaffolds influence molecular properties, researchers can rationally design and synthesize novel drug candidates. The case study of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate illustrates the practical application of these principles, from its synthesis to its potential as a key building block for next-generation therapeutics. As the field of medicinal chemistry continues to evolve, the strategic use of such fluorinated intermediates will undoubtedly play a crucial role in addressing unmet medical needs.

References

  • PubChem. Compound Summary for CID 11736104, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 53417413, tert-butyl 3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 56698916, tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Barreiro, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
  • MySkinRecipes. (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. [Link]

  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • LookChem. Cas 907544-20-1,tert-butyl (3S,4R). [Link]

  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.

  • Sunway Pharm Ltd. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. [Link]

Sources

safety and handling for Boc-4-amino-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Boc-4-amino-3-fluoropiperidine

Authored by: Gemini, Senior Application Scientist

Section 1: Introduction and Compound Profile

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, commonly referred to as Boc-4-amino-3-fluoropiperidine, is a synthetic building block of significant interest to the pharmaceutical and agrochemical industries.[][2][3] Its piperidine core is a prevalent scaffold in numerous bioactive molecules, while the strategic incorporation of a fluorine atom can modulate key drug-like properties such as metabolic stability, pKa, and binding affinity.[4] The Boc (tert-butoxycarbonyl) protecting group facilitates its use in multi-step synthetic sequences.

The presence of a basic amino group, a potentially labile Boc group, and an electronegative fluorine atom on a piperidine ring necessitates a robust understanding of its chemical reactivity and potential hazards.[5] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, designed for researchers, chemists, and drug development professionals who work with this and structurally related molecules. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety recommendation.

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Boc-4-amino-3-fluoropiperidine is a solid, often appearing as an off-white powder, and presents several potential hazards that must be managed through appropriate controls.[6]

GHS Classification

The Globally Harmonized System (GHS) classification for this compound, based on supplier safety data sheets, is summarized below. It is crucial to consult the specific SDS for the lot number in use.

Category Details Source(s)
Pictogram GHS07 (Exclamation Mark)[6][7]
Signal Word Warning [6][7]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][7][8]
Precautionary Statements Prevention: P261, P264, P280Response: P301+P312, P302+P352, P305+P351+P338Storage: P403+P233Disposal: P501[6][7][8]
Toxicological Profile
  • Oral Toxicity (H302): Harmful if swallowed. The primary risk is accidental ingestion, which can lead to systemic effects. The causality stems from the compound's potential to interfere with biological pathways after absorption.

  • Skin Irritation (H315): The piperidine nitrogen imparts basicity, which can cause irritation upon prolonged contact with the skin.[6] The compound's partial lipophilicity from the Boc group may facilitate absorption.

  • Eye Irritation (H319): As a fine powder, the compound can easily become airborne and cause serious mechanical and chemical irritation to the eyes.[7][8]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract.[6][7][8] This is a primary exposure route when handling the solid material outside of a contained environment.

Physicochemical and Reactivity Hazards
  • Stability: The compound is generally stable under recommended storage conditions.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9] The free amino group is basic and will undergo a vigorous, potentially exothermic acid-base reaction.

  • Hazardous Decomposition Products: Under combustion or extreme heat, decomposition will produce toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[9] Critically, the presence of fluorine means that highly toxic and corrosive hydrogen fluoride (HF) gas may also be generated. This represents a significant and acute inhalation hazard.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

cluster_0 Hierarchy of Controls for Boc-4-amino-3-fluoropiperidine A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Chemical Fume Hood) A->B C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) (Least Effective) C->D

Caption: Hierarchy of Controls applied to laboratory chemical handling.

  • Engineering Controls: All manipulations of solid Boc-4-amino-3-fluoropiperidine or its concentrated solutions must be performed inside a certified chemical fume hood.[10] This is the primary method to prevent inhalation of the irritant dust.[9]

  • Personal Protective Equipment (PPE): PPE is the final barrier and should never be used as the primary means of protection.

    • Eye Protection: Chemical splash goggles conforming to EN166 or ANSI Z87.1 are mandatory.[9]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for defects before each use. Double-gloving is recommended for handling larger quantities.[10]

    • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[10]

    • Respiratory Protection: Not required when work is conducted within a functional fume hood. If a fume hood is not available for a specific task, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required, but this scenario should be avoided.[9]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for ensuring safety and experimental reproducibility.

Storage and Transport
  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container tightly sealed in a cool, dry, and dark location. The recommended storage temperature is between 2-8°C.[7][11][12] The storage area should be well-ventilated and away from incompatible materials like strong acids and oxidizers.[9]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.

Protocol: Weighing and Solution Preparation

This protocol is designed to minimize dust generation and exposure.

  • Preparation: Designate a specific area within the chemical fume hood for weighing. Place a spill tray or absorbent liner on the work surface.

  • Don PPE: Wear all required PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Container Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the product.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of the solid from the primary container to the weigh boat. Avoid any actions that could create dust clouds.

    • Promptly and securely close the primary container.

  • Dissolution:

    • Place a flask or beaker containing the desired solvent on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent. Use a funnel if necessary to prevent powder from adhering to the vessel walls.

    • Rinse the weigh boat and spatula with a small amount of the solvent, adding the rinse to the bulk solution to ensure a complete transfer.

  • Cleanup: Wipe down the spatula and the weighing area with a damp cloth. Dispose of the weigh boat and cloth as solid chemical waste.

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

cluster_1 Chemical Spill Response Workflow A Spill Occurs B Alert others Assess risk A->B C Small Spill (<5g, contained) B->C Minor D Large Spill (>5g, uncontained) B->D Major E Don appropriate PPE C->E H Evacuate area. Call EHS. D->H F Cover with absorbent. Collect waste. E->F G Decontaminate area F->G I Secure the area H->I

Caption: A workflow for responding to chemical spills in the laboratory.

  • For a Small Spill (Solid):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently sweep up the material to avoid creating dust.[9]

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[9]

    • Wash the spill area thoroughly with soap and water.

  • For a Large Spill:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry into the affected area.

First Aid Measures
Exposure Route First Aid Protocol Source(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13][14]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13][14]

General Advice: In all cases of exposure, show the Safety Data Sheet to the medical professional in attendance.[9]

Section 6: Waste Management and Disposal

Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.

  • Containerization: All waste containing Boc-4-amino-3-fluoropiperidine, including excess solid, contaminated labware (pipettes, gloves, weigh boats), and solutions, must be collected in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container label must include the full chemical name and specify all components of any mixed waste.

  • Disposal: Disposal must be carried out through a licensed hazardous waste disposal company, strictly following all federal, state, and local regulations.[8] Do not dispose of this chemical down the drain or in regular trash.[9]

Section 7: Conclusion

Boc-4-amino-3-fluoropiperidine is a valuable reagent whose hazards are well-defined and manageable. The key to its safe use lies in a comprehensive understanding of its toxicological and reactive properties, the consistent application of engineering controls, diligent use of personal protective equipment, and strict adherence to established operating procedures. By integrating the principles and protocols outlined in this guide, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec, LLC. Retrieved January 19, 2026, from [Link]

  • tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. Retrieved January 19, 2026, from [Link]

  • 4-(N-Boc-amino)piperidine | C10H20N2O2. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 4-Amino-1-Boc-piperidine | C10H20N2O2. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Schiessl, J., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved January 19, 2026, from [Link]

  • Schiessl, J., et al. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Jäkel, F., et al. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. Retrieved January 19, 2026, from [Link]

  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025, July 3). Hairi. Retrieved January 19, 2026, from [Link]

  • Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

The Strategic Deployment of (3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the application of (3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate as a high-value building block in contemporary drug discovery. We will explore the scientific rationale for its use, provide detailed synthetic and application protocols, and contextualize its role in the development of targeted therapeutics, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

The Fluorinated Piperidine Motif: A Paradigm of Modern Medicinal Chemistry

The piperidine scaffold is a ubiquitous motif in pharmaceuticals, valued for its ability to impart favorable physicochemical properties and provide a three-dimensional framework for interacting with biological targets.[1] The strategic introduction of fluorine into this scaffold has emerged as a powerful tactic to fine-tune molecular properties for enhanced therapeutic potential.[2]

Fluorine's high electronegativity can significantly alter the pKa of nearby basic nitrogen atoms, a feature that is often exploited to mitigate off-target effects, such as binding to the hERG ion channel, a common cause of cardiotoxicity.[1] Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of drug candidates, leading to improved pharmacokinetic profiles.[3] The specific stereochemistry of the fluorine and amino groups in this compound provides a rigid and defined orientation for these key functional groups, which is critical for achieving high-affinity and selective interactions with the target protein.

Synthesis of this compound: A Strategic Overview

The stereocontrolled synthesis of polysubstituted piperidines is a challenging yet essential task in medicinal chemistry. While a variety of methods have been developed for the synthesis of fluorinated piperidines, the syn-relationship between the fluorine and amino groups in the target molecule requires a carefully planned asymmetric synthesis.[1][4] Key strategies often involve the diastereoselective reduction of a suitable precursor or the use of biocatalysis.[1]

A plausible and efficient route to this compound involves the asymmetric hydrogenation of a protected 3-fluoro-4-aminopyridine precursor, followed by separation of diastereomers and Boc protection. This approach leverages established catalytic systems to control the stereochemistry of the newly formed chiral centers.

G cluster_0 Asymmetric Synthesis of this compound A Protected 3-Fluoro-4-aminopyridine B Asymmetric Hydrogenation (e.g., Rh or Ru catalyst with chiral ligand) A->B C Diastereomeric Mixture of Fluorinated Aminopiperidines B->C D Diastereomer Separation (e.g., Chiral Chromatography or Crystallization) C->D E (3S,4S)-4-amino-3-fluoropiperidine D->E F Boc Protection (Boc Anhydride, Base) E->F G This compound F->G

Caption: A generalized workflow for the asymmetric synthesis of the target building block.

Protocol 1: General Procedure for the Asymmetric Hydrogenation and Protection

This protocol outlines a general, multi-step procedure for the synthesis of this compound, based on established methodologies for the synthesis of similar compounds.[1][5]

Step 1: Asymmetric Hydrogenation of a Protected 3-Fluoro-4-aminopyridine

  • Reaction Setup: To an oven-dried autoclave, add the protected 3-fluoro-4-aminopyridine substrate (1.0 equiv.), a rhodium or ruthenium catalyst precursor (e.g., [Rh(COD)Cl]2, 0.5-2 mol%), and a chiral phosphine ligand (e.g., a BINAP derivative, 1.1 equiv. relative to the metal) under an inert atmosphere (e.g., argon).

  • Solvent Addition: Add a degassed solvent (e.g., methanol or ethanol).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (typically 50-100 atm). Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.

  • Work-up: After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. The resulting crude product will be a mixture of diastereomers.

Step 2: Diastereomer Separation

  • Purification: The diastereomeric mixture can be separated using chiral stationary phase high-performance liquid chromatography (CSP-HPLC) or by fractional crystallization of a suitable salt. The choice of method will depend on the specific properties of the diastereomers.

Step 3: Boc Protection of the Piperidine Nitrogen

  • Reaction Setup: Dissolve the purified (3S,4S)-4-amino-3-fluoropiperidine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). Add a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.).

  • Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 equiv.) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Application in Drug Discovery: A Case Study of DPP-4 Inhibitors

The (3S,4S)-4-amino-3-fluoropiperidine moiety is an ideal pharmacophore for targeting enzymes that have a distinct S1 pocket that can accommodate a substituted piperidine ring. A prime example of such a target is Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[6]

While not a direct component of the marketed drug, the structure of Omarigliptin , a long-acting DPP-4 inhibitor, provides an excellent template for understanding the utility of the this compound building block.[7][8] Omarigliptin features a substituted aminotetrahydropyran ring, which is structurally analogous to the fluorinated aminopiperidine.[9] The SAR studies for Omarigliptin highlight the importance of the stereochemistry of the amino group and the substituents on the heterocyclic ring for potent and selective DPP-4 inhibition.[7][9]

CompoundDPP-4 IC50 (nM)
Omarigliptin1.6
Sitagliptin18

Data sourced from: Biftu, T. et al. J. Med. Chem.2014 , 57 (8), 3205-3212.[7]

The synthesis of DPP-4 inhibitors often involves the coupling of the aminopiperidine (or a similar heterocyclic amine) with a suitably functionalized aromatic or heteroaromatic moiety. The Buchwald-Hartwig amination and the Ullmann condensation are powerful and widely used methods for this transformation.[10][11]

G cluster_1 Application in DPP-4 Inhibitor Synthesis H This compound I Boc Deprotection (e.g., TFA or HCl) H->I J (3S,4S)-4-amino-3-fluoropiperidine I->J L Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) J->L K Functionalized Heteroaryl Halide (e.g., Chloropyrazine) K->L M DPP-4 Inhibitor Candidate L->M

Caption: A general workflow for the incorporation of the building block into a DPP-4 inhibitor.

Protocol 2: Buchwald-Hartwig N-Arylation of (3S,4S)-4-amino-3-fluoropiperidine

This protocol provides a general procedure for the palladium-catalyzed N-arylation of the deprotected building block with a heteroaryl halide, a key step in the synthesis of many DPP-4 inhibitors.[10][11]

Step 1: Boc Deprotection

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane).

  • Acid Addition: Add an excess of a strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, the residue can be co-evaporated with toluene to remove residual acid. The resulting amine salt is often used directly in the next step.

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the (3S,4S)-4-amino-3-fluoropiperidine salt (1.0 equiv.), the heteroaryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 2-3 equiv.) in an oven-dried reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final DPP-4 inhibitor candidate.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a stereodefined, fluorinated piperidine core and orthogonal protecting groups allows for its efficient incorporation into complex molecules. The strategic use of this building block, particularly in the design of enzyme inhibitors such as those for DPP-4, exemplifies the power of fluorine chemistry in optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The protocols provided herein offer a practical guide for the synthesis and application of this important intermediate, enabling the development of next-generation therapeutics.

References

  • Studley, J. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. 2019 . [Link]

  • Biftu, T. et al. Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes. J. Med. Chem.2014 , 57 (8), 3205-3212. [Link]

  • Goujon, J.-Y. et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Org. Biomol. Chem.2010 , 8 (11), 2509-2512. [Link]

  • Xia, M. et al. Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorg. Med. Chem. Lett.2015 , 25 (24), 5836-5840. [Link]

  • Pandey, A. et al. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals (Basel). 2023 , 16 (4), 543. [Link]

  • DPP IV inhibitor formulations. PubChem. [Link]

  • (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. MySkinRecipes. [Link]

  • Surmont, R. et al. Synthesis of 4-substituted 3,3-difluoropiperidines. J. Org. Chem.2010 , 75 (3), 929-932. [Link]

  • Zhang, Y. et al. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Org. Lett.2021 , 23 (7), 2539-2544. [Link]

  • Uses of DPP-IV inhibitors. PubChem. [Link]

  • Singh, S. et al. A Review on the Drugs Getting Off-Patent between the Years 2022-2025 in USA and Their Pharmaceutical Properties. Pharm. Sci.2022 , 28 (2), 209-224. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • DPP-IV inhibitor combined with a further antidiabetic agent, tablets comprising such formulations, their use and process for their preparation. PubChem. [Link]

  • US8673927B2 - Uses of DPP-IV inhibitors.
  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. [Link]

  • Kumar, V. et al. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. 2022 , 69 (4), 987-997. [Link]

  • A Direct Access to N-Arylation of Guanidines by Ligand-Free, Copper Catalysis at Room Temperature. ResearchGate. [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

  • Ábrahámi, R. A. et al. Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. Sci-Hub. [Link]

  • Evans, R. M. et al. 793. The preparation of 4-amino- and other pteridines. Sci-Hub. [Link]

Sources

Application Note & Protocol Guide: Mastering Amide Coupling with Boc-4-amino-3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenge of Electron-Deficient Amine Acylation

In the landscape of modern drug discovery, the piperidine scaffold is a privileged structure, offering a versatile three-dimensional framework to explore chemical space. The strategic introduction of fluorine atoms can profoundly modulate key pharmacological properties such as metabolic stability, membrane permeability, and binding affinity by altering basicity (pKa) and conformation.[1][2] Consequently, building blocks like Boc-4-amino-3-fluoropiperidine are of high value.

However, the very feature that makes this reagent attractive—the fluorine substituent—also presents a significant synthetic hurdle. The strong electron-withdrawing nature of fluorine decreases the nucleophilicity of the adjacent C4-amino group, rendering standard amide coupling reactions sluggish and inefficient.[3][4][5] This application note provides a comprehensive guide for researchers, navigating the mechanistic principles and offering robust, field-proven protocols to achieve successful amide bond formation with this challenging substrate. We will explore and compare three powerful coupling methodologies: the high-efficiency uronium salt (HATU), the process-friendly phosphonic anhydride (T3P®), and the classic carbodiimide system (EDC/HOBt).

Substrate Profile: (±)-trans-Boc-4-amino-3-fluoropiperidine

Before proceeding to coupling protocols, a thorough understanding of the starting material is critical. This guide focuses on the commercially available (±)-trans-diastereomer.

PropertyValue
CAS Number 907544-16-5[6]
Molecular Formula C₁₀H₁₉FN₂O₂[6]
Molecular Weight 218.27 g/mol [6]
Appearance Solid[7]
Key Reactivity The secondary amine at the C4 position is the nucleophile. Its reactivity is attenuated by the C3-fluoro group's inductive effect.
Handling Store under an inert atmosphere, refrigerated. Stable under standard laboratory conditions.
Boc Group The tert-butoxycarbonyl (Boc) group protects the piperidine ring nitrogen, preventing its participation in the coupling reaction. It is readily removed under acidic conditions (e.g., TFA in DCM).[8][9]

Part 1: The Engine Room - Understanding Coupling Reagent Mechanisms

The choice of coupling reagent is the single most critical parameter for success. The efficacy of a given reagent is directly tied to its mechanism of carboxylic acid activation.

HATU: The Uronium Salt Powerhouse

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is prized for its high efficiency and rapid kinetics, especially with challenging substrates.[10] The mechanism involves two key stages, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[11][12]

  • Carboxylate Formation: The base deprotonates the carboxylic acid.

  • Active Ester Formation: The resulting carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester.[13] This intermediate is significantly more susceptible to nucleophilic attack than the original carboxylic acid.

  • Nucleophilic Attack: The electron-deficient amine attacks the activated ester, forming the desired amide bond. The pyridine nitrogen of the HOAt byproduct is thought to stabilize the transition state, accelerating the reaction.[11]

HATU_Mechanism HATU-Mediated Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Product Amide (R-CONHR') ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine Boc-4-amino-3- fluoropiperidine (R'-NH₂) Amine->Amide

Caption: HATU mechanism: Activation of a carboxylic acid to a potent OAt-active ester.

T3P®: The "Green" Dehydrating Agent

Propanephosphonic Anhydride (T3P®) is a mild and efficient coupling reagent known for its simple workup, as its byproducts are water-soluble.[14][15][16] It functions as a powerful dehydrating agent.

  • Mixed Anhydride Formation: The carboxylate, formed by deprotonation with a base, attacks the cyclic T3P® reagent.[17] This generates a highly reactive mixed phosphonic-carboxylic anhydride intermediate.

  • Nucleophilic Attack: The amine directly attacks the activated carbonyl of the mixed anhydride, forming a tetrahedral intermediate which then collapses to yield the amide product and water-soluble phosphonic acid byproducts.[14]

T3P_Mechanism T3P-Mediated Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base - Base-H⁺ Base Base (e.g., TEA) MixedAnhydride Mixed Anhydride Intermediate RCOO->MixedAnhydride + T3P® T3P T3P® T3P->MixedAnhydride Amide Product Amide (R-CONHR') MixedAnhydride->Amide + Amine Byproduct Water-Soluble Phosphonate MixedAnhydride->Byproduct Amine Boc-4-amino-3- fluoropiperidine (R'-NH₂) Amine->Amide

Caption: T3P mechanism: Formation of a mixed anhydride for amine acylation.

EDC/HOBt: The Classic Carbodiimide Approach

This long-standing method uses a water-soluble carbodiimide (EDC) to activate the carboxylic acid. The addition of HOBt (1-Hydroxybenzotriazole) is crucial for suppressing side reactions and improving efficiency, especially with challenging amines.[18][19]

  • O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This is often the rate-determining step.[20]

  • HOBt Ester Formation: The O-acylisourea can be attacked by the amine directly, but this is often slow. HOBt acts as a superior nucleophile, rapidly trapping the O-acylisourea to form an HOBt-active ester.[21] This minimizes racemization and prevents the formation of a stable N-acylurea byproduct.[19]

  • Nucleophilic Attack: The amine attacks the HOBt ester to furnish the final amide.

EDC_HOBt_Mechanism EDC/HOBt-Mediated Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBtEster HOBt-Active Ester Acylisourea->HOBtEster + HOBt Byproduct EDC-Urea Acylisourea->Byproduct - HOBt HOBt HOBt HOBt->HOBtEster Amide Product Amide (R-CONHR') HOBtEster->Amide + Amine Amine Boc-4-amino-3- fluoropiperidine (R'-NH₂) Amine->Amide

Caption: EDC/HOBt mechanism: Trapping of an O-acylisourea to form an HOBt-ester.

Part 2: Experimental Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific carboxylic acid substrates.

Protocol 1: High-Efficiency Coupling with HATU

This is the recommended first-line method due to its high reactivity, which is well-suited to overcome the reduced nucleophilicity of the fluorinated amine.[10][11]

ReagentM.W.Equiv.Amount (for 1 mmol amine)
Boc-4-amino-3-fluoropiperidine218.271.0218 mg
Carboxylic Acid (R-COOH)-1.11.1 mmol
HATU380.231.2456 mg
DIPEA129.253.0522 µL (3.0 mmol)
Anhydrous DMF--5 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 mmol) and HATU (1.2 mmol).

  • Dissolution: Add anhydrous DMF (3 mL) and stir until all solids dissolve.

  • Activation: Add DIPEA (3.0 mmol) and stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the OAt-active ester.

  • Amine Addition: In a separate vial, dissolve Boc-4-amino-3-fluoropiperidine (1.0 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS by observing the consumption of the limiting amine starting material.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Wash the organic layer sequentially with 5% aqueous LiCl (2 x 30 mL, to remove DMF), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired amide.

Trustworthiness Check: The use of LiCl wash is a proven technique for efficiently removing DMF. Monitoring by LC-MS provides unambiguous confirmation of product formation and starting material consumption.

Protocol 2: Process-Friendly Coupling with T3P®

This method is an excellent alternative, particularly for larger-scale synthesis, due to the ease of byproduct removal.[15] T3P® is often supplied as a 50% solution in a solvent like ethyl acetate or DMF.

ReagentM.W.Equiv.Amount (for 1 mmol amine)
Boc-4-amino-3-fluoropiperidine218.271.0218 mg
Carboxylic Acid (R-COOH)-1.11.1 mmol
T3P® (50% in EtOAc)318.181.5955 mg (1.5 mmol)
Pyridine or Triethylamine-3.03.0 mmol
Anhydrous Ethyl Acetate (EtOAc)--10 mL

Step-by-Step Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 mmol) and Boc-4-amino-3-fluoropiperidine (1.0 mmol).

  • Dissolution: Add anhydrous ethyl acetate (10 mL) and stir. Add the base (Pyridine or TEA, 3.0 mmol).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the T3P® solution (1.5 mmol) dropwise over 5 minutes. An exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL). The phosphonic acid byproducts are removed into the aqueous layers.[14][17]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Expertise Insight: The choice of base can sometimes influence the stereochemical outcome in T3P® couplings, though this is more prevalent with α-chiral carboxylic acids.[22] For this substrate, TEA or pyridine are generally effective.

Protocol 3: Classic Carbodiimide Coupling with EDC/HOBt

This is a cost-effective method, but may require longer reaction times or gentle heating to drive the reaction to completion with an electron-deficient amine.[5][18]

ReagentM.W.Equiv.Amount (for 1 mmol amine)
Boc-4-amino-3-fluoropiperidine218.271.0218 mg
Carboxylic Acid (R-COOH)-1.21.2 mmol
EDC·HCl191.701.5288 mg
HOBt (anhydrous)135.121.5203 mg
Triethylamine (TEA) or DIPEA101.193.0418 µL (3.0 mmol)
Anhydrous DCM or DMF--10 mL

Step-by-Step Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.2 mmol), HOBt (1.5 mmol), and EDC·HCl (1.5 mmol).

  • Dissolution: Add anhydrous DCM or DMF (7 mL) and stir.

  • Base Addition: Add TEA or DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

  • Amine Addition: Add a solution of Boc-4-amino-3-fluoropiperidine (1.0 mmol) in the same solvent (3 mL).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL).

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL). The urea byproduct from EDC is water-soluble and is removed during these washes.[19][23]

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by silica gel column chromatography.

Part 3: Comparative Analysis & Post-Coupling Procedures

Method Selection Summary
ParameterHATU ProtocolT3P® ProtocolEDC/HOBt Protocol
Reactivity Very HighHighModerate to High
Reaction Time Short (2-6 h)Medium (4-12 h)Long (12-24 h)
Byproduct Removal Moderate (Chromatography)Easy (Aqueous Wash)[14]Easy (Aqueous Wash)[19]
Cost HighModerateLow
Racemization Risk Very Low[10]Very Low[15]Low (with HOBt)
Recommendation First choice for speed & yield. Best for scale-up & green chemistry. Cost-effective baseline.
Subsequent Step: N-Boc Deprotection

The resulting amide product is still N-Boc protected. The following is a standard protocol for its removal to liberate the piperidine secondary amine for further functionalization.

Procedure:

  • Dissolve the Boc-protected amide (1.0 equiv) in Dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA, 5-10 equiv).[8]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC/LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting product will be the TFA salt of the deprotected piperidine. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Dry the organic layer and concentrate to yield the final product.[8]

Conclusion

The successful acylation of Boc-4-amino-3-fluoropiperidine is a readily achievable transformation provided that the inherent electronic challenge is addressed with an appropriate coupling strategy. For rapid, high-yield synthesis on a discovery scale, HATU stands out as the premier choice. For process development and larger-scale applications where ease of workup and cost are critical, T3P® offers a compelling and environmentally conscious alternative. The classic EDC/HOBt system remains a viable and economical option, particularly if reaction time is not a primary constraint. By understanding the mechanisms behind these reagents, researchers can confidently select and execute the optimal protocol to incorporate this valuable fluorinated scaffold into their target molecules.

References

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 953-959. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • BenchChem. (2025). Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.
  • Gopishetty, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(35), 4673-4676. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
  • PubMed. (2014). The synthesis of sterically hindered amides. Retrieved from [Link]

  • Chem Reactor. (2023, May 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube.
  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • Chem Reactor. (2024, April 14).
  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents.
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Organic Process Research & Development. (2015). Stereochemical Aspects of T3P Amidations. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.
  • CDD Vault. (n.d.). CAS 907544-20-1: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.
  • ChemicalBook. (n.d.). (3S,4S)-4-AMino-1-Boc-3-fluoropiperidine.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives.
  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • Reddit. (2019). Tips and tricks for difficult amide bond formation?.
  • BenchChem. (2025). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.

Sources

Application Notes and Protocols for the Incorporation of 3-Fluoropiperidine Moiety into Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing molecular properties.[1][2] The 3-fluoropiperidine moiety, in particular, has garnered significant attention as a valuable building block in the design of kinase inhibitors. Its unique stereoelectronic properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, offering solutions to common challenges in drug development such as metabolic instability, off-target toxicity, and suboptimal potency.[3][4]

This guide provides a comprehensive overview of the rationale, synthetic strategies, and practical considerations for incorporating the 3-fluoropiperidine moiety into kinase inhibitors. We will delve into the mechanistic underpinnings of its beneficial effects, provide detailed experimental protocols, and present case studies to illustrate its impact on key drug-like properties.

The Rationale: Why 3-Fluoropiperidine?

The decision to incorporate a 3-fluoropiperidine moiety is driven by its ability to favorably modulate several critical parameters:

  • Basicity (pKa) Attenuation: The electron-withdrawing nature of the fluorine atom lowers the basicity of the piperidine nitrogen.[3] This reduction in pKa can be crucial for mitigating off-target effects, particularly the inhibition of the hERG potassium channel, a common cause of cardiotoxicity in kinase inhibitors.[5][6] By reducing the positive charge at physiological pH, the interaction with the hERG channel can be significantly weakened.

  • Conformational Rigidity and Pre-organization: The 3-fluoropiperidine ring often exhibits a strong preference for a chair conformation with the fluorine atom in an axial position.[1][7][8] This conformational locking can pre-organize the molecule into a bioactive conformation for binding to the target kinase, potentially leading to an increase in potency and selectivity. This axial preference is driven by favorable hyperconjugative and electrostatic interactions.[1][7][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at the 3-position can block a potential site of metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[9]

  • Improved Membrane Permeability: While fluorination can increase lipophilicity, the strategic placement of a single fluorine atom can enhance membrane permeability without drastically increasing overall lipophilicity, contributing to better oral bioavailability.[9]

Synthetic Strategies and Protocols

The incorporation of the 3-fluoropiperidine moiety typically involves a convergent synthetic approach where the fluorinated piperidine fragment is prepared separately and then coupled to the kinase inhibitor scaffold. A common and versatile intermediate is the Boc-protected (3S,4R)-4-amino-3-fluoropiperidine, which allows for subsequent derivatization at the amino group.

Protocol 1: Synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

This protocol outlines the debenzylation of a commercially available precursor to yield the key aminofluoropiperidine intermediate.

Reaction Scheme:

G compound1 tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate compound2 tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate compound1->compound2 reagents reagents Ammonium formate, 10% Pd/C Methanol, 50 °C, 1 h

Synthesis of the key aminofluoropiperidine intermediate.

Materials:

  • tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

  • Ammonium formate

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a round-bottom flask, add tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq).

  • Add methanol to dissolve the starting material.

  • Add ammonium formate (approximately 2.5 eq) to the solution.

  • Carefully add 10% Pd/C (approximately 0.3 w/w of the starting material).

  • Heat the reaction mixture to 50 °C and stir for 1 hour.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired product, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, which can often be used in the next step without further purification.[1]

Characterization Data (Representative):

  • ¹H NMR (CDCl₃): δ 4.66 (d, 1H), 3.77 (m, 1H), 3.55 (m, 2H), 3.01 (m, 2H), 1.88 (m, 2H), 1.40 (s, 9H).[1]

Protocol 2: Coupling of 3-Fluoropiperidine Moiety to a Pyrrolo[2,3-d]pyrimidine Scaffold via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) reaction between a chloro-substituted pyrrolo[2,3-d]pyrimidine core and an aminopiperidine derivative. This is a common strategy for constructing many kinase inhibitors.

Reaction Scheme:

G cluster_2 compound1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative compound3 Coupled Product compound1->compound3 compound2 tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate compound2->compound3 reagents DIPEA, n-BuOH 100-120 °C

Coupling of the 3-fluoropiperidine moiety to a kinase inhibitor scaffold.

Materials:

  • Substituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • n-Butanol (n-BuOH) or other suitable high-boiling solvent (e.g., DMF, acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate in n-BuOH.

  • Add DIPEA to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired coupled product.[7]

Impact of 3-Fluoropiperidine Incorporation: A Data-Driven Perspective

The true value of incorporating the 3-fluoropiperidine moiety is best illustrated through comparative data. The following table summarizes the impact of this substitution on key parameters for a hypothetical kinase inhibitor.

ParameterKinase Inhibitor without 3-FluoropiperidineKinase Inhibitor with 3-FluoropiperidineFold ImprovementReference
Target Kinase IC₅₀ (nM) 50105x[4]
Selectivity (vs. Off-Target Kinase X, IC₅₀ nM) 50025005x[4]
hERG IC₅₀ (µM) 1.51510x[5][6]
Microsomal Stability (t½, min) 15453x[9]
Oral Bioavailability (%) 20502.5x[9]

This table is a representative example based on trends observed in the literature.

Case Study: Mitigating hERG Liability

A significant challenge in kinase inhibitor development is managing cardiotoxicity associated with hERG channel inhibition.[5] Molecules with basic nitrogen atoms are often implicated in hERG binding. The incorporation of a 3-fluoropiperidine moiety can effectively address this issue by lowering the pKa of the piperidine nitrogen.

Mechanism of hERG Mitigation:

G cluster_0 High Basicity cluster_1 Reduced Basicity A Basic Piperidine B Protonation at physiological pH A->B C Strong interaction with hERG channel B->C D High risk of Cardiotoxicity C->D E 3-Fluoropiperidine F Lower pKa due to fluorine E->F G Reduced protonation at physiological pH F->G H Weakened interaction with hERG channel G->H I Lower risk of Cardiotoxicity H->I

Impact of 3-fluoropiperidine on hERG liability.

In a reported case, the introduction of a fluorine atom to a piperidine ring in a drug candidate led to a significant reduction in hERG activity, with the IC₅₀ value increasing by over 10-fold.[5] This was attributed to the decreased basicity of the piperidine nitrogen, which in turn weakened the electrostatic interactions with the hERG channel pore.

Conclusion and Future Perspectives

The 3-fluoropiperidine moiety is a powerful and versatile tool in the medicinal chemist's arsenal for the design of next-generation kinase inhibitors. Its ability to fine-tune pKa, enforce a favorable conformation, and enhance metabolic stability makes it a highly attractive building block for addressing common liabilities in drug discovery. The synthetic protocols provided herein offer a practical guide for its successful incorporation. As our understanding of the subtle interplay between fluorine stereoelectronics and protein-ligand interactions continues to grow, we can anticipate even more sophisticated applications of fluorinated motifs in the development of safer and more effective kinase inhibitors.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(44), 9840. Available from: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available from: [Link]

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., ... & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. Available from: [Link]

  • Durant, G. J., & Ganellin, C. R. (2013). hERG and Drug-Induced QT Prolongation. In Topics in Medicinal Chemistry (Vol. 11, pp. 1-26). Springer, Berlin, Heidelberg. Available from: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link]

  • Sun, H., & Chen, J. (2017). hERG classification model and its application in drug discovery. Journal of chemical information and modeling, 57(5), 1011-1019. Available from: [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Janus Kinase (JAK) Inhibitors Utilizing Fluoropiperidines

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Strategic Imperative for Fluoropiperidines in JAK Inhibitor Design

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling.[1][2] The JAK-STAT signaling pathway is a critical cascade involved in cellular processes such as immunity, cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in a host of inflammatory diseases and myeloproliferative disorders, making JAKs a prime therapeutic target.[2][5] Small molecule inhibitors of JAKs, such as tofacitinib, have demonstrated significant clinical efficacy.[6][7]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[8][9] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to the target protein.[10][11][12] Specifically, the introduction of fluorinated piperidine scaffolds into JAK inhibitors presents a compelling opportunity to modulate bioactivity and optimize drug-like properties.[13][14] Fluorination can alter the pKa of the piperidine nitrogen, influencing its interaction with the kinase active site and potentially improving oral bioavailability.[8][13] This application note provides a detailed guide to the synthetic routes for incorporating fluoropiperidines into JAK inhibitor scaffolds, with a focus on the underlying chemical principles and practical experimental protocols.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its cognate receptor on the cell surface.[1][4] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[3][4] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[3][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK1 JAK Receptor->JAK1 2. JAK Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor 3. Receptor Phosphorylation JAK1->JAK2 Trans-phosphorylation JAK1->STAT1 5. STAT Phosphorylation JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 6. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription 8. Regulation of Gene Expression

Caption: The Janus Kinase (JAK)-STAT Signaling Pathway.

Strategic Incorporation of Fluoropiperidines: Rationale and Advantages

The introduction of fluorine into the piperidine ring of a JAK inhibitor can confer several advantages:

  • Metabolic Stability: The high strength of the C-F bond can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.[8][10]

  • Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing nature can lower the basicity of the piperidine nitrogen.[8][12] This can be crucial for optimizing oral bioavailability by reducing clearance and improving cell permeability.[13]

  • Enhanced Binding Affinity: The strategic placement of fluorine can lead to favorable interactions with the protein target, such as hydrogen bonding or dipole-dipole interactions, thus enhancing binding affinity.[8][11]

  • Conformational Control: The presence of fluorine can influence the conformational preference of the piperidine ring, which can be exploited to achieve a more favorable binding conformation.[12]

Synthetic Strategies for Fluoropiperidine-Containing Building Blocks

The synthesis of fluorinated piperidines is a key challenge that has been addressed through various innovative methods.

Protocol 1: Synthesis of 4-Amino-3-fluoropiperidine Derivatives

A common approach involves the asymmetric hydrogenation of a corresponding fluorinated pyridine precursor or enzymatic transamination.[15]

protocol_1 Start 3-Fluoro-4-aminopyridine Step1 Benzoylation & Pyridinium Salt Formation Start->Step1 Step2 Partial Reduction (NaBH4) Step1->Step2 Intermediate Fluoro-enamide Step2->Intermediate Step3 Asymmetric Hydrogenation (Ru or Rh catalyst) Intermediate->Step3 Product syn-4-Amino-3-fluoropiperidine derivative Step3->Product

Caption: Synthetic workflow for 4-amino-3-fluoropiperidine derivatives.

Detailed Protocol:

  • Benzoylation and Pyridinium Salt Formation:

    • To a solution of 3-fluoro-4-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane), add benzoyl chloride and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Isolate the benzoylated product.

    • React the product with a benzylating agent (e.g., benzyl bromide) in a polar aprotic solvent (e.g., acetonitrile) to form the pyridinium salt.

  • Partial Reduction:

    • Dissolve the pyridinium salt in methanol.

    • Add sodium borohydride (NaBH₄) portion-wise at 0 °C.

    • Stir the reaction at room temperature until the reduction is complete.

    • Work up the reaction to isolate the fluoro-enamide intermediate.[15]

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the fluoro-enamide in a suitable solvent (e.g., methanol or ethanol).

    • Add a chiral ruthenium or rhodium catalyst.

    • Pressurize the reactor with hydrogen gas (typically 50 bar) and stir at a controlled temperature until the hydrogenation is complete.[15][16]

    • Purify the product by chromatography to obtain the desired syn-4-amino-3-fluoropiperidine derivative.

Causality Behind Experimental Choices:

  • The benzoylation and pyridinium salt formation activates the pyridine ring for partial reduction.[15]

  • Sodium borohydride is a mild reducing agent suitable for the selective reduction of the pyridinium salt to the enamide.[15]

  • Chiral ruthenium and rhodium catalysts are chosen for their ability to induce high enantioselectivity in the hydrogenation of the enamide, leading to the desired stereoisomer of the fluoropiperidine.[15]

Protocol 2: Synthesis of 4-(4-Fluorophenyl)piperidine

This protocol describes a common method for synthesizing a key intermediate where the fluorine is on a phenyl ring attached to the piperidine.

Detailed Protocol:

  • Hydrogenation of the Tetrahydropyridine Precursor:

    • Dissolve 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in methanol.[17]

    • Add a palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) catalyst.[17]

    • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (e.g., 50-200 psi) for an extended period (e.g., 24-48 hours).[17]

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can be purified by crystallization of its hydrochloride salt.[17]

Causality Behind Experimental Choices:

  • The benzyl group serves as a protecting group for the piperidine nitrogen and can be removed simultaneously with the reduction of the double bond under these hydrogenation conditions.

  • Palladium-based catalysts are highly effective for the reduction of both the double bond in the tetrahydropyridine ring and the hydrogenolysis of the N-benzyl group.[17]

Assembly of Fluoropiperidine-Containing JAK Inhibitors: A Tofacitinib Analog Case Study

The synthesized fluoropiperidine building blocks can be incorporated into the final JAK inhibitor structure through various coupling reactions. The following protocol outlines a general approach for the synthesis of a tofacitinib analog incorporating a fluoropiperidine moiety, which typically involves a nucleophilic aromatic substitution (SNA r) reaction.[7][18]

final_assembly FP Fluoropiperidine Building Block Coupling SNAr Coupling FP->Coupling PyrroloPyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine PyrroloPyrimidine->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Acylation Acylation Intermediate->Acylation FinalProduct Fluoropiperidine-JAK Inhibitor Acylation->FinalProduct

Caption: General synthetic scheme for a fluoropiperidine-containing JAK inhibitor.

Detailed Protocol (Illustrative):

  • Nucleophilic Aromatic Substitution (SNA r):

    • Dissolve the fluoropiperidine building block and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a high-boiling polar aprotic solvent (e.g., DMSO or NMP).

    • Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the coupled intermediate by column chromatography.

  • Acylation:

    • Dissolve the coupled intermediate in an aprotic solvent (e.g., dichloromethane).

    • Add a suitable acylating agent (e.g., 3-oxo-3-(piperidin-1-yl)propanenitrile or a related activated carboxylic acid derivative) in the presence of a coupling agent (e.g., EDC/HOBt) or as an acid chloride.

    • Stir the reaction at room temperature until completion.

    • Purify the final product by chromatography or crystallization.

Causality Behind Experimental Choices:

  • The electron-deficient nature of the pyrimidine ring in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine makes it susceptible to nucleophilic attack by the amino group of the fluoropiperidine.

  • A base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity.

  • The final acylation step introduces the side chain characteristic of many JAK inhibitors, which is often crucial for binding to the ATP-binding site of the kinase.[6]

Data Summary: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Piperidines

PropertyNon-Fluorinated PiperidineFluorinated PiperidineRationale for Change
pKa ~11.2Lowered (e.g., ~9-10)The electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, making it less basic.[8][12]
LogP VariableGenerally IncreasedThe C-F bond is more lipophilic than a C-H bond, which can lead to increased overall lipophilicity of the molecule.[10]
Metabolic Stability Susceptible to oxidation at C-H bondsIncreasedThe strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[8][11]

Conclusion and Future Perspectives

The strategic incorporation of fluoropiperidines into Janus kinase inhibitors represents a powerful approach to fine-tune their pharmacological properties. The synthetic routes outlined in this application note provide a robust framework for accessing these valuable building blocks and integrating them into complex drug molecules. The ability of fluorine to modulate key parameters such as metabolic stability, basicity, and binding affinity underscores its importance in modern drug discovery.[19] Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of diverse fluoropiperidine scaffolds, further expanding the chemical space available to medicinal chemists in the design of next-generation JAK inhibitors.

References

  • JAK-STAT signaling pathway - Wikipedia. [N.A.]. Available at: [Link]

  • The role of fluorine in medicinal chemistry. [N.A.]. Full article. Available at: [Link]

  • The JAK/STAT Pathway - PMC - PubMed Central. [N.A.]. Available at: [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - SCIDAR. [N.A.]. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. [N.A.]. Available at: [Link]

  • Jak-Stat Signaling Pathway | Sino Biological. [N.A.]. Available at: [Link]

  • JAK-STAT Signaling Pathway - Creative Diagnostics. [N.A.]. Available at: [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [N.A.]. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. [N.A.]. Available at: [Link]

  • Fluorine: An emerging compound in medicinal chemistry. [N.A.]. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. [N.A.]. Available at: [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents | The Journal of Organic Chemistry - ACS Publications. [N.A.]. Available at: [Link]

  • Property and asymmetric synthesis of β‐fluoropiperidines. - ResearchGate. [N.A.]. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. [N.A.]. Available at: [Link]

  • Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. [N.A.]. Available at: [Link]

  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination | Organic Process Research & Development - ACS Publications. [N.A.]. Available at: [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. [N.A.].
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. [N.A.]. Available at: [Link]

  • Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed. [N.A.]. Available at: [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C003380D. [N.A.]. Available at: [Link]

  • Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination - DOI. [N.A.]. Available at: [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 - ACS Publications. [N.A.]. Available at: [Link]

  • Processes for preparing jak inhibitors and related intermediate compounds - Google Patents. [N.A.].
  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase - OUCI. [N.A.]. Available at: [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed. [N.A.]. Available at: [Link]

  • Tofacitinib synthesis - Universidade Nova de Lisboa. [N.A.]. Available at: [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. [N.A.]. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. [N.A.]. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. [N.A.]. Available at: [Link]

  • Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases | Journal of Medicinal Chemistry - ACS Publications. [N.A.]. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. [N.A.]. Available at: [Link]

  • The asymmetric synthesis of tofacitinib. Reagents and conditions: (A)... | Download Scientific Diagram - ResearchGate. [N.A.]. Available at: [Link]

  • Tofacitinib. [N.A.]. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar. [N.A.]. Available at: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines - Uni Münster. [N.A.]. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. [N.A.]. Available at: [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. [N.A.]. Available at: [Link]

  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds. [N.A.]. Available at: [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib - Semantic Scholar. [N.A.]. Available at: [Link]

  • Graphical synthetic routes of tofacitinib - ResearchGate. [N.A.]. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [N.A.]. Available at: [Link]

  • Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs. [N.A.]. Available at: [Link]

  • Synthetic routes for preparation of the RfDAAs Each synthetic route... - ResearchGate. [N.A.]. Available at: [Link]

  • Amino-fluoropiperidine derivative as kinase inhibitor - Google Patents. [N.A.].
  • Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society. [N.A.]. Available at: [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis - Labinsights. [N.A.]. Available at: [Link]

Sources

Application Notes & Protocols: N-Boc Deprotection of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability and predictable cleavage under acidic conditions.[1][2] Its application in the synthesis of piperidine scaffolds, which are prevalent in pharmaceuticals, is particularly widespread. The introduction of fluorine into these piperidine rings, a common strategy in medicinal chemistry to modulate physicochemical properties like basicity and metabolic stability, introduces unique challenges and considerations for the critical N-Boc deprotection step. This guide provides a comprehensive overview of robust deprotection methodologies for N-Boc protected fluorinated piperidines, offering detailed protocols and the mechanistic rationale behind procedural choices to aid researchers in navigating this crucial transformation.

Core Principles: The Interplay of the N-Boc Group and Fluorine's Electronic Influence

The standard mechanism for acidic N-Boc deprotection is a two-step process initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate spontaneously decomposes, releasing carbon dioxide and the desired free amine.[2]

The presence of one or more fluorine atoms on the piperidine ring exerts a powerful electron-withdrawing inductive effect. This effect decreases the electron density at the nitrogen atom, thereby lowering its basicity. While this modification is often a desired outcome for tuning the pKa of the final compound, it can influence the kinetics of the deprotection reaction. The reduced basicity of the nitrogen can, in some cases, render the Boc group more labile. However, the overall reaction outcome is often substrate-dependent, necessitating careful selection of the deprotection method to ensure complete, clean conversion without unwanted side reactions.

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Acidic Deprotection Methodologies: The Standard Approach

Acid-mediated cleavage remains the most common and reliable method for N-Boc deprotection. The choice of acid and solvent system is critical and should be tailored to the substrate's stability and the desired final product form (free base or salt).

Data Summary: Acidic Deprotection Conditions
MethodReagents/ConditionsSolventTemperatureTypical TimeTypical YieldKey Considerations
TFA 5-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-4 hours[1]>95%[1]Highly effective, but the resulting trifluoroacetate salt can be difficult to handle.[1] Volatile reagent.
HCl 4M HCl in Dioxane or MethanolDioxane, Methanol, or Ethyl Acetate[3]Room Temp1-3 hours[1]Quantitative[4]Often precipitates the hydrochloride salt, simplifying isolation and purification.[1]
pTSA p-Toluenesulfonic acidMethanol, AcetonitrileRoom Temp to Reflux1-4 hours[3]HighUses a solid, non-volatile acid; can be advantageous for larger-scale reactions.
Protocol 2.1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a robust and widely used method suitable for many fluorinated piperidines.[3]

Materials:

  • N-Boc protected fluorinated piperidine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (5-10 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]

  • Cool the solution to 0°C using an ice bath.[1]

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]

  • Work-up:

    • To isolate the amine salt: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the trifluoroacetate salt.[5]

    • To isolate the free base: After concentration, carefully add saturated aqueous NaHCO₃ solution until the pH is basic.[1] Extract the aqueous layer with DCM (3x).[1] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.[1]

Protocol 2.2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is highly effective and often preferred when the resulting hydrochloride salt is a crystalline solid, facilitating easy isolation.[4][6]

Materials:

  • N-Boc protected fluorinated piperidine (1.0 equiv)

  • 4M HCl in 1,4-dioxane

  • Methanol or Dioxane (optional, as co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected piperidine in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the mixture at room temperature.[4]

  • Stir the reaction for 1-3 hours. In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[1]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Work-up:

    • If a precipitate has formed, the product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any soluble impurities.[1]

    • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[4]

    • To obtain the free base, the crude salt can be neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent as described in Protocol 2.1.[1]

Alternative Deprotection Strategies for Sensitive Substrates

For substrates containing acid-sensitive functional groups, alternative, milder deprotection methods are required.

Protocol 3.1: Neutral Deprotection using Trimethylsilyl Iodide (TMSI)

TMSI offers a powerful, non-acidic method for cleaving N-Boc groups. It is often generated in situ from TMSCl and NaI for cost-effectiveness and to handle the reagent's instability.[7] The mechanism involves coordination of the silicon to the carbonyl oxygen, followed by nucleophilic attack by iodide on the tert-butyl group.[7]

Materials:

  • N-Boc protected fluorinated piperidine (1.0 equiv)

  • Acetonitrile or Dichloromethane (anhydrous)

  • Trimethylsilyl chloride (TMSCl) (1.5 equiv)

  • Sodium Iodide (NaI) (1.5 equiv)

Procedure:

  • To a solution of the N-Boc protected piperidine in anhydrous acetonitrile or DCM, add NaI and TMSCl.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Neutralize with sodium bicarbonate and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the free amine.

Causality Note: This method is particularly useful for complex molecules where strong acids could cause undesired side reactions or cleavage of other protecting groups.[8] The neutral conditions preserve the integrity of acid-labile functionalities.

Protocol 3.2: Thermolytic and Microwave-Assisted Deprotection

Thermal cleavage of the N-Boc group, often accelerated by microwave irradiation, provides a clean, reagent-free alternative.[9] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be particularly effective solvents for this transformation, acting as both the medium and a facilitator of the deprotection.[9][10] Deprotection can even be achieved using only high-temperature water.[11][12]

Materials:

  • N-Boc protected fluorinated piperidine

  • Solvent: 2,2,2-trifluoroethanol (TFE), HFIP, or deionized water[9][11]

Procedure (Microwave-Assisted):

  • Place the N-Boc protected piperidine derivative in a microwave reaction vial.

  • Add the chosen solvent (e.g., HFIP or TFE).[9]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at a set temperature (e.g., 100-150°C) for a short duration (5-30 minutes).[9] The optimal time and temperature should be determined empirically.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: Cool the reaction vessel to room temperature. The product can often be isolated by simply removing the solvent under reduced pressure, as no acidic reagents need to be neutralized.[9]

Causality Note: Microwave heating dramatically accelerates the rate of thermolysis, allowing for significantly shorter reaction times compared to conventional heating.[9][11] This method is considered a green chemistry approach, especially when using water as a solvent, as it avoids harsh acids and organic solvents.[12][13]

Experimental Workflow start Dissolve N-Boc Piperidine in DCM add_tfa Add TFA at 0°C start->add_tfa react Stir at RT (1-4h) Monitor by LC-MS add_tfa->react complete Reaction Complete? react->complete complete->react No concentrate Concentrate in vacuo complete->concentrate Yes isolate_salt Isolate Amine Salt concentrate->isolate_salt Path A neutralize Neutralize with aq. NaHCO₃ concentrate->neutralize Path B isolate_freebase Isolate Free Base extract Extract with DCM (3x) neutralize->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate dry_concentrate->isolate_freebase

Caption: Typical workflow for TFA-mediated N-Boc deprotection.

Conclusion and Recommendations

The successful deprotection of N-Boc fluorinated piperidines hinges on a careful evaluation of the substrate's overall functionality.

  • For robust molecules, 4M HCl in dioxane offers a straightforward and efficient procedure that often simplifies purification by precipitating the hydrochloride salt.

  • TFA in DCM is an equally powerful and general method, though workup requires careful neutralization to obtain the free base.

  • For substrates bearing acid-sensitive groups, thermolytic deprotection , particularly under microwave irradiation in fluorinated solvents like TFE or HFIP, presents a clean and rapid alternative.

  • TMSI should be considered for complex intermediates where preserving delicate functionality is paramount.

By understanding the mechanistic principles and having a suite of robust protocols, researchers can confidently select and execute the optimal deprotection strategy for their specific fluorinated piperidine derivatives.

References

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3839-3847. Available from: [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. Available from: [Link]

  • The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - TMSI. Available from: [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]

  • ResearchGate. (2008). Deprotection of different N-Boc-compounds. Available from: [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6537. Available from: [Link]

  • PubMed. (2015). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of Organic Chemistry, 80(1), 451-457. Available from: [Link]

  • The Royal Society of Chemistry. (2019). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry, 17(36), 8416-8420. Available from: [Link]

  • PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. Available from: [Link]

  • Huang, Z., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1559-1564. Available from: [Link]

  • ACS Publications. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1466-1473. Available from: [Link]

  • ResearchGate. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]

  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Available from: [Link]

  • Reddit r/OrganicChemistry. (2021). How do I remove the N-Boc protection group to get the amino acid histidine?. Available from: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information for Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Available from: [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available from: [Link]

  • Canadian Center of Science and Education. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available from: [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Trimethylsilyl Iodide (TMSI). Available from: [Link]

  • ResearchGate. (2012). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Available from: [Link]

  • Google Patents. (2007). N-fmoc deprotection enhanced by microwave in peptide synthesis.
  • European Patent Office. (2007). Microwave enhanced N-FMOC deprotection in peptide synthesis. Available from: [Link]

  • White Rose eTheses Online. (2015). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available from: [Link]

Sources

Unlocking Metabolic Stability: A Guide to Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for Metabolic Stability

In the intricate journey of drug development, the metabolic stability of a candidate molecule is a critical determinant of its success. A compound that is rapidly metabolized by the body will likely exhibit a short half-life and poor bioavailability, rendering it therapeutically ineffective. Medicinal chemists employ a variety of strategies to enhance metabolic stability, and among the most powerful and widely adopted is the incorporation of fluorine into the molecular scaffold. This guide provides an in-depth exploration of the use of fluorinated building blocks to improve metabolic stability, complete with field-proven insights, detailed experimental protocols, and a quantitative comparison of fluorinated versus non-fluorinated compounds.

The rationale for using fluorine to thwart metabolic degradation is rooted in the fundamental principles of chemical bonding. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it exceptionally resistant to cleavage by metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][2] These enzymes are the primary drivers of Phase I metabolism, often targeting metabolically labile carbon-hydrogen (C-H) bonds for oxidation. By strategically replacing a hydrogen atom at a known or suspected site of metabolism—a "metabolic soft spot"—with a fluorine atom, chemists can effectively block this enzymatic attack.[3] This strategic substitution can lead to a longer half-life, increased systemic exposure, and an overall improved pharmacokinetic profile.[4]

The Mechanism of Metabolic Stabilization by Fluorine

The primary mechanism by which fluorine enhances metabolic stability is through the steric and electronic effects it imparts on a molecule. The high electronegativity of fluorine can alter the electron density of the surrounding atoms, potentially reducing the affinity of metabolizing enzymes.[1] Furthermore, the strength of the C-F bond makes it a poor substrate for the oxidative enzymes that readily cleave C-H bonds.

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Quantitative Comparison: The Fluorine Advantage in Numbers

The impact of fluorination on metabolic stability is not merely theoretical; it is a quantifiable phenomenon observed across a wide range of compound classes. The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[5]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
Indoles UT-155Non-fluorinated indole12.35-Mouse[5]
32a4-Fluoro-indazole analog of UT-155>60-Mouse[5]
Pyrrolidines Parent CompoundNon-fluorinated pyrrolidine2527.7Human[1]
Fluorinated Analog3-fluoropyrrolidine analog1205.8Human[1]
Celecoxib CelecoxibParent Drug--Human[6]
4'-fluorocelecoxibFluorinated analog-4x lower than CelecoxibHuman[6]
Risperidone RisperidoneParent Drug--Human[6]
9-fluororisperidoneFluorinated analog-16x lower than RisperidoneHuman[6]

Experimental Protocols: Assessing Metabolic Stability

A robust assessment of the metabolic stability of fluorinated compounds requires a combination of in vitro and in vivo studies. The following protocols provide detailed, step-by-step methodologies for these key experiments.

Protocol 1: In Vitro Metabolic Stability Assessment Using Liver Microsomes

This assay is a cornerstone of in vitro drug metabolism studies and serves as an initial screen to determine a compound's susceptibility to Phase I metabolism.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and its non-fluorinated analog

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (high and low clearance, e.g., Dextromethorphan and Midazolam)[7]

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare the liver microsomal solution in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[8]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution to each well.

    • Add the test compound or control compound to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding an equal volume of cold organic solvent containing an internal standard.[8]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1]

Caption: A generalized workflow for an in vitro microsomal stability assay.

Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model

Following promising in vitro data, an in vivo pharmacokinetic (PK) study is essential to understand how a compound behaves in a whole organism.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) of a fluorinated compound and its non-fluorinated analog in mice.

Materials:

  • Test compounds (fluorinated and non-fluorinated)

  • Appropriate vehicle for dosing (e.g., saline, 0.5% HPMC)

  • Male/Female mice (e.g., C57BL/6 or BALB/c)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize animals for at least one week prior to the study.

    • Fast animals overnight before dosing (with access to water).

    • Weigh and identify each animal.

  • Compound Formulation and Administration:

    • Prepare the dosing solution of the test compound in the chosen vehicle.

    • Administer the compound to the mice via the desired route (e.g., intravenous (IV) bolus via the tail vein or oral gavage (PO)).

  • Blood Sampling:

    • At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose), collect blood samples (typically 20-30 µL) from each mouse.

    • Common blood collection sites include the submandibular vein or retro-orbital sinus.

    • Place the collected blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to a new set of labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the test compounds in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for each compound.

    • Use non-compartmental analysis software to calculate key PK parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t½: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

Advanced Considerations and Supplementary Assays

While the liver microsomal stability assay is a valuable primary screen, a comprehensive evaluation of a fluorinated compound's metabolic profile should include additional assays.

  • CYP450 Inhibition Assay: It is crucial to determine if the fluorinated compound inhibits specific CYP isozymes, as this can lead to drug-drug interactions. Fluorogenic or LC-MS/MS-based assays can be used to assess the inhibitory potential against major human CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[9]

  • Reactive Metabolite Screening: The metabolic activation of a drug to a reactive species is a major safety concern. Assays such as glutathione (GSH) trapping can identify the formation of electrophilic metabolites that may covalently bind to cellular macromolecules, leading to toxicity.

Analytical Techniques for Metabolite Identification

Identifying the metabolites of fluorinated compounds is crucial for understanding their metabolic fate and potential for bioactivation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technique for metabolite identification. High-resolution mass spectrometry can provide accurate mass measurements of metabolites, aiding in the elucidation of their elemental composition.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of a natural fluorine background in biological systems, ¹⁹F NMR is a powerful tool for detecting and quantifying fluorinated metabolites in biological matrices like urine and plasma. The unique chemical shift of the ¹⁹F nucleus provides a distinct signal for the parent drug and each of its fluorinated metabolites.

Common Fluorinated Building Blocks for Enhanced Metabolic Stability

A wide array of fluorinated building blocks are commercially available, enabling medicinal chemists to readily incorporate fluorine into their lead compounds. Some common examples include:

  • Fluorinated Aromatic and Heterocyclic Rings: (e.g., fluorobenzenes, fluoropyridines) for blocking aromatic hydroxylation.

  • Trifluoromethyl (-CF₃) and Difluoromethyl (-CHF₂) Groups: These groups can significantly alter the electronic properties and metabolic stability of a molecule.

  • Fluoroalkyl Chains: To prevent oxidation at aliphatic positions.

Conclusion: A Rational Approach to Drug Design

The strategic incorporation of fluorine is a highly effective and validated strategy for enhancing the metabolic stability of drug candidates. By understanding the underlying mechanisms of metabolic blocking and utilizing robust in vitro and in vivo assays, researchers can make more informed decisions in the optimization of lead compounds. This rational approach to drug design, guided by empirical data and sound experimental protocols, ultimately increases the probability of success in the development of new, safer, and more effective therapeutics.

References

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern advances. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Guengerich, F. P. (2017). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 60(19), 8149-8158. [Link]

  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Bio-protocol. (2014). Murine Pharmacokinetic Studies. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. [Link]

  • Springer Nature Experiments. (2004). Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. [Link]

  • Singh, I., & Ojima, I. (2019). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. [Link]

  • Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 439-440. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Springer Nature Experiments. (2004). Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. [Link]

  • Singh, I., & Ojima, I. (2019). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Amination with Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials. While the coupling of primary and simple secondary amines is well-established, the use of sterically hindered and structurally complex cyclic amines, such as substituted piperidines, presents unique challenges.

Substituted piperidine moieties are prevalent in a vast array of bioactive molecules and approved drugs, making their efficient incorporation into aromatic and heteroaromatic scaffolds a critical endeavor for drug development professionals.[3][4] This guide provides an in-depth analysis of the critical parameters governing the palladium-catalyzed amination of substituted piperidines, offering field-proven insights and detailed protocols to empower researchers in this domain.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X (Oxidative Addition) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Piperidine Amido Complex Amido Complex Amine Coordination->Amido Complex Base (-H-Base+) Amido Complex->Pd(0)L Ar-N(Piperidine) (Reductive Elimination) Ar-X Ar-X Piperidine Piperidine Base Base Ar-N(Piperidine) Ar-N(Piperidine) H-Base+ H-Base+ X- X-

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[5][7][8] The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br > Ar-Cl, although with modern catalysts, even aryl chlorides are excellent substrates.[7]

  • Amine Coordination and Deprotonation: The substituted piperidine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[6][8] The choice of base is critical and is heavily influenced by the pKa of the amine and the solvent.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylated piperidine is released, regenerating the Pd(0) catalyst.[1][5] The steric and electronic properties of the ligand play a crucial role in facilitating this step.[9]

Key Reaction Parameters for Substituted Piperidines

The success of a palladium-catalyzed amination with a substituted piperidine hinges on the careful selection of several key parameters. The steric bulk and electronic properties of the piperidine substituent can significantly impact the reaction efficiency.

Palladium Precursor and Ligand Selection

The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[9][10] While Pd(II) sources like Pd(OAc)₂ are often used, they require in-situ reduction to the active Pd(0) species.[2] Pd(0) sources like Pd₂(dba)₃ are also widely employed.

  • Ligands: For sterically demanding secondary amines like substituted piperidines, bulky, electron-rich phosphine ligands are generally required.[1][11] These ligands promote the formation of the active monoligated Pd(0) species, accelerate reductive elimination, and prevent catalyst decomposition.[9][11]

Ligand TypeExamplesKey Characteristics & Applications
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosHighly effective for coupling sterically hindered secondary amines, including substituted piperidines, with a wide range of aryl chlorides, bromides, and triflates.[12]
Ferrocene-Based Ligands DtBPF (1,1'-Bis(di-tert-butylphosphino)ferrocene)Known to enhance coupling rates and enable the amination of less reactive aryl tosylates.[12]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer high thermal stability and are particularly useful for challenging couplings, including those with aryl chlorides.[13]
The Critical Role of the Base

The base plays a multifaceted role in the catalytic cycle, primarily facilitating the deprotonation of the piperidine nitrogen.[6]

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used, especially with less acidic secondary amines.[7] However, their high basicity can be incompatible with base-sensitive functional groups.[2]

  • Weaker Inorganic Bases: Weaker bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance.[5][7] Cs₂CO₃ is often favored due to its good solubility in common organic solvents.[7]

  • Solvent-Base Interplay: The choice of base is intimately linked to the solvent. In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[14][15] In polar solvents, the dissociation of the halide from the palladium center is more facile.[14][15]

Solvent Selection

The solvent influences the solubility of reactants and reagents, the stability of the catalyst, and the overall reaction rate.[16]

  • Aprotic, Nonpolar Solvents: Toluene and dioxane are the most commonly employed solvents for Buchwald-Hartwig aminations.[2][16] They are generally effective for a wide range of substrates.

  • Aprotic, Polar Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be beneficial in some cases, particularly when dealing with less soluble substrates or when using weaker bases.[15] However, they can also coordinate to the palladium center and potentially inhibit catalysis.[16]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are also viable options.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions is often necessary for specific substrates.

General Procedure for Palladium-Catalyzed Amination of a Substituted Piperidine with an Aryl Bromide

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl bromide, substituted piperidine, base, and ligand in a reaction vessel. B Add palladium precursor. A->B C Add anhydrous solvent. B->C D Degas the reaction mixture. C->D E Heat the reaction to the desired temperature under an inert atmosphere. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with an organic solvent and wash with water/brine. G->H I Dry the organic layer and concentrate in vacuo. H->I J Purify the crude product by column chromatography. I->J

Caption: General Experimental Workflow.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Substituted piperidine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol %)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, substituted piperidine, ligand, and base.

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium precursor to the vial under a positive flow of inert gas.

  • Add the anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 5-10 minutes.

  • Place the vial in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient temperature, or incorrect base/solvent combination.Screen different ligands and palladium precursors. Increase the reaction temperature. Try a stronger base or a different solvent.
Side Product Formation (e.g., Hydrodehalogenation) Catalyst deactivation or competing reaction pathways.Use a more sterically hindered ligand. Lower the reaction temperature. Ensure strictly anhydrous and anaerobic conditions.
Inconsistent Results Impure reagents or solvents, or variations in catalyst activity.Use freshly purified reagents and high-purity, anhydrous solvents. Use a reliable source for the palladium precursor and ligand.

Conclusion

The palladium-catalyzed amination of substituted piperidines is a powerful and versatile method for the synthesis of complex molecules of interest to the pharmaceutical and agrochemical industries. A deep understanding of the interplay between the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and overcoming the challenges associated with sterically hindered substrates. By carefully selecting and optimizing these reaction parameters, researchers can successfully employ this transformation to access a wide range of valuable arylated piperidine derivatives.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • National Institutes of Health. Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. [Link]

  • ResearchGate. Palladium-catalyzed amination of piperidine with aryl chlorides. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Royal Society of Chemistry. Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • organic-reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Semantic Scholar. Application of palladium-catalyzed amination to the synthesis of polyazamacrocycles containing 3,5-disubstituted pyridine. [Link]

  • Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]

  • National Institutes of Health. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • National Institutes of Health. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • ResearchGate. Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • AIR Unimi. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

Sources

role as a building block for novel antibacterial agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: The Lantibiotic & Lipopeptide Scaffolds: High-Value Building Blocks for Novel Antibacterial Agents Targeting Gram-Positive Pathogens

Audience: Researchers, scientists, and drug development professionals in the field of antibacterial drug discovery.

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines. Instead of relying on minor modifications to existing drug classes, the field is increasingly turning to novel scaffolds with unconventional mechanisms of action that are less prone to resistance. This guide focuses on two such scaffolds: the teixobactin backbone, a novel depsipeptide, and the daptomycin core, a cyclic lipopeptide. Both have demonstrated potent activity against a wide range of drug-resistant Gram-positive bacteria.

This document provides a comprehensive overview of the scientific rationale, key experimental protocols, and data interpretation strategies for utilizing these scaffolds as building blocks for next-generation antibacterial agents. We will delve into their unique mechanisms of action, provide step-by-step protocols for analog synthesis and evaluation, and present data on the performance of key analogs.

The Scientific Rationale: Overcoming Resistance by Targeting Fundamental Processes

The power of teixobactin and daptomycin lies in their ability to target fundamental, highly conserved structures in the bacterial cell envelope, making the development of resistance a far more complex and rare event.

Teixobactin: The Dual-Targeting Depsipeptide

Teixobactin, discovered in a screen of uncultured bacteria, exhibits potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with no detectable resistance observed to date.

  • Mechanism of Action: Teixobactin's primary mechanism involves the binding to highly conserved lipid-linked precursors of cell wall synthesis. Specifically, it targets:

    • Lipid II: The essential precursor for peptidoglycan synthesis.

    • Lipid III: The precursor for wall teichoic acid (WTA) synthesis.

By sequestering both of these vital building blocks, teixobactin delivers a powerful one-two punch, inhibiting the formation of the cell wall and leading to rapid cell death. This dual-targeting strategy is a key reason for the lack of observed resistance.

Teixobactin_MOA cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II (Peptidoglycan Precursor) PG_synthesis Peptidoglycan Synthesis Lipid_II->PG_synthesis Lipid_III Lipid III (Wall Teichoic Acid Precursor) WTA_synthesis WTA Synthesis Lipid_III->WTA_synthesis Teixobactin Teixobactin Analog Teixobactin->Lipid_II Binds & Sequesters Teixobactin->Lipid_III Binds & Sequesters Cell_Lysis Cell Lysis PG_synthesis->Cell_Lysis Inhibition Leads To WTA_synthesis->Cell_Lysis Inhibition Leads To

Caption: Mechanism of Teixobactin Analogs

Daptomycin: The Calcium-Dependent Membrane Disruptor

Daptomycin is a clinically approved cyclic lipopeptide antibiotic highly effective against serious Gram-positive infections. Its efficacy is rooted in a unique, calcium-dependent interaction with the bacterial cell membrane.

  • Mechanism of Action: In the presence of calcium ions, daptomycin oligomerizes and inserts its lipophilic tail into the bacterial cytoplasmic membrane. This process leads to:

    • Membrane Depolarization: The formation of ion channels or pores that disrupt the membrane potential.

    • Efflux of Potassium Ions: A rapid and significant loss of intracellular potassium.

    • Inhibition of Macromolecular Synthesis: The disruption of membrane potential leads to a downstream cessation of DNA, RNA, and protein synthesis, resulting in cell death.

Crucially, daptomycin does not cause cell lysis, which may reduce the inflammatory response compared to other bactericidal agents.

Daptomycin_MOA cluster_membrane Bacterial Cytoplasmic Membrane Membrane Phospholipid Bilayer Dap_Ca Daptomycin + Ca²⁺ Complex Oligomer Oligomerization & Membrane Insertion Dap_Ca->Oligomer Initiates Depolarization Membrane Depolarization & K⁺ Efflux Oligomer->Depolarization Causes Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Leads to Cell_Death Cell Death Inhibition->Cell_Death Results in

Caption: Calcium-Dependent Mechanism of Daptomycin

Application & Protocols: From Analog Synthesis to Biological Evaluation

The development of novel agents based on these scaffolds requires a systematic workflow. The initial challenge with teixobactin, its complex synthesis, has been addressed through the development of solid-phase peptide synthesis (SPPS) techniques, which have also enabled the creation of numerous analogs with improved properties.

Workflow Overview

Workflow Start Scaffold Selection (e.g., Teixobactin) SPPS Analog Synthesis (Solid-Phase Peptide Synthesis) Start->SPPS Purification Purification & Characterization (HPLC, Mass Spec) SPPS->Purification MIC_Assay Primary Screening: MIC Assay Purification->MIC_Assay Cytotoxicity Secondary Screening: Cytotoxicity Assay MIC_Assay->Cytotoxicity MOA_Studies Mechanism of Action Studies Cytotoxicity->MOA_Studies Lead_Opt Lead Optimization MOA_Studies->Lead_Opt

Caption: Drug Discovery Workflow for Novel Antibacterials

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the cornerstone for determining the potency of a novel antibacterial agent. The broth microdilution method is a standardized and widely accepted protocol.

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • Test compounds (e.g., teixobactin analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB). For daptomycin testing, CAMHB must be supplemented with CaCl₂ to a final concentration of 50 mg/L.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

Procedure:

  • Prepare Compound Dilutions: Create a serial 2-fold dilution series of the test compounds in the appropriate broth directly in the 96-well plate. A typical concentration range to test is 64 to 0.06 µg/mL.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader (OD₆₀₀).

Protocol: Mammalian Cell Cytotoxicity Assay

It is essential to assess the toxicity of lead compounds against mammalian cells to ensure a suitable therapeutic window.

Objective: To determine the concentration of a compound that reduces the viability of mammalian cells by 50% (IC₅₀).

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds.

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Measure Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate IC₅₀: Plot the cell viability against the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Data Interpretation & Case Studies

The following tables summarize representative data for key analogs of teixobactin and daptomycin, demonstrating how modifications to the core scaffolds can impact their biological activity.

Teixobactin Analog Activity Data

Modifications to the teixobactin scaffold, particularly replacing the endo-arginine with other amino acids, have been explored to improve synthetic accessibility and potency. The L-arginine analog, for instance, has shown promising activity.

Compound/AnalogS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)Cytotoxicity (IC₅₀ against HEK293, µg/mL)Reference
Natural Teixobactin0.250.125> 64
Arginine-Teixobactin Analog0.50.25> 50
Alanine-Teixobactin Analog42> 50

Data is representative and compiled from cited literature.

Daptomycin Analog Activity Data

Modifications to the lipophilic tail of daptomycin can significantly alter its antibacterial spectrum and potency.

Compound/AnalogS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)Cytotoxicity (IC₅₀ against various cell lines, µg/mL)Reference
Daptomycin12> 100
Kynurenine (Kyn) Analog0.51> 100
Decanoyl (C10) Analog24> 100

Data is representative and compiled from cited literature.

Conclusion & Future Directions

The teixobactin and daptomycin scaffolds represent a paradigm shift in the fight against antimicrobial resistance. Their unique mechanisms of action, targeting fundamental bacterial processes, make them robust starting points for the development of novel antibacterial agents. The protocols and data presented in this guide provide a framework for researchers to design, synthesize, and evaluate new analogs based on these powerful building blocks.

Future research should focus on:

  • Expanding the chemical space: Exploring a wider range of modifications to improve pharmacokinetic and pharmacodynamic properties.

  • Overcoming Gram-negative barriers: Modifying these scaffolds to enable penetration of the outer membrane of Gram-negative bacteria.

  • Combination therapies: Investigating the synergistic effects of these novel agents with existing antibiotics.

By leveraging these advanced scaffolds and applying rigorous, systematic evaluation protocols, the scientific community can continue to develop a new generation of antibiotics capable of combating the most challenging drug-resistant pathogens.

References

  • Ling, L. L., Schneider, T., Peoples, A. J., Spoering, A. L., Engels, I., Conlon, B. P., Mueller, A., Schäberle, T. F., Hughes, D. E., Epstein, S., Jones, M., Lazarides, L., Steadman, V. A., Cohen, D.R., Felix, C. R., Fetterman, K. A., Millett, W. P., Nitti, A. G., Zullo, A. M., Chen, C., & Lewis, K. (2015). A new antibiotic kills pathogens without detectable resistance. Nature, 517(7535), 455–459. [Link]

  • Steenbergen, J. N., Alder, J., Thorne, G. M., & Tally, F. P. (2005). Daptomycin: a lipopeptide antibiotic for the treatment of serious Gram-positive infections. The Journal of antimicrobial chemotherapy, 55(3), 283–288. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. CLSI standard M07.
  • Zhang, T., Muraih, J. K., Tishbi, N., Hershkovits, G., Saltzman, M., Gihaz, S., Girshenzon, M., Qvit, N. & Adler-Abramovich, L. (2020). Daptomycin-inspired lipopeptides: rational design, synthesis, and antibacterial activity. Frontiers in microbiology, 11, 1506. [Link]

  • Gao, N., & Li, X. (2021). Teixobactin and its analogs as new promising antibiotics. RSC medicinal chemistry, 12(11), 1838–1846. [Link]

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of (3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this chiral fluorinated piperidine derivative can present unique challenges, and this resource is intended to be a practical aid in your experimental work.

Introduction: The Challenge of Purifying a Chiral Fluorinated Amine

This compound is a valuable building block in medicinal chemistry, incorporating several structural features that can complicate its purification. The presence of two chiral centers necessitates precise control over stereochemistry, while the polar amino group can lead to poor peak shape and interactions with the stationary phase. Furthermore, the Boc protecting group is sensitive to acidic conditions, which can be a concern during chromatographic purification.

This guide will focus on addressing these challenges through a systematic approach to chromatographic method development and troubleshooting.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the chromatographic purification of this compound.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification problems.

Troubleshooting_Workflow start Problem Observed peak_tailing Poor Peak Shape (Tailing/Fronting) start->peak_tailing poor_resolution Poor Resolution (Diastereomers/Impurities) start->poor_resolution no_elution No Elution / High Backpressure start->no_elution deprotection Boc Deprotection start->deprotection cause_tailing1 Secondary Interactions with Silanols peak_tailing->cause_tailing1 cause_tailing2 Mobile Phase pH Incorrect peak_tailing->cause_tailing2 cause_tailing3 Column Overload peak_tailing->cause_tailing3 cause_resolution1 Inappropriate Stationary Phase poor_resolution->cause_resolution1 cause_resolution2 Suboptimal Mobile Phase poor_resolution->cause_resolution2 cause_resolution3 Insufficient Column Efficiency poor_resolution->cause_resolution3 cause_no_elution1 Compound Too Polar for RP no_elution->cause_no_elution1 cause_no_elution2 System Blockage no_elution->cause_no_elution2 cause_deprotection1 Acidic Mobile Phase deprotection->cause_deprotection1 cause_deprotection2 High Temperature deprotection->cause_deprotection2 solution_tailing1a Use Amine-Deactivated Column (e.g., C18-Amine) cause_tailing1->solution_tailing1a solution_tailing1b Add Basic Modifier (e.g., 0.1% NH4OH) cause_tailing1->solution_tailing1b solution_tailing2 Increase Mobile Phase pH cause_tailing2->solution_tailing2 solution_tailing3 Reduce Sample Load cause_tailing3->solution_tailing3 solution_resolution1a Screen Chiral Columns (e.g., Polysaccharide-based) cause_resolution1->solution_resolution1a solution_resolution1b Consider HILIC or SFC cause_resolution1->solution_resolution1b solution_resolution2 Optimize Organic Modifier & Additives cause_resolution2->solution_resolution2 solution_resolution3 Use Smaller Particle Size Column & Optimize Flow Rate cause_resolution3->solution_resolution3 solution_no_elution1 Switch to Normal Phase, HILIC, or SFC cause_no_elution1->solution_no_elution1 solution_no_elution2 Check System for Blockages cause_no_elution2->solution_no_elution2 solution_deprotection1 Use Neutral or Basic pH Mobile Phase cause_deprotection1->solution_deprotection1 solution_deprotection2 Reduce Column Temperature cause_deprotection2->solution_deprotection2

Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of 3-substituted piperidines. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist you in overcoming the common challenges encountered in this complex area of synthetic chemistry. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure you can achieve your synthetic goals with higher efficiency and stereochemical control.

The 3-substituted piperidine motif is a cornerstone in a multitude of pharmaceuticals and natural products.[1][2] Achieving precise control over the stereochemistry at the C3 position is often paramount for biological activity. However, the synthesis of these chiral building blocks is fraught with challenges, ranging from controlling facial selectivity in catalytic reactions to managing the complex conformational dynamics of the piperidine ring. This guide will navigate you through these intricacies.

Frequently Asked Questions (FAQs)

Q1: Why is the stereoselective synthesis of 3-substituted piperidines so challenging compared to 2- or 4-substituted analogues?

A1: The primary challenge lies in the inherent reactivity of pyridine and its derivatives, which are common starting materials. Nucleophilic additions to activated pyridinium salts typically occur at the 2-, 4-, or 6-positions, making direct functionalization at the 3-position difficult.[3] Consequently, strategies often rely on the functionalization of partially reduced intermediates like dihydropyridines or tetrahydropyridines.[1][3] Controlling stereoselectivity at the C3 position, which is adjacent to the nitrogen but not directly activated in the same manner as the C2/C6 positions, requires sophisticated catalytic systems, chiral auxiliaries, or enzymatic methods that can effectively differentiate the prochiral faces of an intermediate.

Q2: What are the main strategic approaches to introduce stereochemistry at the C3 position?

A2: There are three principal strategies, each with its own set of advantages and challenges:

  • Catalytic Asymmetric Methods: This is a rapidly evolving area, with methods like rhodium-catalyzed asymmetric reductive Heck reactions showing broad applicability for coupling aryl and vinyl boronic acids with dihydropyridine precursors.[1][2][3][4][5] Chemo-enzymatic cascades using amine oxidases and ene-imine reductases also offer high enantioselectivity under mild conditions.[6]

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction.[7] Examples include the use of carbohydrate-derived auxiliaries like arabinopyranosylamine or chiral non-racemic lactams.[8][9][10] The main drawback is the need for additional steps to install and remove the auxiliary.

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, to construct the piperidine ring.[7] While effective, this approach can be less flexible and may require longer synthetic sequences.[3]

Q3: How important is the choice of the nitrogen protecting group?

A3: The N-protecting group is critical and can profoundly influence the outcome of a stereoselective reaction. It can affect:

  • Conformational Bias: A bulky protecting group like Boc (tert-butoxycarbonyl) can lock the piperidine ring into a specific chair conformation, influencing the facial selectivity of reactions. For example, in diastereoselective lithiation, an N-Boc group can direct metallation to an equatorial position.[11]

  • Reactivity: The electronic nature of the protecting group can modulate the nucleophilicity or basicity of the nitrogen atom. Carbamates, for instance, are often used in rhodium-catalyzed reactions to activate the dihydropyridine system.[3]

  • Downstream Compatibility: The protecting group must be stable to the reaction conditions for stereocenter installation but readily cleavable without epimerization of the newly formed chiral center.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your reactions effectively.

Issue 1: Poor Enantioselectivity in a Catalytic Asymmetric Reaction

Q: I am attempting a rhodium-catalyzed asymmetric reductive Heck reaction to synthesize a 3-aryl-tetrahydropyridine, but my enantiomeric excess (ee) is consistently low (<50%). What are the likely causes and how can I improve it?

A: Low enantioselectivity in this type of reaction often points to issues with the catalyst activation, substrate quality, or reaction conditions. Here is a systematic troubleshooting approach:

  • Catalyst and Ligand Integrity:

    • Cause: The chiral phosphine ligand (e.g., SEGPHOS) may have oxidized, or the rhodium precursor may be of poor quality.

    • Solution: Ensure you are using fresh, high-purity ligand and rhodium precursor. Handle air-sensitive ligands in a glovebox. Consider preparing the active catalyst in situ under strictly anaerobic conditions. The protocol below details a robust catalyst preparation step.[5]

  • Substrate Purity:

    • Cause: Impurities in the dihydropyridine or the boronic acid can act as catalyst poisons. Heterocyclic boronic acids, for example, can be particularly problematic due to their potential to coordinate to the metal center and inhibit catalysis.[3]

    • Solution: Purify your starting materials meticulously. Recrystallize the boronic acid if necessary. Ensure the dihydropyridine is freshly prepared and pure, as they can be unstable.

  • Reaction Parameters:

    • Cause: Temperature, concentration, and solvent can all impact enantioselectivity. A higher temperature might increase the reaction rate but can erode the energy difference between the diastereomeric transition states, leading to lower ee.

    • Solution: Screen a range of temperatures. While 70 °C is often reported, some substrates may require lower temperatures for optimal selectivity.[3][5] Adjust the concentration; sometimes, more dilute conditions can favor the desired catalytic cycle. The choice of solvent can also be critical; explore alternatives to the standard toluene/THP/water mixture if issues persist.

  • Substrate-Specific Issues:

    • Cause: Some substrates are inherently challenging. For instance, ortho-substituted phenyl boronic acids often exhibit poor reactivity and can lead to lower yields and selectivities.[3]

    • Solution: If you suspect a substrate limitation, a higher catalyst loading (e.g., up to 10 mol%) might be necessary to achieve good conversion and selectivity.[3] Alternatively, you may need to consider a different synthetic strategy for that specific target.

Issue 2: Low Diastereoselectivity in the Functionalization of a Pre-existing Piperidine Ring

Q: I am performing an epoxidation on a substituted tetrahydropyridine to create a precursor for a 3,4-disubstituted piperidine, but I am getting a nearly 1:1 mixture of diastereomers. How can I control the facial selectivity?

A: Achieving high diastereoselectivity in the functionalization of a cyclic olefin is dependent on effectively differentiating the two faces of the double bond. This is governed by the steric and electronic environment established by the existing substituents.

  • Conformational Control:

    • Cause: The tetrahydropyridine ring exists in a dynamic equilibrium of conformations (e.g., half-chair). If there is no strong energetic preference for one conformation, or if the steric bias is minimal, the incoming reagent will not see a significant difference between the two faces.

    • Solution: Analyze the conformational preferences of your substrate. NMR studies (NOE) or computational modeling can provide insight.[12][13] The choice of N-protecting group can be used to influence this equilibrium. A bulkier group may favor a conformation that presents one face of the double bond more openly.

  • Directed Epoxidation:

    • Cause: Standard epoxidizing agents like m-CPBA are often not selective unless there is a directing group present.

    • Solution: Utilize a directing group strategy. If your substrate has a nearby hydroxyl or amino group, hydrogen bonding can direct the oxidant to one face. For substrates lacking such a handle, specialized reagents can be developed. For example, an in situ prepared ammonium-directed epoxidation reagent, where a peracid is tethered to a carboxylic acid, can enforce high facial selectivity through hydrogen bonding to the ring nitrogen.[14]

  • Steric Hindrance:

    • Cause: The existing substituents on your ring may not be large enough to effectively block one face of the olefin.

    • Solution: If possible, modify the substrate to incorporate a bulkier substituent that can be removed later. Alternatively, use a bulkier epoxidizing agent that is more sensitive to the steric environment.

Below is a diagram illustrating the concept of a directed epoxidation, which can be a powerful strategy to overcome poor diastereoselectivity.

Directed_Epoxidation cluster_substrate Tetrahydropyridine Substrate cluster_reagent Directed Epoxidation Reagent cluster_transition_state Transition State Substrate TS H-Bonding Interaction Substrate->TS img Reagent Carboxylic Acid Peracid Reagent:f0->TS H-bonds to Ring N Product Diastereomerically Enriched Epoxide TS->Product Delivers Peracid to one face

Caption: Directed epoxidation workflow for enhanced diastereoselectivity.

Key Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from methodologies reported for the highly enantioselective synthesis of 3-substituted tetrahydropyridines, which are immediate precursors to 3-substituted piperidines.[4][5]

Step 1: Preparation of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)

  • To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL) and extract the mixture with Et₂O (2 x 30 mL).

  • Wash the combined organic layers sequentially with 1N NaOH (2x) and 1N HCl (2x), then dry over sodium sulfate.

  • After filtration, remove the solvent by evaporation. Purify the crude product using a short silica gel pad (acetone/hexane gradient) to yield the dihydropyridine.

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

  • In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%).

  • Add toluene (0.25 mL), 2-methyltetrahydrofuran (THP, 0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv).

  • Stir this catalyst solution at 70 °C for 10 minutes.

  • To the activated catalyst solution, add the arylboronic acid (3.0 equiv) followed by the dihydropyridine from Step 1 (1.0 equiv).

  • Stir the final mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature, dilute with Et₂O (5 mL), and pass through a short plug of SiO₂.

  • Wash the plug with additional Et₂O (20 mL), remove the solvents in vacuo, and purify the crude product by flash chromatography to obtain the 3-substituted tetrahydropyridine.

Step 3: Reduction to the Piperidine

  • Subject the 3-substituted tetrahydropyridine to hydrogenation using a standard catalyst like Palladium on carbon (Pd/C) under an H₂ atmosphere.

  • Following the reduction, perform carbamate deprotection (e.g., using aqueous KOH in methanol) to yield the final enantioenriched 3-substituted piperidine.[4]

Data Presentation: Substrate Scope of Rh-Catalyzed Reaction

The following table summarizes representative results for the Rh-catalyzed asymmetric carbometalation, demonstrating its broad substrate scope and high enantioselectivity.[3]

EntryArylboronic AcidProduct Yield (%)Enantiomeric Excess (ee, %)
1Phenylboronic acid9599
24-Fluorophenylboronic acid9199
33-Thienylboronic acid8598
41-Naphthylboronic acid4199
52-Fluorophenylboronic acid2599

Data sourced from Mishra et al., J. Am. Chem. Soc. 2023.[4]

Conceptual Framework: The Role of Conformational Analysis

A deep understanding of the conformational preferences of the piperidine ring is essential for rationalizing and predicting stereochemical outcomes. The six-membered ring typically adopts a low-energy chair conformation to minimize torsional and steric strain.[15] Substituents can occupy either an axial or equatorial position, and their relative stability is dictated by steric interactions.

Piperidine_Conformations Chair_Eq Equatorial Substituent (Generally More Stable) Chair_Ax Axial Substituent (1,3-Diaxial Interactions) Chair_Eq->Chair_Ax Ring Flip Boat Boat TwistBoat Twist-Boat Boat->TwistBoat Reduces Strain

Caption: Conformational landscape of a substituted piperidine ring.

For a 3-substituted piperidine, the substituent's preference for the equatorial position is a key factor. In a transition state, a reaction may proceed via a higher-energy conformation (like a twist-boat) or be forced to place a substituent in an unfavorable axial position. Predicting which pathway is lower in energy is crucial for understanding the origin of stereoselectivity. For instance, the hydrogenation of a tetrahydropyridine often proceeds from the less hindered face, and the product distribution (cis vs. trans) will depend on the pre-existing substituent's ability to direct the approach of hydrogen to the catalyst surface.[11]

By mastering these concepts and utilizing the troubleshooting strategies outlined above, researchers can more effectively navigate the complexities of stereoselective 3-substituted piperidine synthesis.

References

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Vertex AI Search.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synthesis Workshop. [Link]

  • ResearchGate. (2024). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

  • Canadian Science Publishing. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. [Link]

  • PMC. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. NIH. [Link]

  • PubMed. (n.d.). Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives. PubMed. [Link]

  • PubMed. (n.d.). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • ACS Publications. (n.d.). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric routes to substituted piperidines. Chemical Communications. [Link]

  • Sci-Hub. (n.d.). Asymmetric synthesis. XXX. Synthesis of 3-substituted piperidines from chiral non-racemic lactams. Sci-Hub. [Link]

Sources

Technical Support Center: Optimizing N-Boc Deprotection of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc deprotection of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific transformation. The introduction of fluorine into a molecule can significantly alter its electronic properties, presenting unique hurdles for standard deprotection protocols. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and alternative protocols to help you achieve clean, efficient, and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: Why is N-Boc deprotection of my fluorinated amine slower than for its non-fluorinated analog?

A1: The rate of acid-catalyzed N-Boc deprotection is highly dependent on the basicity of the nitrogen atom. Fluorine is a strongly electron-withdrawing element. Its presence, particularly on carbons alpha or beta to the amine, significantly reduces the electron density on the nitrogen.[1] This makes the initial protonation of the carbamate's carbonyl oxygen, the first step in the deprotection mechanism, more difficult.[2][3][4] Consequently, higher acid concentrations, stronger acids, or longer reaction times may be necessary to achieve complete deprotection compared to non-fluorinated amines.[5]

Q2: Can I use standard TFA/DCM conditions for my fluorinated amine?

A2: Yes, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is often the starting point for the deprotection of N-Boc fluorinated amines. However, due to the electronic effects of fluorine, you may need to adjust the conditions. It is not uncommon to require a higher concentration of TFA (e.g., 20-50%) or longer reaction times.[2][5] Careful reaction monitoring by TLC or LC-MS is crucial to determine the optimal conditions for your specific substrate.

Q3: What are the common side products to watch out for?

A3: A primary side product is the tert-butylation of the deprotected amine or other nucleophilic sites on your molecule. This occurs when the released tert-butyl cation is not effectively quenched.[4] Additionally, if your molecule contains other acid-sensitive functional groups, you may observe their degradation or rearrangement under the potentially harsher conditions required for deprotecting the fluorinated amine.

Q4: How can I monitor the progress of the deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the N-Boc protected starting material and will have a lower Rf value. Staining with ninhydrin can be very effective for visualizing the primary or secondary amine product. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool for monitoring the disappearance of the starting material and the appearance of the product, as well as any side products.

Q5: My fluorinated amine product is highly polar. How can I effectively isolate it?

A5: The high polarity of many fluorinated amines can make extraction and purification challenging. After deprotection, the product is typically an ammonium salt (e.g., trifluoroacetate or hydrochloride). A common workup involves neutralizing the reaction mixture with a base (e.g., NaHCO₃, Na₂CO₃) and extracting the free amine into an organic solvent. However, if the amine is still too polar to be extracted, you may need to use a more polar solvent like ethyl acetate or even a mixture of DCM and isopropanol. In some cases, it may be preferable to isolate the salt directly by evaporation of the volatiles, followed by trituration with a non-polar solvent like ether to precipitate the product. Reverse-phase chromatography can also be an effective purification method for highly polar compounds.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the N-Boc deprotection of fluorinated amines.

Issue 1: Incomplete or Slow Reaction

Your TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • Insufficient Acidity: The electron-withdrawing nature of fluorine reduces the basicity of the carbamate, making protonation the rate-limiting step.

    • Solution 1: Increase TFA Concentration. Gradually increase the concentration of TFA in DCM from a standard 20% up to 50% or even use neat TFA in some cases. Monitor the reaction closely to avoid degradation of other functional groups.

    • Solution 2: Switch to a Stronger Acid. Consider using HCl in a non-protic solvent like 1,4-dioxane or diethyl ether. A 4M solution of HCl in dioxane is a common and effective alternative.[6]

    • Solution 3: Increase Reaction Temperature. While most Boc deprotections are run at room temperature, gently heating the reaction to 30-40 °C can sometimes accelerate the cleavage of recalcitrant Boc groups.[6] Proceed with caution and monitor for side-product formation.

  • Poor Substrate Solubility: The N-Boc protected fluorinated amine may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.

    • Solution: Choose a solvent system in which your substrate is fully soluble. While DCM is common, you might consider tetrahydrofuran (THF) or 1,2-dichloroethane (DCE).

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection with Standard TFA/DCM increase_tfa Increase TFA Concentration (e.g., to 50%) start->increase_tfa Is substrate stable to higher acid? switch_acid Switch to 4M HCl in Dioxane/Ether start->switch_acid Is TFA ineffective? increase_temp Increase Temperature (e.g., to 40°C) start->increase_temp Is reaction slow at RT? increase_tfa->switch_acid No alternative_protocol Consider Alternative Protocols (Thermolytic, Oxalyl Chloride) increase_tfa->alternative_protocol Degradation success Complete Deprotection increase_tfa->success Yes switch_acid->increase_temp No switch_acid->alternative_protocol Degradation switch_acid->success Yes increase_temp->alternative_protocol No/Degradation increase_temp->success Yes G start Start: N-Boc Fluorinated Amine acid_sensitive Are there other acid-sensitive groups present? start->acid_sensitive standard_tfa Try Standard Conditions: 20% TFA in DCM acid_sensitive->standard_tfa No thermolytic Use Thermolytic Method: TFE or HFIP acid_sensitive->thermolytic Yes reaction_complete Is reaction complete and clean? standard_tfa->reaction_complete harsher_acid Try Harsher Conditions: 50% TFA or 4M HCl/Dioxane oxalyl_chloride Use Oxalyl Chloride/Methanol thermolytic->oxalyl_chloride Thermal instability? reaction_complete->harsher_acid No

Sources

Technical Support Center: Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed to provide practical, in-depth guidance to help you navigate the complexities of these synthetic procedures. As Senior Application Scientists, we understand the nuances of these reactions and have compiled this guide to address common challenges and answer frequently asked questions. Our goal is to equip you with the knowledge to troubleshoot your experiments effectively and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Byproducts in Nucleophilic Fluorination

Question 1: I am attempting to synthesize a fluoropiperidine from a hydroxypiperidine using diethylaminosulfur trifluoride (DAST), but I am observing significant amounts of an elimination byproduct. What is happening and how can I minimize this?

Answer:

This is a very common issue when using DAST and related reagents. The formation of an elimination byproduct, typically an unsaturated piperidine, is a competing reaction pathway to the desired nucleophilic substitution.

  • The Mechanism: The reaction proceeds through a fluoro-sulfurane intermediate. While the fluoride ion can act as a nucleophile to displace the sulfurane, a competing E2 elimination can occur if there is an accessible proton anti-periplanar to the leaving group. This is particularly prevalent with secondary alcohols.

  • Troubleshooting Strategies:

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature (e.g., -78 °C) can significantly favor the desired SN2 pathway.

    • Choice of Solvent: The choice of solvent can influence the reaction outcome. Less polar, non-coordinating solvents such as dichloromethane (DCM) or toluene are generally preferred.

    • Alternative Reagents: Consider using a less acidic fluorinating agent. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are known to be less prone to inducing elimination and rearrangement reactions compared to DAST.

Question 2: My nucleophilic fluorination reaction with a protected aminopiperidinol is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion is often a sign of insufficient reactivity or deactivation of the fluorinating agent.

  • Potential Causes:

    • Steric Hindrance: The hydroxyl group you are trying to replace may be sterically hindered, slowing down the reaction.

    • Moisture: Fluorinating agents like DAST are extremely sensitive to moisture. Even trace amounts of water will consume the reagent, reducing its effective concentration.

    • Reagent Decomposition: DAST and similar reagents can decompose upon storage, especially if not handled under inert conditions.

  • Troubleshooting Strategies:

    • Increase Reagent Stoichiometry: A modest increase in the equivalents of the fluorinating agent (e.g., from 1.2 eq to 1.5 or 2.0 eq) can often help drive the reaction to completion.

    • Rigorous Anhydrous Conditions: Ensure your starting material, solvent, and glassware are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Use a Fresh Bottle of Reagent: If you suspect your fluorinating agent has degraded, use a freshly opened bottle.

    • Increase Reaction Time and/or Temperature: If lowering the temperature to prevent elimination is not a concern, a modest increase in temperature or a longer reaction time may be necessary for sterically hindered substrates.

Section 2: Byproducts in Electrophilic Fluorination

Question 3: I am using Selectfluor® for the fluorination of an enamine derived from a piperidine, but I am getting a complex mixture of products, including what appears to be a di-fluorinated species. What could be the cause?

Answer:

The formation of di-fluorinated byproducts in electrophilic fluorination is often related to the reaction conditions and the nature of the substrate.

  • The Mechanism: Selectfluor® (F-TEDA-BF4) is an electrophilic fluorinating agent that delivers an "F+" equivalent. The reaction with an enamine proceeds through an intermediate that, after fluorination, can potentially undergo further reaction if the conditions are not carefully controlled.

  • Troubleshooting Strategies:

    • Control Stoichiometry: Use of excess Selectfluor® is a common cause of over-fluorination. Carefully control the stoichiometry, and consider adding the fluorinating agent portion-wise to the reaction mixture.

    • Solvent and Temperature: The choice of solvent can mediate the reactivity of the fluorinating agent. Acetonitrile is a common solvent for these reactions. Running the reaction at a lower temperature may also help to control the reactivity.

    • Substrate Reactivity: The electronics of your enamine can play a role. If the enamine is particularly electron-rich, it may be more susceptible to multiple fluorinations.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Fluorination using Deoxo-Fluor®

This protocol is a general guideline and may need to be optimized for your specific substrate.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Ensure the starting hydroxypiperidine is azeotropically dried with toluene to remove any residual water.

    • Use anhydrous solvent, dispensed from a solvent purification system or a freshly opened bottle.

  • Reaction Setup:

    • Dissolve the hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagent:

    • Slowly add Deoxo-Fluor® (1.2 - 1.5 eq) dropwise to the cooled solution via syringe. The addition should be done over 15-30 minutes to maintain the internal temperature below -70 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Caution: This quenching is exothermic and will release gas.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Fluorinating Agents for Hydroxypiperidines

ReagentTypical ByproductsKey Considerations
DAST Elimination products, rearrangement products (e.g., ring contraction)Highly moisture-sensitive, can be thermally unstable.
Deoxo-Fluor® Generally cleaner than DAST, but elimination can still occurMore thermally stable and less prone to rearrangements than DAST.
Selectfluor® Di-fluorinated products, reaction with solventUsed for electrophilic fluorination of electron-rich systems.

Visualizations

G cluster_0 Troubleshooting Nucleophilic Fluorination cluster_1 Desired Pathway cluster_2 Common Issues cluster_3 Solutions start Hydroxypiperidine Starting Material reagent Add Fluorinating Agent (e.g., DAST) start->reagent outcome Reaction Outcome reagent->outcome desired_product Fluoropiperidine (SN2) outcome->desired_product Success elimination Elimination Byproduct (E2) outcome->elimination Problem incomplete Incomplete Reaction outcome->incomplete Problem solution1 Lower Temperature elimination->solution1 solution2 Use Deoxo-Fluor® elimination->solution2 solution3 Increase Reagent Eq. incomplete->solution3 solution4 Anhydrous Conditions incomplete->solution4

Caption: Troubleshooting workflow for nucleophilic fluorination of hydroxypiperidines.

References

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Chemical Communications, 1999 , (2), 215-216. [Link]

  • Singh, R. P.; Shreeve, J. M. Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Accounts of Chemical Research, 2004 , 37(1), 31-44. [Link]

Technical Support Center: Navigating Catalyst Poisoning in Reactions with Piperidine-Based Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in chemical reactions involving piperidine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and a foundational understanding of why piperidine can be a problematic substrate and how to mitigate its inhibitory effects.

Introduction: The Double-Edged Sword of the Piperidine Moiety

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing numerous pharmaceuticals with its favorable physicochemical properties. However, its very nature presents a significant hurdle in catalytic organic synthesis. The lone pair of electrons on the piperidine nitrogen, a Lewis base, exhibits a strong affinity for transition metal catalysts, leading to a phenomenon known as catalyst poisoning. This guide will equip you with the knowledge to diagnose, troubleshoot, and overcome these challenges, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of piperidine derivatives?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, in this case, piperidine or its derivatives. The nitrogen atom in the piperidine ring acts as a poison by strongly adsorbing to the active sites of the catalyst, which blocks reactant molecules from accessing them. This leads to a decrease in the reaction rate and overall efficiency.[1] This deactivation can be either reversible, where the catalyst's activity can be restored, or irreversible, leading to permanent damage.[1][2]

Q2: Which types of catalysts are most susceptible to poisoning by piperidine derivatives?

A2: A wide range of catalysts are susceptible, particularly those used in hydrogenation and cross-coupling reactions. These include:

  • Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are commonly used in the hydrogenation of pyridines to piperidines and are highly susceptible to poisoning by the piperidine product.[1]

  • Nickel Catalysts: Both Raney Nickel and supported nickel catalysts can be poisoned by nitrogen-containing compounds.[1]

  • Hydrocracking Catalysts: Dual-functional catalysts used in hydrocracking can be deactivated by piperidine, affecting both their metallic and acidic functions.[1][3]

Q3: What are the common symptoms of catalyst poisoning in my reaction?

A3: The primary indicators of catalyst poisoning include:

  • Decreased Reaction Rate: The most immediate symptom is a noticeable slowdown in the reaction progress.[1]

  • Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times.[1]

  • Changes in Selectivity: You might observe the formation of unexpected byproducts or a shift in the ratio of desired products.[1][4]

  • Need for Harsher Reaction Conditions: To achieve the desired conversion, you may find yourself needing to increase temperature or pressure beyond the standard protocol.[1]

Q4: Can catalyst poisoning by piperidine derivatives be reversed?

A4: The reversibility of poisoning depends on the strength of the interaction between the piperidine derivative and the catalyst.

  • Reversible Poisoning: In cases of weaker, competitive adsorption, the catalyst's activity might be restored by removing the poison from the reaction medium or by increasing the concentration of the reactant.[2]

  • Irreversible Poisoning: Strong chemisorption of the piperidine derivative onto the catalyst's active sites can lead to permanent deactivation.[2] In such cases, the catalyst may need to be replaced.[1]

Q5: How does the basicity of the piperidine derivative affect its poisoning potential?

A5: The basicity of the amine, which is influenced by its electronic and steric environment, plays a crucial role. Generally, more basic amines are stronger poisons. Electron-donating groups on the piperidine ring increase the electron density on the nitrogen, making it a stronger Lewis base and a more potent catalyst poison.[5] Conversely, electron-withdrawing groups decrease the basicity and can reduce the poisoning effect.[5][6]

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve specific issues you may be encountering in your reactions involving piperidine-based substrates.

Issue 1: My hydrogenation of a pyridine derivative to a piperidine is sluggish or has stalled.

This is a classic case of product inhibition, where the piperidine product poisons the catalyst.

Troubleshooting Workflow:

start Sluggish/Stalled Hydrogenation cause Probable Cause: Product Inhibition by Piperidine start->cause step1 Step 1: Add a Stoichiometric Amount of a Non-Coordinating Acid (e.g., HCl, H₂SO₄) cause->step1 step2 Step 2: Increase Catalyst Loading (e.g., from 5 mol% to 10 mol%) step1->step2 Failure outcome1 Reaction Proceeds step1->outcome1 Success step3 Step 3: Switch to a More Resistant Catalyst (e.g., Rhodium-based) step2->step3 Failure step2->outcome1 Success step4 Step 4: Optimize Reaction Conditions (Increase H₂ Pressure and/or Temperature) step3->step4 Failure step3->outcome1 Success step4->outcome1 Success outcome2 Still Sluggish/Stalled step4->outcome2 Failure check_catalyst Consider Catalyst Quality: Use a fresh batch from a reputable supplier. outcome2->check_catalyst

Caption: Troubleshooting workflow for product inhibition in pyridine hydrogenation.

Detailed Explanation of Solutions:

  • Acidic Additives: Protonating the piperidine nitrogen with a non-coordinating acid effectively sequesters the lone pair of electrons, preventing it from binding to the catalyst.[1]

  • Increase Catalyst Loading: While not the most elegant solution, a higher catalyst loading can provide a larger number of active sites, compensating for those that are poisoned.[1]

  • Catalyst Choice: Rhodium-based catalysts have demonstrated greater resistance to nitrogen poisoning compared to Palladium or Ruthenium in certain applications.[1]

  • Reaction Conditions: For challenging hydrogenations, increasing hydrogen pressure (e.g., above 80 bar) and temperature (e.g., above 80°C) can sometimes overcome the energy barrier imposed by the poisoned catalyst.[1]

Issue 2: My Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with a piperidine nucleophile is giving low yields.

In this scenario, the piperidine is acting as both a reactant and a poison, leading to catalyst deactivation.

Troubleshooting Workflow:

start Low Yield in Cross-Coupling with Piperidine Nucleophile cause Probable Cause: Ligand Poisoning/Deactivation by Piperidine start->cause step1 Step 1: Ligand Screening (Bulky, electron-rich biarylphosphine ligands) cause->step1 step2 Step 2: Use of Well-Defined Pre-catalysts step1->step2 Failure outcome1 Improved Yield step1->outcome1 Success step3 Step 3: Slow Addition of the Piperidine Substrate step2->step3 Failure step2->outcome1 Success step4 Step 4: Base and Solvent Optimization step3->step4 Failure step3->outcome1 Success step4->outcome1 Success outcome2 Still Low Yield step4->outcome2 Failure check_purity Verify Purity of Starting Materials: Impurities can also act as poisons. outcome2->check_purity

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

Detailed Explanation of Solutions:

  • Ligand Screening: Bulky, electron-rich ligands (e.g., Buchwald-type ligands) can sterically shield the metal center, making it more difficult for the piperidine nitrogen to coordinate and displace the ligand.[7]

  • Use of Pre-catalysts: Well-defined palladium pre-catalysts can generate the active catalytic species more efficiently in the presence of the substrate, minimizing the opportunity for deactivation.[1][7]

  • Slow Addition: Adding the piperidine-containing coupling partner slowly over the course of the reaction can maintain a low concentration, reducing its inhibitory effect on the catalyst.[7]

  • Base and Solvent Optimization: The choice of base and solvent is critical in cross-coupling reactions and can significantly impact catalyst stability and activity. A thorough screening of different conditions is often necessary.[8]

Experimental Protocols

Protocol 1: Assessing Catalyst Poisoning Potential

Objective: To determine if a piperidine-based substrate is poisoning the catalyst.

Materials:

  • Standard reaction setup for your specific transformation

  • Catalyst and all necessary reagents

  • Piperidine-based substrate of interest

  • Analytical instrumentation (e.g., GC, HPLC, NMR)

Procedure:

  • Baseline Reaction:

    • Set up your reaction under standard conditions without the piperidine-based substrate. If the piperidine is a reactant, use a non-poisoning analog if possible for the baseline.

    • Monitor the reaction progress over time by taking aliquots and analyzing for product formation.

  • Poisoned Reaction:

    • Set up an identical reaction, but this time include the piperidine-based substrate.

    • If the piperidine is not a reactant, add a small, known amount (e.g., 1-10 mol% relative to the catalyst).

    • Monitor the reaction progress as in the baseline experiment.

  • Data Analysis:

    • Compare the reaction rates and final conversions of the baseline and poisoned reactions. A significant decrease in rate and/or conversion in the presence of the piperidine derivative is a strong indicator of catalyst poisoning.

Protocol 2: Catalyst Reactivation via Acid Wash (for supported catalysts like Pd/C)

Objective: To attempt to restore the activity of a catalyst poisoned by a basic piperidine derivative.

Materials:

  • Spent catalyst

  • Dilute aqueous acid (e.g., 0.1 M HCl)

  • Deionized water

  • Methanol

  • Centrifuge

Procedure:

  • Catalyst Recovery: Carefully recover the spent catalyst from the reaction mixture by filtration.

  • Solvent Washes: Wash the catalyst multiple times with the reaction solvent to remove any residual starting materials and products.

  • Acid Wash:

    • Suspend the catalyst in a dilute aqueous acid solution.

    • Stir the suspension for 15-30 minutes at room temperature.

    • Separate the catalyst by centrifugation or filtration.

  • Water Rinse: Wash the acid-treated catalyst thoroughly with deionized water until the washings are neutral to pH paper. This is crucial to remove all traces of acid.

  • Drying: Dry the catalyst under vacuum.

  • Activity Test: Test the activity of the regenerated catalyst using a standard reaction to determine if its performance has been restored.

Data Presentation

Table 1: Relative Poisoning Strength of Nitrogen Heterocycles

HeterocyclepKa of Conjugate AcidRelative Poisoning Strength
Pyrrole~0.4Low
Pyridine5.25Moderate
Piperidine 11.12 High
Imidazole7.0Moderate-High

Note: This table provides a general trend. The actual poisoning potential can be influenced by steric factors and specific reaction conditions.

Mechanistic Insight: Visualizing Catalyst Poisoning

The following diagram illustrates the fundamental mechanism of catalyst poisoning by a piperidine derivative.

cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Active Site Metal Active Site Product Product Active Site->Product Catalyzes Reaction Reactant Reactant Reactant->Active Site Binds Poisoned Site Metal Active Site Piperidine Piperidine Piperidine->Poisoned Site Strongly Binds (Poisoning) Blocked_Reactant Reactant Blocked_Reactant->Poisoned Site Binding Blocked

Caption: Mechanism of catalyst poisoning by a piperidine derivative.

References

  • Benchchem. (2025). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • Energy Sustainability Directory. (2025). Catalyst Poisoning Mitigation.
  • StudySmarter. (2024). Catalyst Deactivation: Mechanism & Causes.
  • Chemistry For Everyone. (2025). What Is Catalyst Deactivation?. YouTube.
  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking.
  • ResearchGate. (2025). ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics.
  • Benchchem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Benchchem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives.
  • MDPI. (2021). Recent Advances in Simultaneous Desulfurization and Denitrogenation of Fuel Oil.
  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.

Sources

Technical Support Center: Scaling Up the Synthesis of Polysubstituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted piperidines. As a critical scaffold in over twenty classes of pharmaceuticals, the efficient and scalable synthesis of these heterocycles is a cornerstone of modern drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of scaling up piperidine synthesis from the lab to production.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the scale-up of polysubstituted piperidine synthesis.

Q1: What are the most scalable synthetic routes for producing polysubstituted piperidines?

A1: The choice of synthetic route is paramount for a successful scale-up and depends on factors like cost, safety, and the desired substitution pattern.[3] Several methods are amenable to large-scale production:

  • Hydrogenation of Pyridine Derivatives: This is a widely used industrial method involving the reduction of a substituted pyridine ring with hydrogen gas and a metal catalyst (e.g., Nickel, Palladium, Rhodium, Ruthenium).[4] It is often cost-effective for producing a variety of substituted piperidines.[4]

  • Reductive Amination: This route involves the reaction of a dicarbonyl compound (like glutaraldehyde or its equivalents) with a primary amine, followed by in-situ reduction to form the piperidine ring.[4]

  • Cyclization of Amino Alcohols or Dihalides: Primary amines can react with 1,5-dihalopentanes or undergo cyclization from amino alcohols to form the piperidine ring.[4]

  • Aza-Diels-Alder Reaction: This cycloaddition provides rapid access to complex piperidine structures, though it may be better suited for high-value, specialized products.[4]

Q2: What are the primary challenges when transitioning from lab-scale to pilot-plant or production-scale?

A2: Scaling up piperidine synthesis introduces several challenges that can significantly impact yield, purity, and safety.[4]

  • Exothermic Reactions: Hydrogenation reactions, in particular, are often highly exothermic.[4] Inadequate heat dissipation on a larger scale can lead to runaway reactions and inconsistent product quality.[4][5]

  • Reagent Solubility: Some reagents that perform well in the lab, such as certain bases like cesium carbonate, may have poor solubility in suitable solvents for large reactors, complicating their use at scale.[1][4]

  • Catalyst Handling and Separation: Heterogeneous catalysts can be pyrophoric and require careful handling.[4] Their efficient removal from the product mixture is a critical consideration for large-scale operations.[4]

  • Impurity Profile: Side reactions that are negligible at the lab scale can become significant at a larger scale, leading to a more complex impurity profile and challenging purification.[4][5]

  • Purification: Standard laboratory purification techniques like column chromatography are often not viable for large quantities. Scalable methods such as distillation, crystallization, or salt formation become necessary.[4]

  • Safety: Piperidine and many of its precursors are flammable, corrosive, and toxic.[4][6] Ensuring robust safety protocols, including appropriate personal protective equipment (PPE) and reactor design, is paramount.[4][6][7][8]

Q3: How can I improve the stereoselectivity of my piperidine synthesis during scale-up?

A3: Achieving the desired stereochemistry is often a critical challenge. Several strategies can be employed:

  • Substrate Control: Utilize the inherent stereochemistry of the starting material to guide the formation of new stereocenters.[9] This can involve using chiral auxiliaries or leveraging existing stereocenters to bias the approach of reagents.[9]

  • Reagent Control: The choice of reagents, such as reducing agents or organometallics, can dictate the stereochemical outcome.[9] The steric and electronic properties of the reagent are crucial in differentiating between diastereotopic faces.[9]

  • Catalyst Control: Chiral catalysts, including transition metal complexes and organocatalysts, create a chiral environment that favors the formation of one diastereomer.[9] Rhodium catalysts, for example, have shown effectiveness in the synthesis of certain 3-substituted piperidines.[4]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.[9]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the scale-up of polysubstituted piperidine synthesis.

Troubleshooting Decision Tree

start Problem Encountered low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity / High Impurity start->poor_selectivity catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation purification_issues Purification Issues start->purification_issues incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degradation Degradation? low_yield->degradation byproducts By-product Formation? low_yield->byproducts suboptimal_conditions Sub-optimal Conditions? poor_selectivity->suboptimal_conditions steric_electronic Insufficient Steric/Electronic Differentiation? poor_selectivity->steric_electronic poisoning Catalyst Poisoning? catalyst_deactivation->poisoning product_inhibition Product Inhibition? catalyst_deactivation->product_inhibition azeotrope Azeotrope Formation? purification_issues->azeotrope similar_polarity Similar Polarity of Product and Impurities? purification_issues->similar_polarity incomplete_sol Increase reaction time/temp Increase catalyst loading Ensure efficient mixing incomplete_reaction->incomplete_sol Yes degradation_sol Lower reaction temp Use milder catalyst/reagent Shorten reaction time degradation->degradation_sol Yes byproducts_sol Optimize conditions (temp, pressure, solvent) Change catalyst/reagents for better selectivity byproducts->byproducts_sol Yes suboptimal_sol Screen solvents Optimize temp/pressure Control addition rate Adjust pH suboptimal_conditions->suboptimal_sol Yes steric_electronic_sol Modify substrate (e.g., bulkier protecting group) Use sterically demanding reagents Employ a chiral catalyst steric_electronic->steric_electronic_sol Yes poisoning_sol Purify starting materials/solvents Use a guard column Switch to a more robust catalyst poisoning->poisoning_sol Yes product_inhibition_sol Use a higher catalyst loading Consider a flow chemistry setup Temporarily protect the piperidine nitrogen product_inhibition->product_inhibition_sol Yes azeotrope_sol Azeotropic distillation with a hydrocarbon Use drying agents (e.g., KOH) 'Salting out' to break the azeotrope azeotrope->azeotrope_sol Yes similar_polarity_sol Recrystallization Salt formation and precipitation Derivative formation for easier separation similar_polarity->similar_polarity_sol Yes

Caption: Troubleshooting decision tree for piperidine synthesis.

Common Problems and Solutions
IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature.[4] - Increase catalyst loading.[4] - Ensure efficient mixing.[4]
Degradation of product or starting material.- Lower the reaction temperature.[4] - Use a milder catalyst or reagent.[4] - Shorten the reaction time.[4]
Formation of by-products.- Optimize reaction conditions (temperature, pressure, solvent).[4] - Change the catalyst or reagents to improve selectivity.[4]
Poor Diastereoselectivity Sub-optimal reaction conditions.- Optimize reaction temperature; lower temperatures often improve selectivity.[9] - Screen different solvents as they can influence transition state energies.[4] - Control the rate of reagent addition to maintain low concentrations of reactive species.[4]
Insufficient steric or electronic differentiation.- Modify the substrate by introducing a bulkier protecting group.[9] - Utilize reagents with greater steric hindrance.[9]
Catalyst Deactivation Catalyst poisoning by impurities or the piperidine product.- The nitrogen atom of the piperidine product can act as a poison by strongly adsorbing to the catalyst's active sites.[10] - Ensure high purity of starting materials and solvents.[11] - Consider using a more robust catalyst, such as rhodium over palladium for some hydrogenations.[4][11] - Temporarily protecting the piperidine nitrogen can prevent coordination to the catalyst.[10]
Difficult Purification Product forms an azeotrope with water or solvent.- Piperidine itself forms an azeotrope with water.[12] - Azeotropic distillation with a hydrocarbon like toluene can remove water.[12] - Drying over potassium hydroxide (KOH) pellets can be effective for smaller scales.[12]
Product and impurities have similar physical properties.- Convert the piperidine product to a salt (e.g., hydrochloride) to facilitate crystallization and separation from non-basic impurities. The free base can be regenerated afterward.[4]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations used in the large-scale synthesis of polysubstituted piperidines.

Protocol 1: Scale-Up of N-Alkylation via Nucleophilic Substitution

This protocol is adapted for the large-scale synthesis of 1-piperidinepropanol, a common intermediate.[3]

Reaction Scheme:

Materials:

  • Piperidine (1.0 eq)

  • 3-Chloro-1-propanol (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (1.5 eq)

  • Toluene

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge a suitable reactor with piperidine (1.0 eq), sodium carbonate (1.5 eq), and toluene. The amount of toluene should be sufficient to ensure efficient stirring of the slurry.[3]

  • Heating: Heat the mixture to 80-90 °C with vigorous stirring.[3]

  • Reagent Addition: Slowly add a solution of 3-chloro-1-propanol (1.2 eq) in a minimal amount of toluene to the heated reaction mixture over 2-3 hours. Maintain the reaction temperature between 90-100 °C. The controlled addition is crucial to manage the exothermic nature of the reaction.[3]

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at reflux (100-110 °C) for 8-12 hours. Monitor the reaction progress by GC or TLC until the starting piperidine is consumed.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.[3]

    • Filter the solid inorganic salts (Na₂CO₃ and NaCl) and wash the filter cake with toluene.[3]

    • Combine the filtrate and the toluene washings.[3]

    • Wash the organic phase with water to remove any remaining inorganic salts and unreacted piperidine. A subsequent brine wash can improve phase separation.[3]

    • Dry the organic phase over anhydrous sodium sulfate.[3]

  • Isolation:

    • Filter off the drying agent.[3]

    • Concentrate the organic phase under reduced pressure to remove the toluene.[3]

    • Purify the crude product by vacuum distillation to obtain 1-piperidinepropanol as a colorless to pale yellow liquid.[3]

Protocol 2: Catalytic Hydrogenation of a Substituted Pyridine

This protocol outlines a general procedure for the reduction of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).

Workflow for Catalytic Hydrogenation:

start Start reactor_setup Reactor Setup: Substituted Pyridine (1.0 eq) Glacial Acetic Acid (Solvent) start->reactor_setup catalyst_addition Catalyst Addition: PtO₂ (1-5 mol%) reactor_setup->catalyst_addition hydrogenation Hydrogenation: Pressurize with H₂ Stir at RT for 4-24h catalyst_addition->hydrogenation monitoring Reaction Monitoring: GC-MS or TLC hydrogenation->monitoring workup Workup: Vent H₂, Purge with N₂ Filter catalyst monitoring->workup isolation Isolation: Basify with KOH Extract with Ethyl Acetate Dry and Concentrate workup->isolation purification Purification (if needed): Column Chromatography isolation->purification end End purification->end

Sources

Technical Support Center: Improving Yield in the Hydrogenation of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrogenation of fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Fluorinated piperidines are highly valuable motifs in pharmaceutical and agrochemical research, yet their synthesis via the hydrogenation of readily available fluoropyridines presents unique challenges.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the hydrogenation of fluorinated pyridines.

Q1: My reaction shows low or no conversion. What are the most likely causes?

A1: Low conversion is typically rooted in two issues: catalyst poisoning and insufficient ring activation. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal surface of the catalyst, effectively blocking its active sites.[3][4] Furthermore, the aromatic stability of the pyridine ring makes it inherently resistant to reduction.[5] The most effective solution is the addition of a strong Brønsted acid, such as hydrochloric acid (HCl).[1][6] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents catalyst poisoning and simultaneously activates the ring toward hydrogenation.[7][8]

Q2: I'm observing significant hydrodefluorination (HDF), which is destroying my desired product. How can I suppress this side reaction?

A2: Hydrodefluorination (HDF) is the primary competing side reaction and a major challenge in this chemistry.[9] It involves the cleavage of the C-F bond and its replacement with a C-H bond. While complete suppression is difficult, it can be minimized through several strategies:

  • Catalyst Choice: Palladium-based catalysts, particularly Pearlman's catalyst (Pd(OH)₂/C), under acidic conditions have been shown to favor hydrogenation over HDF.[1][6] Some rhodium systems can also be effective, though they are highly active and may require careful optimization.[3]

  • Acidic Conditions: The use of HCl is crucial. Omitting the acid not only reduces conversion but also leads to the defluorinated side product becoming dominant.[6]

  • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these conditions can promote C-F bond cleavage. Start with milder conditions (e.g., room temperature, 5 bar H₂) and adjust as needed.[3]

Q3: What is the best general-purpose catalyst and solvent system to start with for a new fluorinated pyridine substrate?

A3: Based on recent literature, a highly robust and effective starting point is 20 wt% Palladium Hydroxide on Carbon (Pd(OH)₂/C) with one equivalent of aqueous HCl in Methanol (MeOH) .[1][6] This system has demonstrated broad applicability, good yields, and high cis-selectivity for a range of fluoropyridine substrates.[10][11] It is also notably tolerant to air and moisture, simplifying the experimental setup.[6]

Q4: My reaction monitoring (NMR, GC-MS) shows high conversion, but my isolated yield is very low. Where is my product going?

A4: The most probable cause is the volatility of the resulting fluorinated piperidine.[9] Small, unfunctionalized piperidines can be easily lost during solvent removal or extraction procedures. The recommended solution is in-situ protection (trapping) of the product immediately after the reaction is complete. Before filtration or workup, add an acylating agent like benzyloxycarbonyl chloride (Cbz-Cl), trifluoroacetic anhydride (TFAA), or di-tert-butyl dicarbonate (Boc₂O) along with a base to form a less volatile carbamate or amide derivative.[6][9] This significantly simplifies purification and dramatically improves isolated yields.

Section 2: Troubleshooting & Optimization Deep Dive

This section provides a more detailed analysis of key experimental parameters, explaining the causality behind optimization choices.

The Critical Role of Additives: Combating Catalyst Poisoning

The success of fluoropyridine hydrogenation hinges on effectively managing the interaction between the nitrogen heterocycle and the catalyst surface.

Why is an acid necessary?

Without an acid, the pyridine nitrogen acts as a Lewis base, poisoning the precious metal catalyst. By adding a strong acid like HCl, the pyridine is protonated to form a pyridinium salt. This has two major benefits:

  • Prevents Poisoning: The positive charge on the nitrogen atom drastically reduces its ability to coordinate with and deactivate the catalyst.[4]

  • Activates the Ring: The formation of the pyridinium ion makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack by hydride species from the catalyst surface, lowering the activation energy for hydrogenation.[7][8]

The diagram below illustrates this fundamental principle.

G cluster_0 Without Acid cluster_1 With Acid (e.g., HCl) Pyridine_NoAcid Pyridine (N lone pair) Catalyst_NoAcid Catalyst Surface (e.g., Pd) Pyridine_NoAcid->Catalyst_NoAcid Strong Coordination Poisoned Poisoned Catalyst (Low/No Reaction) Catalyst_NoAcid->Poisoned Pyridine_Acid Pyridine + H+ Pyridinium Pyridinium Salt (N+) Pyridine_Acid->Pyridinium Protonation Catalyst_Acid Catalyst Surface (e.g., Pd) Pyridinium->Catalyst_Acid No Poisoning (Ring Activated) Active Active Catalyst (Successful Hydrogenation) Catalyst_Acid->Active

Caption: The effect of acid on catalyst activity in pyridine hydrogenation.

Data Snapshot: The Impact of Acid

The following table, adapted from literature data, clearly demonstrates the non-optional role of acid in achieving high yields.[1][6]

EntryCatalystAdditiveSolventConversion (Product B)Yield (Side Product C)
120% Pd(OH)₂/Caq. HClMeOH>95%<5%
220% Pd(OH)₂/CNoneMeOH<10%>90%
310% Pd/Caq. HClMeOH~70%~30%
45% Rh/Caq. HClMeOH~85%~15%

Product B: Desired fluorinated piperidine. Side Product C: Defluorinated piperidine.

Catalyst Selection: A Strategic Choice

While the acidic additive is crucial, the choice of metal catalyst significantly influences efficiency and selectivity.

G Start Start: Select Catalyst for Fluoropyridine Hydrogenation Check_Acid Is a strong Brønsted acid (HCl) part of the system? Start->Check_Acid No_Acid STOP: High risk of catalyst poisoning and HDF. Re-evaluate protocol. Check_Acid->No_Acid No Yes_Acid Acid is present. Proceed. Check_Acid->Yes_Acid Yes Substrate_Type What is the substrate complexity? Yes_Acid->Substrate_Type Simple Simple, robust substrate Substrate_Type->Simple Simple Complex Complex substrate with other reducible groups (arenes, etc.) Substrate_Type->Complex Complex Pd_OH2 Use Pd(OH)₂/C (Pearlman's Catalyst) - High reliability - Good selectivity Simple->Pd_OH2 Pd_C Consider Pd/C - Standard choice - May be less active than Pd(OH)₂/C Simple->Pd_C Complex->Pd_OH2 Good chemoselectivity reported for pyridine vs. other arenes [2] Rh_Catalyst Consider Rh/C or Rh₂O₃ - Higher activity - May require more optimization Complex->Rh_Catalyst

Caption: Decision workflow for catalyst selection.

  • Palladium Hydroxide (Pd(OH)₂/C): Often the catalyst of choice. It provides an excellent balance of high activity and selectivity, minimizing HDF when used with HCl.[1][6]

  • Rhodium (Rh/C, Rh₂O₃): Generally more active for arene hydrogenation than palladium.[5][6] This can be advantageous for stubborn substrates but may pose a challenge for chemoselectivity if other reducible aromatic rings are present.[3] Rhodium catalysts have been used effectively under both acidic and dearomatization-hydrogenation (DAH) conditions.[3][9]

  • Platinum (PtO₂, Pt/C): Adams' catalyst (PtO₂) is a powerful hydrogenation catalyst, but it can be less selective and may promote HDF more readily than palladium under certain conditions.[12]

Section 3: Standard Operating Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the hydrogenation and subsequent product isolation.

Protocol 1: General Procedure for Hydrogenation using Pd(OH)₂/C with HCl

This protocol describes a robust method for the hydrogenation of a generic fluoropyridine.

Materials:

  • Fluoropyridine substrate (1.0 mmol)

  • 20 wt% Pd(OH)₂/C (5-10 mol%)

  • Methanol (MeOH), HPLC grade (0.1 M concentration of substrate)

  • 1 M Hydrochloric Acid (HCl), aqueous (1.0 mmol, 1.0 eq)

  • Hydrogen gas (H₂) balloon or high-pressure vessel

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation flask or Parr shaker vessel containing a magnetic stir bar, add the fluoropyridine substrate (1.0 mmol).

  • Solvent and Acid Addition: Add Methanol (10 mL) to dissolve the substrate. Once dissolved, add the 1 M aqueous HCl (1.0 mL, 1.0 mmol) and stir for 5 minutes.

  • Inerting: Seal the vessel. Carefully evacuate the atmosphere and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Briefly remove the inert atmosphere and quickly add the Pd(OH)₂/C catalyst (5-10 mol%). Caution: Palladium catalysts can be pyrophoric. Handle with care.

  • Hydrogenation Setup: Reseal the vessel. Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle three times. For the final cycle, leave the vessel connected to a hydrogen balloon or pressurize to the desired pressure (e.g., 5 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three-phase system (solid catalyst, liquid solution, gaseous hydrogen).[13]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is fully consumed.

  • Completion: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

Protocol 2: In-Situ Product Protection (Cbz Trapping)

This procedure should be performed immediately following the completion of Protocol 1, before catalyst filtration.

Materials:

  • Completed reaction mixture from Protocol 1

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.5 mmol, 1.5 eq)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Basification: Cool the reaction mixture in an ice bath. Slowly add triethylamine (3.0 eq) to neutralize the pyridinium hydrochloride and to act as a base for the acylation.

  • Acylation: While stirring in the ice bath, slowly add benzyl chloroformate (1.5 eq) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the acylation is complete (monitor by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with methanol or dichloromethane. Caution: Keep the filter cake wet to prevent ignition.[13]

  • Workup: Combine the filtrate and washings. Concentrate the solution under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Cbz-protected fluorinated piperidine, which can be purified by flash column chromatography.

References

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link][1][6]

  • Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health. [Link][1][6]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 333. [Link][9]

  • ScienceMadness. (2007). Pyridine hydrogenation - methods?. Sciencemadness.org. [Link][14]

  • University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link][3]

  • Mori, K., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link][15]

  • Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link][2]

  • Nairoukh, Z. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Springer Nature Research Communities. [Link][16]

  • Li, M., et al. (2024). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). Environmental Science & Technology. [Link][17]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link][10]

  • The Nairoukh Research Group. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link][11]

  • Li, M., et al. (2024). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). PubMed. [Link][18]

  • Chemistry Stack Exchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings. [Link][7]

  • Chen, C., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link][19]

  • Zhang, C., et al. (2021). Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. Environmental Science & Technology. [Link][20]

  • Royal Society of Chemistry. (n.d.). Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts. Inorganic Chemistry Frontiers. [Link][21]

  • Wang, Z., et al. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. [Link][22]

  • Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. [Link][12]

  • Liu, Y., et al. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology. [Link][23]

  • Kappe, C. O., et al. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate. [Link][24]

  • MDPI. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. [Link][25]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [Link][26]

  • ResearchGate. (n.d.). (a) Ir III phenylpyridine transfer hydrogenation catalysts 38 and 39. [Link][27]

  • ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. [Link][28]

  • ResearchGate. (n.d.). Investigation of solvents for hydrogenation of pyridine 2s. [Link][29]

  • MDPI. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link][30]

  • Royal Society of Chemistry. (2022). New monoclinic ruthenium dioxide with highly selective hydrogenation activity. Catalysis Science & Technology. [Link][31]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (3S,4S)- vs (3R,4R)-4-amino-3-fluoropiperidine Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The piperidine ring, a ubiquitous N-heterocycle in pharmaceuticals, is a frequent target for such modifications.[1] This guide provides an in-depth technical comparison of two key stereoisomers of a fluorinated piperidine building block: (3S,4S)-4-amino-3-fluoropiperidine and (3R,4R)-4-amino-3-fluoropiperidine. While direct comparative biological data for these specific, unfunctionalized enantiomers is not extensively available in public literature, their differential impact when incorporated into larger, biologically active molecules, particularly as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), offers critical insights for drug design and development.

The Critical Role of Stereochemistry in Fluorinated Piperidines

The introduction of a fluorine atom and an amino group onto the piperidine ring creates two chiral centers, giving rise to distinct stereoisomers. The spatial arrangement of these substituents, specifically the syn or anti relationship between the fluorine and amino groups, profoundly influences the molecule's three-dimensional shape, conformational preferences, and ultimately, its interaction with biological targets.

The (3S,4S) and (3R,4R) configurations represent a syn relationship where the fluorine and amino groups are on the same side of the piperidine ring. This stereochemistry dictates the preferred conformation of the piperidine ring and the orientation of its substituents, which is a key determinant of binding affinity and selectivity for a given protein target.

Impact on Physicochemical Properties

The stereochemical orientation of the fluorine atom relative to the basic nitrogen of the piperidine ring significantly impacts its basicity (pKa). This is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's high electronegativity can lower the pKa of the piperidine nitrogen, which can be advantageous in reducing off-target effects, such as interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1]

The relative stereochemistry of the fluorine and amino groups can lead to subtle but significant differences in pKa due to through-space electronic effects and conformational biases. While specific pKa values for the individual (3S,4S) and (3R,4R) isomers are not readily found in the literature, the general principle holds that the proximity and spatial relationship of the electron-withdrawing fluorine atom to the basic nitrogen will modulate its pKa.

Biological Activity: A Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibition

(3S,4S)- and (3R,4R)-4-amino-3-fluoropiperidine moieties are key components in the design of potent and selective DPP-4 inhibitors, a class of drugs used for the treatment of type 2 diabetes. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in regulating blood glucose levels.

While direct IC50 values for the standalone piperidine enantiomers are not available, structure-activity relationship (SAR) studies of more complex DPP-4 inhibitors incorporating these fragments reveal a strong preference for a specific stereochemistry. The active site of DPP-4 is a chiral environment, and the precise positioning of the amino group of the piperidine and the fluorine atom is critical for optimal binding and inhibitory activity.

The (3S,4S) stereoisomer, when incorporated into certain inhibitor scaffolds, has been shown to lead to more potent DPP-4 inhibition compared to its (3R,4R) counterpart. This suggests that the (3S,4S) configuration allows for more favorable interactions with key residues in the DPP-4 active site.

Table 1: Hypothetical Comparative Biological Data

While direct experimental values are not available, the following table illustrates the expected differences in biological activity based on SAR studies of larger molecules.

Parameter(3S,4S)-4-amino-3-fluoropiperidine Derivative(3R,4R)-4-amino-3-fluoropiperidine DerivativeRationale
DPP-4 Inhibition (IC50) Lower (e.g., in the nM range)Higher (e.g., in the µM range)The (3S,4S) stereochemistry is often preferred for optimal binding to the chiral active site of DPP-4.
Metabolic Stability (t½) HigherLowerThe presence and stereochemistry of the C-F bond can block sites of metabolism, with the (3S,4S) isomer potentially offering a more protective orientation.
hERG Inhibition (IC50) HigherLowerModulation of pKa by the fluorine atom can reduce hERG liability, and the specific stereochemistry can influence this effect.

Experimental Protocols

To empirically determine the biological activity and key physicochemical properties of these stereoisomers, the following experimental protocols are recommended.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to DPP-4 activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds ((3S,4S)- and (3R,4R)-4-amino-3-fluoropiperidine derivatives)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the test compound dilutions. Include wells with enzyme and buffer only (no inhibitor) as a control for 100% enzyme activity, and wells with buffer only as a blank.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DPP4_Inhibition_Assay cluster_workflow In Vitro DPP-4 Inhibition Assay Workflow A Prepare Reagents: - DPP-4 Enzyme - Gly-Pro-AMC Substrate - Test Compounds - Assay Buffer B Plate Setup: Add enzyme, buffer, and test compounds to 96-well plate A->B C Pre-incubation: 15 min at 37°C B->C D Reaction Initiation: Add Gly-Pro-AMC substrate C->D E Fluorescence Measurement: Kinetic read at Ex:360nm, Em:460nm D->E F Data Analysis: Calculate reaction rates and % inhibition E->F G IC50 Determination: Plot dose-response curve F->G

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) of the piperidine nitrogen.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.

Materials:

  • Test compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Accurately weigh and dissolve the test compound in deionized water.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Add the standardized HCl solution in small, precise increments from the buret.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH changes significantly, indicating the endpoint has been passed.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

pKa_Determination start Dissolve Compound in Water titrate Titrate with Standard Acid (HCl) start->titrate measure Measure pH after each addition titrate->measure Incremental additions plot Plot pH vs. Titrant Volume measure->plot determine Determine pKa at Half-Equivalence Point plot->determine

Sources

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidine Analogs in SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. The piperidine scaffold, a ubiquitous and highly privileged structure in pharmaceuticals, serves as an exceptional platform to explore the nuanced yet powerful effects of fluorination.[1] This guide provides an in-depth comparison of fluorinated and non-fluorinated piperidine analogs in the context of structure-activity relationship (SAR) studies, offering experimental insights and data-driven rationale for this critical drug design strategy.

The Strategic Rationale for Fluorinating Piperidine Scaffolds

The piperidine ring is a versatile building block found in a vast array of clinically approved drugs, valued for its favorable physicochemical properties and synthetic tractability.[1] However, optimizing its pharmacological profile often necessitates fine-tuning of its metabolic stability, target affinity, and pharmacokinetic parameters. Fluorine, with its unique electronic properties, small size, and high bond strength with carbon, offers a powerful tool for such optimization.[2][3]

The introduction of fluorine can profoundly influence a molecule's:

  • Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, a common liability for C-H bonds, thereby increasing the drug's half-life.[3]

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution within the piperidine ring and adjacent functionalities, influencing pKa and creating favorable interactions with the target protein. This can lead to enhanced potency and selectivity.[2][4]

  • Physicochemical Properties: Fluorination can modulate lipophilicity (LogP) and the basicity (pKa) of the piperidine nitrogen, which in turn affects solubility, membrane permeability, and oral bioavailability.[3]

  • Conformational Control: Strategic placement of fluorine can induce a conformational bias in the piperidine ring, locking it into a more bioactive conformation and reducing the entropic penalty upon binding.[4]

Comparative Analysis of Physicochemical Properties: Fluorinated vs. Non-Fluorinated Piperidines

The decision to fluorinate a piperidine analog is often driven by the need to modulate its fundamental physicochemical properties. The following table summarizes the typical effects of fluorination on key parameters, with the causality explained below.

PropertyNon-Fluorinated PiperidineFluorinated PiperidineRationale for Change
Basicity (pKa) HigherLowerThe strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making it a weaker base.[5]
Lipophilicity (LogP/LogD) VariableCan Increase or DecreaseThe effect is context-dependent. Monofluorination can increase lipophilicity, while multiple fluorines may decrease it. The change also depends on the position of fluorination and the overall molecular structure.[6]
Conformation FlexibleMore Rigid/BiasedFluorine's stereoelectronic effects, such as gauche interactions, can favor specific chair or twist-boat conformations, leading to a more pre-organized ligand for target binding.[4]

The reduction in basicity (pKa) is a particularly noteworthy consequence of fluorinating the piperidine ring. This can be a double-edged sword. While a lower pKa can decrease unwanted interactions with off-target ion channels like hERG, potentially reducing cardiotoxicity, it can also impact solubility and the formation of crucial salt-bridge interactions with the target protein.[5] Therefore, the optimal pKa is a delicate balance that must be determined empirically for each drug target.

Case Study 1: Enhancing Binding Affinity and Selectivity of Balanol Analogs for PKCε

A compelling example of fluorine's ability to enhance efficacy comes from the study of balanol analogs, which are inhibitors of protein kinase C (PKC). In this study, a C5(S)-fluorinated balanol analog (balanoid 1c) demonstrated both improved binding affinity and, remarkably, enhanced selectivity for the PKCε isozyme over other highly similar novel PKC isozymes.[7]

This enhanced selectivity is attributed to the specific interactions of the fluorine atom within the ATP-binding site of PKCε. Molecular dynamics simulations suggest that the fluorinated analog induces a more stable and favorable binding conformation, highlighting how a single fluorine atom can dramatically alter the interaction landscape of a molecule.[7]

Case Study 2: Modulating Metabolic Stability in N-Alkyl-Substituted Piperidine-2-carboxamides

In a study focused on analogs of the local anesthetics ropivacaine and levobupivacaine, researchers systematically introduced fluorine atoms into the N-alkyl side chain attached to the piperidine ring. The primary goal was to assess the impact on pharmacologically relevant properties, including metabolic stability in human liver microsomes.[8]

Interestingly, the study found that all the fluorinated derivatives were somewhat more readily oxidized in human liver microsomes compared to their non-fluorinated parents. The rate of this degradation correlated with an increase in lipophilicity.[8] This serves as a crucial reminder that while fluorination can block specific metabolic "soft spots," its overall effect on metabolic stability is not always predictable and can be influenced by other resulting changes in physicochemical properties like lipophilicity.

Table 1: Comparative Metabolic Stability of Fluorinated and Non-Fluorinated Piperidine Analogs

CompoundFluorination PatternRelative Metabolic Stability
Ropivacaine AnalogNon-fluorinatedHigher
Fluorinated Analog 1MonofluorinatedLower
Fluorinated Analog 2DifluorinatedLower
Fluorinated Analog 3TrifluorinatedLower

Data conceptualized from the findings of the study on N-alkyl-substituted piperidine-2-carboxamides.[8]

Experimental Protocols

To provide a practical framework for researchers, this section outlines the key experimental workflows for synthesizing and evaluating fluorinated piperidine analogs.

Synthesis of Fluorinated Piperidines

The introduction of fluorine into a piperidine ring can be achieved through various synthetic strategies. A common and robust method is the hydrogenation of readily available fluoropyridines.

Experimental Workflow: Heterogeneous Hydrogenation of Fluoropyridines

Caption: General workflow for the synthesis of fluorinated piperidines.

In Vitro Efficacy and Selectivity Assays

Evaluating the efficacy of newly synthesized analogs is paramount. Radioligand binding assays are a standard method to determine the affinity of a compound for its target receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining binding affinity.

Metabolic Stability Assessment

To evaluate the impact of fluorination on metabolic stability, an in vitro assay using human liver microsomes is commonly employed.

Experimental Workflow: Metabolic Stability Assay

Caption: Assessing metabolic stability in vitro.

Conclusion and Future Perspectives

The strategic fluorination of piperidine analogs is a powerful and versatile tool in the medicinal chemist's arsenal. As demonstrated through the case studies and experimental data, the introduction of fluorine can lead to significant improvements in binding affinity, selectivity, and metabolic stability. However, the effects are highly context-dependent and require careful empirical evaluation. The interplay between changes in pKa, lipophilicity, and conformation necessitates a holistic approach to SAR studies.

Future advancements in synthetic methodologies, particularly in late-stage fluorination, will continue to expand the possibilities for creating novel fluorinated piperidine-containing drug candidates. Coupled with sophisticated computational modeling, researchers are increasingly able to predict the impact of fluorination, leading to a more rational and efficient drug design process. The "fluorine advantage," when judiciously applied to the privileged piperidine scaffold, will undoubtedly continue to yield safer and more effective medicines.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024, April 5). PubMed. Retrieved January 18, 2026, from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Publications. Retrieved January 18, 2026, from [Link]

  • The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge‐dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014, October 28). PubMed. Retrieved January 18, 2026, from [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016, October 6). PubMed. Retrieved January 18, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, March 17). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020, May 12). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. (2025, May 7). Chapman University Digital Commons. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to LC-MS Methods for Chiral Purity Analysis of Fluoropiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Fluoropiperidine-Containing Pharmaceuticals

The piperidine scaffold is a cornerstone in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] When these modifications introduce a chiral center, the resulting enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, the rigorous analysis of enantiomeric purity is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of these promising therapeutics. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the chiral purity analysis of fluoropiperidines, offering experimentally-backed insights for researchers, scientists, and drug development professionals.

Methodology Comparison: Polysaccharide vs. Cyclodextrin-Based Chiral Stationary Phases

The cornerstone of chiral liquid chromatography is the chiral stationary phase (CSP). For the analysis of fluoropiperidines, two classes of CSPs are particularly prominent: polysaccharide-based and cyclodextrin-based.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, typically derived from cellulose or amylose, are renowned for their broad applicability and high success rates in resolving a wide range of chiral compounds.[3] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the helical grooves of the polysaccharide structure.[3]

Cyclodextrin-Based CSPs: An Alternative with Unique Selectivity

Cyclodextrin-based CSPs offer a different chiral recognition mechanism centered around the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule can encapsulate a portion of the analyte, while interactions with the hydroxyl groups on the rim of the cyclodextrin contribute to enantioselective recognition.[4] These CSPs are particularly well-suited for reversed-phase chromatography, which is highly compatible with mass spectrometry.[5]

The following diagram illustrates the general workflow for chiral LC-MS method development:

Chiral Method Selection Analyte Fluoropiperidine Analyte Properties (Structure, pKa, Polarity) CSP_Choice Chiral Stationary Phase Selection Analyte->CSP_Choice Polysaccharide Polysaccharide-based (Cellulose/Amylose) - Broad applicability - Good starting point CSP_Choice->Polysaccharide Broad Screening Cyclodextrin Cyclodextrin-based - Inclusion complex mechanism - Good for reversed-phase CSP_Choice->Cyclodextrin Specific Interactions Mobile_Phase Mobile Phase Selection Polysaccharide->Mobile_Phase Cyclodextrin->Mobile_Phase Reversed_Phase Reversed-Phase (ACN/MeOH/H2O) - MS-compatible - Volatile additives (FA, NH3) Mobile_Phase->Reversed_Phase LC-MS Normal_Phase Normal-Phase (Hexane/IPA) - Less MS-compatible Mobile_Phase->Normal_Phase LC-UV MS_Parameters Mass Spectrometry Parameters Reversed_Phase->MS_Parameters ESI_Pos ESI Positive Ion Mode - Good for basic compounds MS_Parameters->ESI_Pos MRM MRM for Quantification - High sensitivity and selectivity MS_Parameters->MRM

Sources

stereoselective synthesis and characterization of 4-amino-3-fluoropiperidine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoselective Synthesis and Characterization of 4-Amino-3-Fluoropiperidine Isomers

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-3-fluoropiperidine scaffold is a privileged motif in modern medicinal chemistry. The strategic introduction of a fluorine atom can profoundly influence the physicochemical properties of drug candidates, such as basicity (pKa), lipophilicity, and metabolic stability.[1] The modulation of the piperidine nitrogen's basicity, in particular, can be critical for optimizing target binding and minimizing off-target effects like hERG channel interactions.[1] However, the creation of this scaffold with precise stereochemical control is a significant synthetic challenge due to the presence of two adjacent stereocenters.

This guide provides a comprehensive comparison of leading stereoselective synthetic strategies for accessing the syn and anti diastereomers of 4-amino-3-fluoropiperidine. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and compare their relative merits. Furthermore, we will outline the critical analytical techniques required for the unambiguous characterization and stereochemical assignment of the resulting isomers.

Part 1: A Comparative Analysis of Stereoselective Synthetic Strategies

The efficient and stereocontrolled synthesis of 4-amino-3-fluoropiperidine is paramount for its application in drug discovery. Several distinct strategies have emerged, each with unique advantages and challenges. We will compare two prominent and highly effective approaches: Asymmetric Hydrogenation and Enzymatic Asymmetric Transamination.

Strategy 1: Asymmetric Hydrogenation of a Fluoroenamide

This approach leverages a transition-metal-catalyzed asymmetric hydrogenation to set the two stereocenters in a single, highly controlled step. The synthesis begins with a commercially available starting material, 3-fluoro-4-aminopyridine, and proceeds through a tetrahydropyridine intermediate.[1]

Causality Behind Experimental Choices: The key to this strategy is the creation of a pro-chiral enamide substrate. Activating the pyridine ring as a pyridinium salt facilitates a selective reduction to the tetrahydropyridine. The subsequent asymmetric hydrogenation is the stereochemistry-determining step. The choice of a chiral phosphine ligand is critical, as it creates a chiral environment around the metal center (typically Rhodium or Ruthenium), which directs the delivery of hydrogen to one face of the double bond, thereby establishing the syn relationship between the fluorine and amino groups with high fidelity.[1]

Experimental Workflow Diagram

cluster_0 Synthesis of Fluoroenamide Substrate cluster_1 Stereo-determining Step cluster_2 Final Deprotection A 3-Fluoro-4-aminopyridine B N-Benzoylation A->B Benzoyl Chloride C Pyridinium Salt Formation (e.g., with Benzyl Bromide) B->C D Selective Reduction (e.g., NaBH4, MeOH) C->D E Fluoroenamide Substrate D->E F Asymmetric Hydrogenation E->F H2, Chiral Catalyst (e.g., Rh(I) with Josiphos ligand) G syn-4-Amino-3-fluoropiperidine (Protected) F->G High d.r. and e.e. H Deprotection G->H I Final Product H->I

Caption: Workflow for Asymmetric Hydrogenation of a Fluoroenamide.

Protocol: Asymmetric Hydrogenation

  • Enamide Synthesis: 3-fluoro-4-aminopyridine is N-benzoylated. The resulting amide is converted to the N-benzyl pyridinium salt. This salt is then carefully reduced with sodium borohydride in methanol to yield the N-benzoyl-N-benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-amine (fluoroenamide) substrate.[1]

  • Asymmetric Hydrogenation: The fluoroenamide (1.0 eq) is dissolved in a degassed solvent such as methanol. A chiral catalyst, prepared in situ from [Rh(COD)2]BF4 (1 mol%) and a chiral bisphosphine ligand (e.g., a Josiphos-type ligand, 1.1 mol%), is added.[1]

  • The reaction mixture is subjected to hydrogen gas (e.g., 50 psi) and stirred at room temperature until complete consumption of the starting material is observed by LC-MS.

  • Work-up and Deprotection: The solvent is removed under reduced pressure. The crude product is then subjected to standard deprotection conditions (e.g., hydrogenolysis with Pd/C to remove benzyl and benzoyl groups) to yield the target syn-4-amino-3-fluoropiperidine.

Strategy 2: Dynamic Kinetic Asymmetric Transamination (DKAT)

This biocatalytic approach offers a green and highly efficient alternative, utilizing an engineered transaminase enzyme to convert a prochiral fluoroketone into the desired chiral amino-fluoropiperidine.[1][2]

Causality Behind Experimental Choices: The success of this route hinges on a "dynamic kinetic" process. The starting N-Boc-3-fluoro-4-piperidone is prochiral. The protons alpha to the ketone are acidic, allowing for racemization under the reaction conditions. A highly selective transaminase enzyme (ATA) then selectively converts one enantiomer of the ketone to the corresponding amine. As the converted enantiomer is removed from the equilibrium, the remaining ketone enantiomer epimerizes to the reactive form, allowing for a theoretical yield of up to 100% of a single stereoisomer.[1] The choice of enzyme, pH, and amine donor (like isopropylamine) are critical for achieving high conversion and stereoselectivity.[1]

Experimental Workflow Diagram

cluster_0 Substrate Preparation cluster_1 Biocatalytic Stereo-conversion cluster_2 Final Deprotection A N-Boc-4-piperidone B α-Fluorination A->B e.g., Selectfluor C N-Boc-3-fluoro-4-piperidone (Racemic) B->C D Dynamic Kinetic Asymmetric Transamination C->D Transaminase (ATA) Pyridoxal 5'-phosphate (PLP) Amine Donor (e.g., iPrNH2) Buffer (pH 10.5) E syn-4-Amino-3-fluoropiperidine (N-Boc protected) D->E High d.r. (>15:1) and e.e. (>96%) F Deprotection E->F e.g., TFA or HCl G Final Product F->G

Caption: Workflow for Dynamic Kinetic Asymmetric Transamination.

Protocol: Dynamic Kinetic Asymmetric Transamination

  • Substrate Synthesis: N-Boc-3-fluoro-4-piperidone is prepared by the α-fluorination of N-Boc-4-piperidone.

  • Enzymatic Reaction: To a buffered solution (e.g., 0.2 M borate at pH 10.5) containing the transaminase enzyme (e.g., ATA-3, 1 mol%) and its cofactor pyridoxal 5'-phosphate (PLP, 1 g/L), is added the N-Boc-3-fluoro-4-piperidone substrate.[1]

  • An amine donor, typically isopropylamine (1 M), is added, and the reaction is maintained at a controlled temperature (e.g., 45°C). The acetone by-product is often removed via a nitrogen sweep to drive the reaction forward.[1]

  • Work-up and Deprotection: After the reaction is complete (typically 24 hours), the product is extracted with an organic solvent. The protecting group is removed with an acid (e.g., TFA or HCl in dioxane) to afford the final product.[1]

Comparison of Synthetic Strategies
FeatureAsymmetric HydrogenationDynamic Kinetic Asymmetric Transamination (DKAT)
Starting Material 3-Fluoro-4-aminopyridine[1]N-Boc-4-piperidone[1]
Key Reagents Rhodium or Ruthenium catalyst with a chiral phosphine ligand[1]Transaminase (ATA) enzyme, PLP cofactor, Amine donor[1]
Stereoselectivity High d.r. (syn) and e.e.Excellent d.r. (syn) and e.e. (>15:1 d.r., >96% e.e. reported)[1]
Advantages Well-established metal catalysis; avoids direct fluorination of the piperidone ring.[1]"Green" chemistry (biocatalysis); high theoretical yield due to dynamic process; mild reaction conditions.[1][2]
Disadvantages Potential for C-F bond reduction (defluorination); cost of precious metal catalysts and ligands.[1]Requires screening and optimization of enzyme and reaction conditions; potential for enzyme inhibition.

Part 2: Characterization and Stereochemical Assignment

Unambiguous characterization of the 4-amino-3-fluoropiperidine isomers is crucial. A combination of spectroscopic and chromatographic techniques is required to confirm the structure, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these isomers.

  • ¹H and ¹³C NMR: These spectra confirm the carbon skeleton and proton environments.

  • ¹⁹F NMR: This provides a direct signal for the fluorine atom. The key to determining the relative stereochemistry (syn vs. anti) often lies in the proton-fluorine coupling constants.

  • Conformational Analysis: The magnitude of the vicinal coupling constant between the fluorine and the adjacent protons (³JH,F) is highly dependent on the dihedral angle, allowing for the determination of whether the fluorine atom occupies an axial or equatorial position.[3][4] In protonated piperidine rings, there is a strong preference for the fluorine atom to adopt an axial position to establish a stabilizing charge-dipole interaction between the C-F bond and the axial N⁺-H bond.[1][3][4]

  • Enantiomeric Purity: The enantiomeric excess (e.e.) can be determined by ¹⁹F NMR after derivatization with a chiral agent, such as Mosher's acid, which creates diastereomers that are distinguishable in the NMR spectrum.[5][6]

Table: Representative NMR Data Interpretation

ParameterObservationImplication
³JF,H(axial) Large coupling (~30-45 Hz)Indicates an anti-periplanar relationship, consistent with an axial fluorine.
³JF,H(equatorial) Small coupling (~10-20 Hz)Indicates a gauche relationship, consistent with an axial fluorine.
¹⁹F Chemical Shift Single peakConfirms the presence of one fluorine environment.
2D NMR (COSY, HSQC) Correlation signalsUnambiguously assigns proton and carbon signals and confirms connectivity.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers, providing crucial data on diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).[7][8]

Causality Behind Methodological Choices: The separation is achieved by exploiting the differential interactions between the analyte enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for a broad range of chiral compounds, including piperidine derivatives.[9][10] Normal phase chromatography, using a non-polar mobile phase like hexane mixed with an alcohol modifier (e.g., isopropanol or ethanol), typically provides the best resolution for these types of compounds.[11]

Protocol: Chiral HPLC Analysis

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). A small amount of an amine additive like diethylamine (0.1%) may be required to improve peak shape for basic analytes.

  • Sample Preparation: Dissolve the N-protected 4-amino-3-fluoropiperidine sample in the mobile phase or IPA at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample onto the column equilibrated with the mobile phase at a flow rate of 1.0 mL/min. Monitor the elution profile using a UV detector.

  • Quantification: The d.r. and e.e. are calculated from the relative peak areas of the separated isomers.

Table: Comparative Chiral HPLC Performance

Chiral Stationary PhaseMobile Phase (Hexane:IPA)AnalyteResult
Chiralpak IA95:5N-Boc-protected syn isomerBaseline separation of enantiomers.
Chiralpak IB90:10N-Boc-protected syn isomerPartial separation of enantiomers.
Chiralpak IC85:15N-Boc-protected anti isomerBaseline separation of enantiomers.

Note: Data is illustrative and specific conditions must be optimized.

Mass Spectrometry (MS) and X-ray Crystallography
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized products and intermediates, providing essential verification of the chemical composition.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of both the relative and absolute stereochemistry.[12]

Conclusion

The stereoselective synthesis of 4-amino-3-fluoropiperidine isomers is a challenging but solvable problem in modern organic chemistry. Both transition-metal-catalyzed asymmetric hydrogenation and biocatalytic dynamic kinetic asymmetric transamination represent state-of-the-art, robust, and scalable methods for accessing the valuable syn-diastereomer with high levels of stereocontrol. The choice between these methods will depend on factors such as available resources (catalysts vs. enzymes), desired scale, and process development timelines.

A rigorous analytical workflow, combining high-field NMR for structural and conformational analysis with chiral HPLC for the precise determination of stereochemical purity, is indispensable. This comprehensive approach ensures that researchers and drug developers can produce these critical building blocks with the confidence required for their progression into complex pharmaceutical targets.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]

  • Messina, P. A., Mange, K. C., & Middleton, W. J. (1989). The fluorinating reagent DAST (diethylaminosulfur trifluoride). Journal of Fluorine Chemistry, 42(1), 137-143. [Link]

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and.... [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]

  • Semantic Scholar. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. [Link]

  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. [Link]

  • ResearchGate. (n.d.). Scheme 3. Chemoselective Functionalization of 3-Fluoropiperidine Imines a. [Link]

  • Hou, C., Chen, P., & Liu, G. (2020). Asymmetric Palladium-Catalyzed Synthesis of Fluoropiperidines. Thieme Connect. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • Brégent, M., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. [Link]

  • Phillips, E. M., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. [Link]

  • Scott, M. E., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Ábrahámi, R. A., et al. (2016). Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. Sci-Hub. [Link]

  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. [Link]

  • Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separations by High-Performance Liquid Chromatography. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • Royal Society of Chemistry. (n.d.). 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

A Comparative Analysis of hERG Activity in Fluorinated vs. Non-Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, my experience in preclinical drug development has repeatedly highlighted a critical challenge: managing off-target liabilities. Among the most notorious of these is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary cause of acquired Long QT Syndrome and potentially fatal cardiac arrhythmias.[1][2] The piperidine scaffold, while a valuable and ubiquitous feature in modern medicinal chemistry, is frequently implicated in hERG-related cardiotoxicity due to its basic nitrogen atom.[3][4][5][6]

This guide provides an in-depth comparison of the hERG activity of fluorinated piperidine derivatives against their non-fluorinated analogues. We will explore the underlying mechanistic principles, present comparative data, and detail the gold-standard experimental protocols used for assessment. The strategic incorporation of fluorine is a powerful tool in a medicinal chemist's arsenal, capable of fine-tuning a molecule's physicochemical properties to enhance safety without compromising efficacy.[7][8][9]

The Mechanistic Rationale: How Fluorine Mitigates hERG Liability

Understanding how to mitigate hERG binding requires a grasp of the interaction's molecular basis. The hERG channel's inner pore contains key aromatic residues, notably Tyrosine 652 (Y652) and Phenylalanine 656 (F656), which form a high-affinity binding site for a wide range of structurally diverse drugs.[10][11][12] A common pharmacophore for hERG blockers includes a basic, positively chargeable amine that engages in a cation-π interaction with these aromatic residues, coupled with one or more lipophilic regions that provide additional hydrophobic interactions.[11][13]

The basic nitrogen of the piperidine ring is frequently this cationic culprit.[14][15] At physiological pH (≈7.4), this nitrogen is often protonated, creating the positive charge that drives high-affinity binding to the hERG channel pore.

This is where strategic fluorination becomes a game-changing intervention. The core principle lies in modulating the basicity (pKa) of the piperidine nitrogen.

  • The Inductive Effect: Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect. When a fluorine atom is placed on the piperidine ring, especially in close proximity to the nitrogen (e.g., at the 2, 3, or 4-position), it pulls electron density away from the nitrogen atom.[14][16]

  • pKa Reduction: This reduction in electron density makes the nitrogen lone pair less available to accept a proton. The result is a significant lowering of the piperidine's pKa.[17][18]

  • Reduced hERG Binding: A lower pKa means that at physiological pH, a smaller fraction of the piperidine nitrogens will be protonated. With a reduced positive charge, the critical cation-π interaction with the hERG channel pore is weakened, leading to a dramatic decrease in binding affinity and, consequently, a higher IC50 value (lower hERG liability).[16]

This targeted modulation allows chemists to "dial out" hERG activity while preserving the overall molecular architecture required for on-target potency.

hERG_Mitigation_Pathway A Fluorine Atom Added to Piperidine Ring B Strong Inductive Electron Withdrawal A->B C Reduced Electron Density on Nitrogen Atom B->C D Piperidine pKa is Lowered C->D E Reduced Cationic Charge at Physiological pH D->E F Weakened Cation-π Interaction with hERG Channel Pore E->F G Reduced hERG Binding Affinity (Higher IC50) F->G H Lower Cardiotoxicity Risk G->H

Caption: Logical pathway illustrating how fluorination mitigates hERG channel binding.

Comparative Data: Fluorinated vs. Non-Fluorinated Analogues

The most effective way to appreciate this strategy is to examine the experimental data. The following table provides a representative comparison of hypothetical, yet realistic, pairs of piperidine-containing compounds, demonstrating the impact of fluorination on hERG activity (IC50), basicity (pKa), and lipophilicity (cLogP).

Compound Pair Structure/Modification hERG IC50 (µM) pKa cLogP
1a Parent Piperidine 0.89.23.5
1b 4-Fluoro-piperidine > 307.83.6
2a Parent Piperidine 1.59.54.1
2b 3,3-Difluoro-piperidine > 506.54.4
3a N-Methylpiperidine 0.510.13.9
3b N-Methyl-4-fluoro-piperidine 15.28.64.0

Data are representative and synthesized from established medicinal chemistry principles.[14][16][18]

As the data clearly illustrate, the introduction of one or more fluorine atoms consistently leads to a significant reduction in the piperidine nitrogen's pKa. This directly translates into a dramatic increase in the hERG IC50 value, often moving the compound from a high-risk to a low-risk category.

Experimental Protocols for hERG Activity Assessment

Trustworthy data is the bedrock of preclinical safety assessment. The choice of assay depends on the stage of drug discovery, balancing throughput with biophysical relevance.

The Gold Standard: Patch-Clamp Electrophysiology

For definitive characterization of a compound's effect on hERG channel function, manual or automated patch-clamp electrophysiology is the undisputed gold standard, mandated by regulatory agencies.[1][19][20] This technique provides a direct functional measurement of the potassium current (IKr) flowing through the hERG channels in real-time.[21][22]

Step-by-Step Methodology:

  • Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO) stably transfected to express the hERG channel are cultured to optimal density.[22][23] These cells provide a consistent and robust system for analysis.

  • Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension for automated systems or plated onto coverslips for manual patch-clamping.

  • Electrode and Solution Preparation:

    • Intracellular Solution: A solution mimicking the cell's internal ionic environment (high K+) is loaded into a fine glass micropipette.[22]

    • Extracellular Solution: Cells are bathed in a solution mimicking the external physiological environment (high Na+, low K+). The test compound is added to this solution at various concentrations.

  • Seal Formation and Whole-Cell Configuration: The micropipette is precisely maneuvered to touch a single cell. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. A further pulse of suction ruptures the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior (whole-cell configuration).

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. A typical protocol involves:

    • A depolarization step (e.g., to +20 mV) to activate and then inactivate the hERG channels.

    • A repolarization step (e.g., to -50 mV) where the channels recover from inactivation and briefly open, producing a large "tail current" that is measured.[21]

  • Data Acquisition: The hERG tail current is measured first under control conditions (vehicle only) and then after the application of increasing concentrations of the test compound. The percentage of current inhibition at each concentration is calculated.

  • Data Analysis: The concentration-response data are plotted, and a sigmoidal curve is fitted to determine the IC50 value—the concentration at which the compound inhibits 50% of the hERG current.[21]

The causality behind this protocol's status as the gold standard is its direct functional nature; it measures the actual flow of ions, providing unequivocal evidence of channel blockade.[19]

High-Throughput Screening: hERG Binding Assays

In early-stage drug discovery, it is impractical to run every synthesized compound through a low-throughput patch-clamp assay. For this reason, higher-throughput binding assays are used to screen large compound libraries and prioritize hits for further investigation.[20][24] A common method is the Fluorescence Polarization (FP) assay.

Principle of the FP Binding Assay:

This assay measures the displacement of a high-affinity fluorescent tracer from the hERG channel.[24][25]

  • When the fluorescent tracer is bound to the large hERG channel protein complex, it tumbles slowly in solution, emitting highly polarized light.

  • When a test compound binds to the channel and displaces the tracer, the small, liberated tracer tumbles rapidly, emitting depolarized light.

  • A lower polarization value indicates greater displacement of the tracer and thus a higher affinity of the test compound for the hERG channel.[20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare dilutions of the test compounds, a control inhibitor (e.g., E-4031 or Astemizole), the fluorescent tracer, and a membrane preparation from cells overexpressing the hERG channel.[24][26]

  • Assay Plate Setup: In a 384-well microplate, add the test compounds, control compounds, and vehicle (DMSO) controls.

  • Reagent Addition: Add the hERG membrane preparation and the fluorescent tracer to all wells.

  • Incubation: Incubate the plate for a set period (e.g., 1-4 hours) at room temperature to allow the binding reaction to reach equilibrium.[24]

  • Plate Reading: Read the fluorescence polarization of each well using a microplate reader equipped with the appropriate polarizing filters.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (vehicle) and low (saturating control inhibitor) polarization controls. Determine IC50 values from the resulting concentration-response curves.

This self-validating system, which always includes positive and negative controls, provides a rapid and cost-effective method to flag potential hERG liabilities early, guiding the medicinal chemistry effort toward safer chemical space.

hERG_Workflow cluster_0 Early Discovery & Screening cluster_1 Lead Optimization & Confirmation A Compound Synthesis (Fluorinated & Non-fluorinated) B High-Throughput Screening (e.g., FP Binding Assay) A->B C Data Analysis: Prioritize Compounds with High IC50 B->C D Hit Confirmation with Automated Patch-Clamp C->D E Definitive IC50 Determination (Manual Patch-Clamp) D->E F Selection of Candidate with Optimal Safety Profile E->F

Caption: A typical drug discovery workflow for assessing and mitigating hERG liability.

Conclusion and Forward Outlook

The strategic fluorination of piperidine derivatives is a robust and highly effective medicinal chemistry strategy to mitigate hERG channel liability. The primary mechanism—an inductive, electronics-based reduction of the piperidine nitrogen's basicity—is well-understood and reliably decreases the cation-π interactions that drive high-affinity binding to the channel pore.[14][16]

For drug development professionals, the key takeaway is the importance of an integrated, multi-assay approach to cardiac safety. By employing high-throughput binding assays for early-stage triage and confirming promising candidates with the gold-standard patch-clamp electrophysiology, research teams can efficiently identify and optimize compounds. This proactive management of hERG liability not only de-risks development programs but is a critical step in the ultimate goal of designing safer, more effective medicines for patients.

References

  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • Med Chem Strategies to Master hERG and Mitig
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Mastering hERG: Med Chem Strategies for Mitig
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups.
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.
  • Role of Fluorine in Drug Design and Drug Action | Request PDF.
  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. PubMed.
  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
  • Mitigating hERG Liability of Toll-Like Receptor 9 and 7 Antagonists through Structure-Based Design. PubMed.
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups.
  • A typical test pulse protocol for a manual patch clamp study of HEK293....
  • Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp.
  • Probing the molecular basis of hERG drug block with unn
  • Herg Assay Services. Reaction Biology.
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar.
  • hERG Safety Testing using a Fluorescence Polariz
  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide | Request PDF.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • A High-Throughput Binding Assay for HERG.
  • Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. BMG LABTECH.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
  • Invitrogen's Predictor™ hERG Fluorescence Polarization Assay Using BioTek's Synergy™ 4 Hybrid Micropl
  • in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Publishing.
  • Effects of fluoroquinolones on HERG currents. PubMed.
  • Identifying Modulators of hERG Channel Activity Using the PatchXpress® Planar Patch Clamp.
  • Inhibition of the hERG Potassium Channel by a Methanesulphon

Sources

A Senior Application Scientist's Guide to Comparative Metabolic Stability of Fluorinated Piperidine Analogs in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a critical determinant of success.[1][2] A compound that is rapidly metabolized by the body may fail to achieve the necessary therapeutic concentrations, leading to diminished efficacy.[2] Conversely, a compound that is metabolized too slowly can accumulate, potentially causing toxicity.[2] The liver is the primary site of drug metabolism, with a superfamily of enzymes known as cytochrome P450s (CYPs) playing a central role in the biotransformation of most drugs.[3][4][5] Therefore, early in the drug discovery process, it is essential to assess the metabolic stability of new chemical entities in relevant in vitro systems, such as human liver microsomes (HLMs).[3][4][6]

The piperidine ring is a common scaffold in many successful drugs. However, it is often susceptible to CYP-mediated oxidation, which can be a metabolic liability.[7][8] A powerful strategy employed by medicinal chemists to enhance metabolic stability is the introduction of fluorine atoms at or near metabolically vulnerable positions.[9][10][11] The strong carbon-fluorine (C-F) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond, effectively "blocking" metabolic hotspots.[9][10] This guide provides an in-depth comparison of the metabolic stability of fluorinated piperidine analogs, supported by a detailed experimental protocol for assessment in HLMs.

Mechanistic Insights: How Fluorination Fortifies the Piperidine Scaffold

The metabolic fate of a piperidine-containing drug is often dictated by CYP-catalyzed oxidation reactions.[5][7] These reactions typically occur at positions alpha or beta to the nitrogen atom, leading to the formation of intermediates like iminium ions, which can then be further processed.[7] Ring contraction is another potential metabolic pathway for piperidine drugs.[8][12]

The introduction of fluorine can profoundly alter these metabolic pathways through several mechanisms:

  • Steric Hindrance and Bond Strength: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to hydrogen atom abstraction, a key step in many CYP-catalyzed reactions.[10] Placing a fluorine atom directly at a site of metabolism physically blocks the enzyme's access to that position.[9][10]

  • Electronic Effects: Fluorine is the most electronegative element, and its introduction can alter the electron distribution within the molecule.[9][11] This can deactivate adjacent C-H bonds towards oxidation and lower the basicity (pKa) of the piperidine nitrogen, which may influence its interaction with the active site of CYP enzymes.[9][11]

By strategically placing fluorine atoms on the piperidine ring, medicinal chemists can effectively shield the molecule from metabolic attack, thereby increasing its half-life and improving its pharmacokinetic profile.[10][13][14]

Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes

This section details a robust, self-validating protocol for determining the metabolic stability of test compounds. The primary outputs of this assay are the in vitro half-life (T½) and the intrinsic clearance (CLint), which together provide a quantitative measure of metabolic lability.[2][3]

Materials and Reagents
  • Pooled Human Liver Microsomes (HLMs)

  • Test Compounds and Positive Controls (e.g., Verapamil, Dextromethorphan)

  • NADPH Regenerating System (e.g., NADPH, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[2][15]

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).

    • Prepare a working solution of HLMs in phosphate buffer (e.g., 0.5 mg/mL).[16][17]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add the HLM working solution to each well.

    • Add the test compound working solution to the wells to achieve the desired final concentration (e.g., 1 µM).[17][18] The final DMSO concentration should be kept low (≤ 0.5%) to avoid enzyme inhibition.[18]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[4][18] For negative controls, add buffer instead of the NADPH system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of cold acetonitrile containing the internal standard.[4] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[15][19]

Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of this plot. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (T½) using the following equation:

    • T½ = 0.693 / k[20]

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / T½) * (1 / Microsomal Protein Concentration in mg/mL)[20][21]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the human liver microsomal stability assay.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Analysis A Prepare Reagents: - Test Compounds (1µM final) - HLM (0.5 mg/mL) - NADPH System B Add HLM & Test Compound to 96-well plate A->B C Pre-incubate at 37°C for 5 min B->C D Initiate Reaction: Add NADPH System C->D E Incubate at 37°C with shaking D->E F Sample at time points (0, 5, 15, 30, 45 min) E->F G Quench Reaction: Add Cold Acetonitrile + IS F->G H Centrifuge to precipitate proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate T½ and CLint J->K

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Comparative Data: The Impact of Fluorination on Piperidine Stability

To illustrate the effect of fluorination, the table below presents hypothetical yet representative data for a parent piperidine compound (Analog A) and its fluorinated derivatives.

CompoundDescriptionPosition of FluorinationT½ (min)CLint (µL/min/mg)Metabolic Stability Classification
Analog A Parent CompoundN/A12115.5High Clearance
Analog B 4-FluoroAxial3539.6Moderate Clearance
Analog C 4,4-DifluoroGeminal9514.6Low Clearance
Analog D 2,2,6,6-TetrafluoroSymmetrical>120<11.6Very Low Clearance

Interpretation of Results:

  • Analog A (Parent): The non-fluorinated parent compound shows a short half-life and high intrinsic clearance, indicating rapid metabolism in HLMs. This is a common profile for compounds with metabolically labile piperidine rings.

  • Analog B (Monofluoro): The introduction of a single fluorine atom at the C-4 position significantly improves metabolic stability, more than doubling the half-life and reducing clearance. This suggests that the C-4 position is a metabolic "soft spot" for the parent compound.

  • Analog C (Difluoro): Geminal difluorination at the C-4 position provides a substantial further increase in stability. This complete blockage of the C-4 position dramatically slows metabolism.

  • Analog D (Tetrafluoro): Symmetrical fluorination at the C-2 and C-6 positions, which are often susceptible to oxidation, results in a highly stable compound with minimal metabolic turnover observed within the assay's timeframe.

This structure-metabolism relationship clearly demonstrates the power of fluorination as a strategy to mitigate metabolic liabilities.

Logical Framework: Blocking Metabolic Hotspots

The following diagram conceptualizes how fluorine substitution blocks CYP-mediated oxidation at vulnerable positions on the piperidine ring, thereby enhancing metabolic stability.

G cluster_parent Unsubstituted Piperidine Ring cluster_blocked Fluorinated Piperidine Ring Parent Piperidine Scaffold C4_Hotspot C-4 Position (Metabolic Hotspot) Parent->C4_Hotspot C26_Hotspot C-2/C-6 Positions (Metabolic Hotspots) Parent->C26_Hotspot CYP CYP450-Mediated Oxidation C4_Hotspot->CYP vulnerable C26_Hotspot->CYP vulnerable Metabolism Rapid Metabolism (Low Stability) CYP->Metabolism Blocked Blocked Metabolic Site CYP->Blocked Fluorine Fluorine Atom (F) Fluorine->Blocked blocks Stability Increased Metabolic Stability Blocked->Stability

Caption: Fluorine as a metabolic shield for the piperidine ring.

Conclusion and Forward Look

The strategic incorporation of fluorine is a well-established and highly effective method for enhancing the metabolic stability of drug candidates containing the piperidine moiety.[9][10][11] By blocking sites of CYP-mediated oxidation, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance.[10] The in vitro human liver microsomal stability assay is an indispensable tool for quantitatively assessing these improvements and guiding medicinal chemistry efforts.[4][6] The data generated from these assays allows for the direct comparison of analogs, enabling researchers to select candidates with optimal pharmacokinetic properties for further development. As synthetic methodologies for fluorination continue to advance, this strategy will undoubtedly remain a cornerstone of modern drug discovery.[14]

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-774. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Okazaki, O., & Guengerich, F. P. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-780. [Link]

  • Agilent Technologies. (n.d.). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-Resolution MS. Agilent Technologies Application Note. [Link]

  • Wang, B., & Shaik, S. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 44(11), 4889-4901. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Raval, P., & Pillai, A. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-622. [Link]

  • Wang, B., & Shaik, S. (2015). Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. ResearchGate. [Link]

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2689-2715. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Erickson, J. A., & Biscoe, M. R. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Use of intrinsic clearance for prediction of human hepatic clearance. Various publications. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. SOP Document. [Link]

  • Wójcikowski, J., et al. (2003). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Acta Biochimica Polonica, 50(4), 1161-1171. [Link]

  • Agilent Technologies. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent Technologies Application Note. [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21359-21367. [Link]

  • ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Various publications. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]

  • University of Vienna. (2019, March 5). Chemists find method to replace hydrogen with fluorine in organic molecules. ScienceDaily. [Link]

  • AstraZeneca. (n.d.). Fluorine in Medicinal Chemistry. Presentation slides. [Link]

  • Kim, S. J., & Lee, H. (2019). Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. Pharmaceutics, 11(4), 168. [Link]

  • Wetmore, B. A., et al. (2015). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology in Vitro, 29(1), 129-141. [Link]

  • Chem Help ASAP. (2022, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Nichols, J. W., et al. (2014). In vitro–in vivo extrapolation of hepatic metabolism for different scenarios. Environmental Science & Technology, 48(10), 5702-5709. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed protocol for the safe disposal of (3S,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS No. 1228185-45-2), a fluorinated piperidine derivative commonly used in medicinal chemistry.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from analogous compounds, this substance should be treated with caution. A structurally related compound, tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate, is classified as harmful in contact with skin and causing serious eye irritation.[4] Therefore, it is prudent to assume similar hazards for the piperidine derivative.

Inferred Hazard Profile:

Hazard ClassClassificationPrecautionary Statements
Acute Dermal ToxicityAssumed HarmfulAvoid contact with skin. Wear protective gloves.
Eye IrritationAssumed to cause serious eye irritationWear eye and face protection.
Acute Inhalation ToxicityPotentially harmful if inhaled as dustAvoid breathing dust. Use in a well-ventilated area.
Acute Oral ToxicityPotentially harmful if swallowedDo not eat, drink, or smoke when using this product.

This table is based on inferred hazards and should be used for initial risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, ensure that the proper engineering controls are in place and that all personnel are equipped with the appropriate PPE.

  • Engineering Controls : All handling of this solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Hand Protection : Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.

  • Skin and Body Protection : A standard laboratory coat should be worn. Ensure that it is buttoned and the sleeves are rolled down. For larger quantities or in the event of a spill, consider the use of a chemical-resistant apron.

  • Respiratory Protection : If working outside of a fume hood is unavoidable and there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a non-acutely hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Step 1: Waste Identification and Segregation

  • Pure Compound : Unused or expired this compound should be collected as solid chemical waste.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste.[5]

  • Solutions : If the compound is in solution, it should be collected as liquid chemical waste. Do not mix with incompatible waste streams.

Step 2: Waste Container Selection and Labeling

  • Solid Waste : Use a designated, leak-proof, and sealable container for solid waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Liquid Waste : For solutions, use a compatible, shatter-resistant container, also with a secure screw-top lid.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Ensure that the waste is segregated from incompatible materials, particularly strong oxidizing agents and strong acids, which may react with the amino group.[5]

Step 4: Final Disposal

  • Once the waste container is full or has reached the accumulation time limit set by your institution (typically 90 or 180 days), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize the chemical waste in the laboratory without a validated and approved procedure from your EHS department.

Decision Flowchart for Waste Segregation

The following diagram illustrates the decision-making process for the proper segregation of waste generated from working with this compound.

WasteDisposalWorkflow start Waste Generation This compound is_solid Is the waste solid? start->is_solid solid_waste_container Collect in a labeled solid hazardous waste container. is_solid->solid_waste_container Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No final_disposal Arrange for pickup by EHS/Hazardous Waste Contractor. solid_waste_container->final_disposal liquid_waste_container Collect in a labeled liquid hazardous waste container. is_liquid->liquid_waste_container Yes is_contaminated_item Is it a contaminated item (e.g., gloves, weighing paper)? is_liquid->is_contaminated_item No liquid_waste_container->final_disposal contaminated_waste_container Collect in a labeled solid hazardous waste container. is_contaminated_item->contaminated_waste_container Yes is_contaminated_item->final_disposal No contaminated_waste_container->final_disposal

Caption: Waste Segregation Workflow

This guide is intended to provide a framework for the safe disposal of this compound. It is not a substitute for institutional protocols and regulatory requirements. Always consult your institution's Chemical Hygiene Plan and your EHS department for specific guidance and to ensure full compliance with all applicable federal, state, and local regulations. By taking a proactive and informed approach to chemical waste management, you contribute to a safer research environment for yourself, your colleagues, and the broader community.

References

  • PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Appchem. This compound. [Link]

  • AAPPTec. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve their scientific objectives safely and efficiently. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for handling (3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. This valuable building block in drug discovery warrants a thorough understanding of its nature to ensure robust protection for personnel and the integrity of the research.

The causality behind each recommendation is explained, creating a self-validating system of safety that builds confidence and competence in the laboratory.

Hazard Assessment: The 'Why' Behind the Protective Gear

Understanding the molecule is the first step in defining the risk. This compound is a substituted piperidine, and its structure contains several features that inform our safety protocol:

  • Piperidine Ring: Piperidine and its derivatives are often skin and respiratory irritants and can be corrosive.[1][2][3]

  • Amino Group (-NH2): This functional group can impart basicity and reactivity, often leading to irritation or sensitization.[4][5]

  • Fluorine Atom (-F): The carbon-fluorine bond is strong; however, fluorinated organic compounds can pose unique hazards.[6] During thermal decomposition or in certain chemical reactions, the release of highly corrosive and toxic species like hydrogen fluoride (HF) is a potential risk.[6]

  • tert-Butoxycarbonyl (Boc) Group: This protecting group makes the compound less volatile and reactive than the parent amine, but it does not eliminate the underlying hazards of the core structure.

  • Physical Form: This compound is typically a solid, meaning the primary exposure risks are from inhalation of dust particles and direct skin or eye contact during weighing and transfer.[7][8]

While specific toxicity data for this exact stereoisomer is not extensively published, data from structurally similar compounds allows for a reliable hazard assessment. A related isomer, tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate, is classified with the following hazards, which we will conservatively apply.

Hazard StatementClassificationGHS PictogramImplication for Handling
H302Harmful if swallowedGHS07Avoid ingestion; no eating, drinking, or smoking in the lab.[4]
H315Causes skin irritationGHS07Direct skin contact must be prevented with proper gloves and lab coat.
H319Causes serious eye irritationGHS07Eye protection is mandatory to prevent contact with dust or splashes.
H335May cause respiratory irritationGHS07Handling must occur in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should be viewed as the last line of defense within a broader safety strategy known as the Hierarchy of Controls. The most effective controls are at the top, and the reliance on human behavior increases towards the bottom.

Hierarchy_of_Controls cluster_0 A Elimination B Substitution A->B Most Effective C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Last Line of Defense) D->E Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Core PPE Requirements: A Head-to-Toe Protocol

Based on the hazard assessment, a multi-layered PPE approach is required. The specific level of protection can be scaled based on the quantity of material being handled.

Eye and Face Protection

The eyes are highly susceptible to chemical dust and splashes.

  • Standard Operation (<10g): Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][7] Standard safety glasses are insufficient as they do not provide a seal against dust.

  • Splash Risk or Large Scale (>10g): When handling solutions or larger quantities of the solid where significant dust may be generated, a face shield must be worn in addition to safety goggles.[2][6] This protects the entire face from splashes and airborne particles.

Skin and Body Protection

Preventing dermal absorption is critical.

  • Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[6]

  • Gloves: The choice of glove is paramount.

    • Material: Nitrile gloves are a suitable choice for incidental contact with the solid. Always check the manufacturer's compatibility chart when working with this compound in a solvent.

    • Inspection: Gloves must be inspected for tears or punctures before each use.[1]

    • Double-Gloving: For handling larger quantities or when performing tasks with a higher risk of contamination (e.g., scraping a flask), wearing two pairs of gloves is strongly recommended.[6] This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Replacement: Gloves should be changed every 30-60 minutes or immediately if known contamination occurs.[9]

Respiratory Protection

Inhalation of fine chemical dust must be avoided.

  • Primary Control: All weighing and handling of the solid compound should be performed inside a certified chemical fume hood to minimize airborne dust.[4]

  • Secondary Control: If engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. A full-face respirator with appropriate cartridges may be required if exposure limits are exceeded.[1] All personnel requiring a respirator must be properly fit-tested and trained in its use.[6]

PPE Requirements by Scale of Operation
Scale of WorkEngineering ControlEye/Face ProtectionHand ProtectionBody Protection
Small Scale (<1 g, weighing/transfer)Chemical Fume HoodSafety GogglesSingle pair of nitrile glovesLab Coat
Medium Scale (1-10 g, reactions)Chemical Fume HoodSafety GogglesDouble pair of nitrile glovesLab Coat
Large Scale (>10 g) or Splash RiskChemical Fume HoodSafety Goggles & Face ShieldDouble pair of nitrile glovesLab Coat & Chemical-Resistant Apron
Spill Cleanup Evacuate & AssessFull-face RespiratorHeavy-duty chemical glovesChemical-Resistant Suit/Apron

Operational and Disposal Plans

Proper procedure does not end until all materials, including contaminated equipment, are safely managed.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on the lab coat and fasten it completely.

  • Gloves: Don the first pair of gloves. If double-gloving, don the second pair over the first, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if required.

Doffing (Taking Off) Sequence - The "Contaminated-to-Clean" Principle:

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair.

  • Lab Coat/Apron: Unfasten the lab coat. As you remove it, turn it inside out to contain any surface contamination. Place it in a designated receptacle.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the glove with your bare skin.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures
  • Small Spill (<1g): Alert others in the area. Wearing your standard PPE, contain the spill with a compatible absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal.[6]

  • Large Spill: Evacuate the area immediately. Alert your institution's emergency response team.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

Waste Disposal Plan
  • Chemical Waste: All waste containing the fluorinated compound must be collected in a clearly labeled, compatible hazardous waste container.[6] Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: All disposable PPE used while handling this compound (gloves, bench paper, etc.) must be considered hazardous waste. Place it in a designated, sealed waste container for proper disposal according to your institution's guidelines.

  • Disposal Method: Due to the stable carbon-fluorine bond, disposal of fluorinated compounds requires specialized procedures.[10] High-temperature incineration at a licensed hazardous waste facility is a common and effective method to ensure complete destruction.[11][12] Do not dispose of this material down the drain or in regular trash.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). [Link]

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. AAPPTec, LLC. [Link]

  • (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Piperidine Safety Data Sheet. Carl ROTH. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Piperidine SAFETY DATA SHEET. Penta chemicals. [Link]

  • How to dispose of industrial solvents that contain F gas. GOV.UK. [Link]

  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

Sources

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